Benzyl (4-(2-bromoacetyl)phenyl)carbamate
説明
特性
IUPAC Name |
benzyl N-[4-(2-bromoacetyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c17-10-15(19)13-6-8-14(9-7-13)18-16(20)21-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOOUOYLZRYRQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597085 | |
| Record name | Benzyl [4-(bromoacetyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157014-41-0 | |
| Record name | Benzyl [4-(bromoacetyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Benzyl (4-(2-bromoacetyl)phenyl)carbamate (CAS 157014-41-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (4-(2-bromoacetyl)phenyl)carbamate is a chemical compound with the CAS number 157014-41-0. Its structure features a benzyl carbamate group attached to a phenyl ring, which is further substituted with a bromoacetyl group. This bifunctional nature, possessing both a protected amine and a reactive bromoacetyl moiety, suggests its potential utility as a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and biological research. One vendor classifies this compound under "Protein Degrader Building Blocks," hinting at its possible application in the synthesis of molecules like PROTACs (Proteolysis Targeting Chimeras) that are designed to target and degrade specific proteins within cells.[1]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. It is a solid at room temperature and should be stored under an inert atmosphere at 2-8°C.
| Property | Value | Reference(s) |
| CAS Number | 157014-41-0 | [1] |
| Molecular Formula | C₁₆H₁₄BrNO₃ | [1] |
| Molecular Weight | 348.19 g/mol | [1] |
| Physical Form | Solid | |
| Purity | ≥95% | [1] |
| Storage Conditions | 2-8°C, under inert atmosphere |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a plausible synthetic route can be proposed based on the synthesis of analogous alkyl [3-/4-(bromoacetyl)phenyl]carbamates.[2] The synthesis can be envisioned as a two-step process:
-
Carbamate Formation: Reaction of 4-aminoacetophenone with benzyl chloroformate to form Benzyl (4-acetylphenyl)carbamate.
-
Bromination: Subsequent bromination of the acetyl group to yield the final product.
Proposed Synthesis Workflow
References
Unraveling the Potential Mechanism of Action of Benzyl (4-(2-bromoacetyl)phenyl)carbamate: A Technical Assessment
Disclaimer: An exhaustive search of the scientific literature and public databases reveals a significant lack of specific information on the mechanism of action, biological targets, and signaling pathways for Benzyl (4-(2-bromoacetyl)phenyl)carbamate. Consequently, this document presents a hypothesized mechanism of action based on the well-established reactivity of its constituent functional groups. The information provided herein is intended for a scientific audience for research and development purposes and should be interpreted as a theoretical framework requiring experimental validation.
Core Hypothesis: Covalent Inhibition via Electrophilic Alkylation
The chemical structure of this compound features two key moieties: a benzyl carbamate group and a bromoacetylphenyl group. The bromoacetyl group, an α-halo ketone, is a potent electrophile and is the most probable driver of the compound's biological activity. α-Halo ketones are known to be reactive alkylating agents.[1][2]
The proposed mechanism of action centers on the ability of the bromoacetyl group to form a covalent bond with nucleophilic residues within biological macromolecules, such as proteins. This irreversible interaction can lead to the inhibition of enzyme activity or disruption of protein function.
The reactivity of α-halo ketones is attributed to the presence of two electrophilic sites: the carbonyl carbon and the α-carbon bonded to the halogen.[3] The electron-withdrawing nature of the adjacent carbonyl group increases the partial positive charge on the α-carbon, making it highly susceptible to nucleophilic attack.[1]
Potential Nucleophilic Targets in Biomolecules:
-
Cysteine: The sulfhydryl group (-SH) is a strong nucleophile.
-
Histidine: The imidazole ring is nucleophilic.
-
Lysine: The ε-amino group (-NH2) is a potential nucleophile.
-
Methionine: The sulfur atom can act as a nucleophile.
The reaction would proceed via a nucleophilic substitution (SN2) reaction, where the nucleophilic residue of a biological target attacks the α-carbon of the bromoacetyl group, displacing the bromide ion.
Figure 1: Proposed mechanism of covalent modification of a biological target by this compound.
The Role of the Benzyl Carbamate Moiety
While the bromoacetyl group is proposed as the reactive "warhead," the benzyl carbamate portion of the molecule is likely to play a crucial role in its overall pharmacological profile. The carbamate group is a common structural feature in many approved drugs and is generally characterized by its chemical stability.[4][5]
This moiety is expected to influence several key properties:
-
Physicochemical Properties: Affecting solubility, lipophilicity, and metabolic stability.
-
Target Recognition and Binding: The benzyl carbamate group can participate in non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, with the target protein.[5] These interactions would serve to orient the molecule within a binding pocket, positioning the bromoacetyl group for efficient covalent modification.
-
Pharmacokinetics: Influencing absorption, distribution, metabolism, and excretion (ADME) properties.
Benzyl carbamate derivatives have been investigated for various therapeutic applications, including as intermediates in the synthesis of HIV-integrase inhibitors and as potential antitubercular and antimicrobial agents.[6][7] This suggests that the scaffold can be tailored to interact with a range of biological targets.
Potential Signaling Pathways and Biological Effects
Given the proposed mechanism of covalent inhibition, this compound could potentially modulate any signaling pathway that is dependent on the activity of an enzyme or protein containing a susceptible nucleophilic residue in a critical location. The specific pathway affected would be entirely dependent on the protein(s) that the compound selectively targets.
Without experimental data, any discussion of specific signaling pathways remains purely speculative. However, covalent inhibitors are a well-established class of drugs, with examples including proton pump inhibitors (e.g., omeprazole) and some anticancer agents (e.g., afatinib).
Experimental Protocols for Mechanism of Action Studies
To validate the proposed mechanism of action, a series of experiments would be required. The following outlines a potential workflow for researchers.
Figure 2: A generalized experimental workflow to elucidate the mechanism of action.
Detailed Methodologies:
Due to the absence of specific studies on this compound, detailed, validated experimental protocols for this compound do not exist. Researchers would need to adapt standard protocols for studying covalent inhibitors. For example:
-
Mass Spectrometry: Intact protein mass spectrometry or peptide mapping experiments using LC-MS/MS would be employed. A target protein would be incubated with the compound, and the resulting mixture analyzed for a mass shift corresponding to the addition of the benzyl (4-(acetyl)phenyl)carbamate moiety.
-
Enzyme Kinetics: To determine if the compound is a time-dependent inhibitor, pre-incubation studies would be performed. The enzyme would be incubated with the compound for varying amounts of time before the addition of the substrate. A decrease in enzyme activity with increasing pre-incubation time is characteristic of covalent inhibition.
Quantitative Data
No quantitative data, such as IC50 or Ki values, for this compound are available in the public domain. The table below is provided as a template for how such data would be presented if it were available.
| Target | Assay Type | IC50 (µM) | Ki (µM) | Reference |
| Hypothetical Target X | Enzyme Inhibition | Data Not Available | Data Not Available | N/A |
| Hypothetical Target Y | Binding Affinity | Data Not Available | Data Not Available | N/A |
Conclusion
In the absence of direct experimental evidence, the most plausible mechanism of action for this compound is covalent modification of biological targets through alkylation by its bromoacetyl group. The benzyl carbamate moiety likely contributes to target recognition and the overall pharmacokinetic properties of the molecule. This hypothesis provides a strong foundation for future research to elucidate the specific biological targets and therapeutic potential of this compound. Any definitive statements regarding its mechanism of action await rigorous experimental validation.
References
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of (3-Benzyl-5-hydroxyphenyl)carbamates as New Antitubercular Agents with Potent In Vitro and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the Role of Benzyl (4-(2-bromoacetyl)phenyl)carbamate in Advanced Drug Discovery
For Immediate Release
Shanghai, China – December 29, 2025 – Benzyl (4-(2-bromoacetyl)phenyl)carbamate, a versatile chemical intermediate, is gaining recognition among researchers, scientists, and drug development professionals for its pivotal role as a building block in the synthesis of targeted therapeutics. This technical guide provides an in-depth analysis of its application, particularly in the development of covalent inhibitors for oncological and autoimmune diseases, supported by experimental evidence from patent literature.
Core Utility: A Covalent Warhead for Targeted Therapies
This compound (CAS No. 157014-41-0) is primarily utilized as a reactive intermediate in the synthesis of complex biologically active molecules. Its key feature is the bromoacetyl group, which acts as a covalent warhead. This electrophilic moiety can form a stable covalent bond with nucleophilic residues, such as cysteine, on a target protein. This irreversible binding mechanism can lead to potent and sustained inhibition of the protein's function, a desirable characteristic for certain therapeutic agents.
The benzyl carbamate group in the molecule serves as a protected amine, which can be deprotected in later synthetic steps to allow for further modification, such as the attachment of a linker or another pharmacophore. This modular nature makes it a valuable component in the construction of sophisticated drug candidates, including Proteolysis Targeting Chimeras (PROTACs), where it can be incorporated into the warhead that binds to the protein of interest.
Application in the Synthesis of Furazanobenzimidazoles for Cancer and Autoimmune Diseases
A key documented application of this compound is in the synthesis of novel furazanobenzimidazole derivatives, as detailed in Chinese patent CN102471329B. These compounds are being investigated as prodrugs for the treatment of neoplastic and autoimmune diseases.
In this context, this compound serves as a crucial reagent to introduce a reactive group onto a precursor molecule. The bromoacetyl moiety is subsequently used to covalently link the therapeutic agent to its biological target.
Experimental Protocol: Synthesis of a Furazanobenzimidazole Derivative
The following is a representative experimental protocol derived from the aforementioned patent, illustrating the use of this compound.
Objective: To synthesize a furazanobenzimidazole derivative by reacting a primary amine-containing precursor with this compound.
Materials:
-
Furazanobenzimidazole precursor with a primary amine
-
This compound (CAS: 157014-41-0)
-
Ethyl acetate
-
Water
-
Brine
-
Magnesium sulfate
Procedure:
-
A solution of the furazanobenzimidazole precursor (1.0 equivalent) in a suitable solvent is prepared.
-
To this solution, this compound (1.2 equivalents) is added.[1]
-
The reaction mixture is stirred at room temperature for 2 hours.[1]
-
Following the reaction, the mixture is diluted with 20 mL of ethyl acetate.[1]
-
The organic solution is washed sequentially with water (2 x 10 mL) and brine (2 x 10 mL).[1]
-
The organic layer is dried over magnesium sulfate, filtered, and concentrated under reduced pressure to dryness.[1]
-
The resulting residue is dissolved in hot ethyl acetate (2 mL) and the solution is placed in an ice bath.[1]
-
After 0.5 hours, the formed suspension is filtered, and the solid product is washed with cold ethyl acetate to yield the desired furazanobenzimidazole derivative.[1]
This straightforward protocol highlights the utility of this compound as an efficient reactant for introducing a covalent-binding moiety.
Data Presentation
Currently, publicly available quantitative data, such as IC50 values or binding affinities for specific targets resulting from the use of this building block, is limited within the reviewed literature. The primary available information pertains to its role in chemical synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 157014-41-0 |
| Molecular Formula | C16H14BrNO3 |
| Molecular Weight | 348.19 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% |
Logical Workflow for Synthesis
The general workflow for utilizing this compound in the synthesis of a targeted covalent inhibitor is depicted below.
Signaling Pathway Interaction
While specific signaling pathways targeted by molecules derived from this compound are dependent on the final structure of the inhibitor, the general mechanism of action for a covalent inhibitor involves the following steps.
Conclusion
This compound is a valuable and reactive building block for the synthesis of targeted covalent inhibitors. Its bifunctional nature, possessing both a reactive bromoacetyl group and a protected amine, allows for its seamless integration into complex medicinal chemistry programs aimed at developing next-generation therapeutics for a range of diseases, including cancer and autoimmune disorders. The continued exploration of this and similar building blocks is expected to expand the toolbox for drug discovery professionals, enabling the creation of highly potent and selective medicines.
References
An In-Depth Technical Guide to the Synthesis of Benzyl (4-(2-bromoacetyl)phenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Benzyl (4-(2-bromoacetyl)phenyl)carbamate, a valuable intermediate in pharmaceutical research and drug development. The synthesis is a two-step process commencing with the protection of 4-aminoacetophenone, followed by the bromination of the resulting intermediate. This document details the experimental protocols, quantitative data, and a visual representation of the synthesis pathway.
Synthesis Pathway Overview
The synthesis of this compound is achieved through a reliable two-step sequence. The first step involves the protection of the amino group of 4-aminoacetophenone as a benzyl carbamate. This is accomplished by reacting 4-aminoacetophenone with benzyl chloroformate in the presence of a base. The resulting intermediate, Benzyl (4-acetylphenyl)carbamate, is then subjected to bromination at the acetyl group in the second step to yield the final product.
Figure 1. Synthesis pathway of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting material, intermediate, and final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| 4-Aminoacetophenone | C₈H₉NO | 135.16 | >98% |
| Benzyl (4-acetylphenyl)carbamate | C₁₆H₁₅NO₃ | 269.29 | - |
| This compound | C₁₆H₁₄BrNO₃ | 348.19 | ≥95%[1] |
Experimental Protocols
The synthesis is carried out in two main experimental steps as detailed below.
Step 1: Synthesis of Benzyl (4-acetylphenyl)carbamate
This procedure details the formation of the carbamate intermediate through the protection of the amino group of 4-aminoacetophenone.
Materials:
-
4-Aminoacetophenone
-
Benzyl chloroformate
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve 4-aminoacetophenone in dichloromethane.
-
Add pyridine to the solution to act as a base.
-
Cool the mixture in an ice bath.
-
Slowly add benzyl chloroformate dropwise to the cooled solution with constant stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and continue stirring until the reaction is complete (monitor by TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Benzyl (4-acetylphenyl)carbamate.
-
The crude product can be further purified by recrystallization.
Step 2: Synthesis of this compound
This protocol describes the bromination of the acetyl group of the intermediate to yield the final product.[2]
Materials:
-
Benzyl (4-acetylphenyl)carbamate
-
Bromine (Br₂)
-
Chloroform
Procedure:
-
Dissolve Benzyl (4-acetylphenyl)carbamate in chloroform in a round-bottom flask.[2]
-
Slowly add a solution of bromine in chloroform to the reaction mixture at room temperature with stirring.[2]
-
Continue stirring until the reaction is complete (monitor by TLC).
-
After the reaction is complete, wash the mixture with a saturated solution of sodium thiosulfate to quench any unreacted bromine, followed by washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product, this compound, can be purified by recrystallization from a suitable solvent like propan-2-ol.[2]
Logical Workflow of the Synthesis
The synthesis follows a logical progression from a simple starting material to the more complex final product. The workflow is designed to first protect the reactive amino group to prevent side reactions during the subsequent bromination step.
Figure 2. Logical workflow of the synthesis process.
References
Unveiling the Potential of Benzyl (4-(2-bromoacetyl)phenyl)carbamate: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (4-(2-bromoacetyl)phenyl)carbamate is a bifunctional chemical entity poised for significant application in the field of targeted protein degradation and covalent inhibitor development. Its structural features, namely a protected amine and a reactive electrophilic "warhead," designate it as a valuable building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the structure, potential function, and theoretical applications of this compound, offering a foundational resource for researchers aiming to leverage this compound in their drug discovery endeavors. While specific biological data for this exact molecule remains proprietary or unpublished, this guide extrapolates its utility based on the well-established principles of covalent inhibition and PROTAC technology.
Core Structure and Chemical Properties
This compound is characterized by a central phenyl ring substituted with a benzyl carbamate group and a bromoacetyl moiety. The benzyl carbamate serves as a protected amine, which can be deprotected to allow for conjugation to other molecular entities, such as an E3 ligase ligand in a PROTAC construct. The bromoacetyl group is a key reactive feature, acting as a covalent warhead capable of forming a stable bond with nucleophilic residues on a target protein.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄BrNO₃ | [1][2] |
| Molecular Weight | 348.19 g/mol | [1] |
| CAS Number | 157014-41-0 | [1] |
| Appearance | Solid (predicted) | Inferred |
| Purity | ≥95% (typical) | [1] |
| Classification | Protein Degrader Building Block | [1] |
Synthesis and Handling
Experimental Protocol: Synthesis of this compound (Hypothetical)
Step 1: Synthesis of Benzyl (4-acetylphenyl)carbamate
-
To a solution of 4-aminoacetophenone (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a non-nucleophilic base such as pyridine or triethylamine (1.2 equivalents).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Benzyl (4-acetylphenyl)carbamate.
Step 2: Bromination to Yield this compound
-
Dissolve Benzyl (4-acetylphenyl)carbamate (1 equivalent) in a suitable solvent such as chloroform or acetic acid.
-
Add bromine (1 equivalent) dropwise to the solution at room temperature, protecting the reaction from light.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization to afford this compound.
Handling and Storage:
This compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves and safety glasses. It is expected to be an irritant and lachrymator due to the bromoacetyl group. Store the compound in a cool, dry, and dark place to prevent degradation.
Mechanism of Action and Biological Function
The primary function of this compound is to serve as a covalent binder to a protein of interest. The bromoacetyl group is an electrophilic warhead that can react with nucleophilic amino acid residues on a protein surface, most commonly cysteine, via a nucleophilic substitution reaction. This results in the formation of a stable, irreversible covalent bond.
Signaling Pathway: Covalent Inhibition
The interaction of a molecule containing the (4-(2-bromoacetyl)phenyl)carbamate warhead with a target protein containing a reactive cysteine residue can be depicted as follows:
Caption: Covalent inhibition workflow.
Application in PROTAC Technology
As a "Protein Degrader Building Block," the primary application of this compound is in the construction of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
In a PROTAC synthesized from this compound, the bromoacetyl moiety would serve as the warhead to covalently bind the target protein. The benzyl carbamate, after deprotection, would act as a conjugation point for a linker attached to an E3 ligase ligand (e.g., pomalidomide for Cereblon or a von Hippel-Lindau ligand).
Caption: PROTAC synthesis and mechanism of action.
Experimental Protocols for Characterization
Once a PROTAC or covalent inhibitor is synthesized using this compound, a series of experiments are necessary to characterize its biological activity.
Experimental Protocol: Intact Protein Mass Spectrometry for Covalent Binding Confirmation
-
Incubate the purified target protein with the synthesized covalent compound at various concentrations and time points.
-
Quench the reaction by adding a suitable quenching agent or by rapid dilution.
-
Analyze the protein samples by liquid chromatography-mass spectrometry (LC-MS) to detect the mass shift corresponding to the covalent adduction of the compound to the protein.
-
The observed mass should be the mass of the protein plus the mass of the covalently bound fragment of the inhibitor.
Experimental Protocol: Cellular Target Engagement Assay (e.g., Western Blot)
-
Treat cells expressing the target protein with the synthesized PROTAC at various concentrations and for different durations.
-
Lyse the cells and quantify the total protein concentration.
-
Perform sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on equal amounts of total protein from each treatment condition.
-
Transfer the separated proteins to a membrane and probe with a primary antibody specific for the target protein.
-
Use a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase) and a suitable substrate to visualize the protein bands.
-
Quantify the band intensities to determine the extent of target protein degradation.
Quantitative Data (Hypothetical)
The following table presents hypothetical quantitative data that would be generated to characterize a PROTAC derived from this compound.
| Parameter | Description | Hypothetical Value |
| IC₅₀ (Binding) | Concentration of the compound that inhibits 50% of the target protein's activity in a biochemical assay. | 100 nM |
| k_inact/K_i | Second-order rate constant for covalent inactivation, reflecting the efficiency of covalent bond formation. | 5000 M⁻¹s⁻¹ |
| DC₅₀ (Degradation) | Concentration of the PROTAC that induces 50% degradation of the target protein in cells. | 50 nM |
| D_max | Maximum percentage of target protein degradation achieved. | >90% |
Conclusion
This compound represents a readily available and versatile chemical tool for the development of covalent inhibitors and targeted protein degraders. Its well-defined reactive group and protected conjugation site make it an attractive starting point for the synthesis of sophisticated molecular probes and potential therapeutics. While specific applications of this compound are not yet in the public domain, the principles and protocols outlined in this guide provide a solid framework for its incorporation into innovative drug discovery programs. Further research and publication are anticipated to unveil the specific targets and pathways modulated by derivatives of this promising chemical scaffold.
References
Benzyl (4-(2-bromoacetyl)phenyl)carbamate reactivity with nucleophilic amino acids
An In-Depth Technical Guide to the Reactivity of Benzyl (4-(2-bromoacetyl)phenyl)carbamate with Nucleophilic Amino Acids
Abstract
This compound is a heterobifunctional chemical reagent featuring a bromoacetyl group as a reactive handle and a benzyl carbamate moiety. The bromoacetyl group is an alkylating agent that readily reacts with soft nucleophiles, making this compound a valuable tool for the site-specific modification of proteins and peptides. Its primary application lies in bioconjugation, where it serves to covalently link molecules to proteins for applications in drug development, diagnostics, and fundamental research.[1][2] This technical guide provides a comprehensive overview of the reactivity of this compound with nucleophilic amino acids. It details the underlying chemical principles, kinetic considerations, and experimental protocols for its use, with a focus on achieving chemo-selectivity.
Chemical Principle: Nucleophilic Substitution
The core reaction mechanism for the modification of amino acids by this compound is a second-order nucleophilic substitution (SN2) reaction. The electrophilic α-carbon of the bromoacetyl group is attacked by a nucleophilic side chain of an amino acid residue. This results in the displacement of the bromide ion and the formation of a stable, covalent thioether, thioester, or amino bond.[3][4]
Caption: General SN2 reaction of this compound.
Reactivity with Specific Nucleophilic Amino Acids
The bromoacetyl moiety exhibits preferential reactivity towards certain nucleophilic amino acid side chains. This selectivity is highly dependent on factors such as pH, which dictates the protonation state and, therefore, the nucleophilicity of the side chain.
Cysteine (Cys)
The sulfhydryl (thiol) group of cysteine is the most reactive nucleophile towards bromoacetyl groups under typical bioconjugation conditions.[4][5] The reaction is highly selective at a neutral to slightly alkaline pH (7.0-8.5).[1][6] At this pH, a significant portion of the thiol groups (pKa ≈ 8.5-9.1) are deprotonated to the highly nucleophilic thiolate anion (-S⁻), which rapidly attacks the bromoacetyl group to form a stable thioether bond.[7]
Histidine (His)
The imidazole side chain of histidine can also be alkylated by bromoacetyl compounds.[4] The reaction targets one of the nitrogen atoms in the imidazole ring. This reaction is generally slower than the reaction with cysteine and is favored at a pH above 6, where the imidazole ring (pKa ≈ 6.0-6.5) is not fully protonated.[8]
Lysine (Lys)
The ε-amino group of lysine is a primary amine that can react with bromoacetyl groups. However, its pKa is quite high (≈ 10.5), meaning it is predominantly in its protonated, non-nucleophilic ammonium form (-NH₃⁺) at physiological pH.[7] The reaction with lysine requires alkaline conditions (pH > 8.5-9.0) to deprotonate the amino group, making it less selective as other side reactions can occur.[4]
Other Amino Acids
Other amino acids with nucleophilic potential, such as methionine (thioether), serine (hydroxyl), threonine (hydroxyl), tyrosine (phenol), aspartate (carboxylate), and glutamate (carboxylate), show significantly lower reactivity towards bromoacetyl groups under standard conditions.[7][9] While reactions are possible, they often require harsher conditions or very long incubation times and are generally considered minor side reactions.[9]
Quantitative Data: Relative Reactivity
While precise kinetic data for this compound is not extensively published, the general reactivity profile of the bromoacetyl functional group is well-established. The selectivity for cysteine is a cornerstone of its use in bioconjugation.
| Amino Acid Residue | Nucleophilic Group | Typical pKa | Optimal pH for Reaction | Relative Reactivity | Resulting Linkage |
| Cysteine | Sulfhydryl (-SH) | 8.5 - 9.1 | 7.0 - 8.5 | +++++ | Thioether |
| Histidine | Imidazole | 6.0 - 6.5 | > 6.0 | +++ | N-C bond |
| Lysine | ε-Amino (-NH₂) | ~10.5 | > 8.5 | ++ | Secondary Amine |
| N-terminus | α-Amino (-NH₂) | 7.6 - 8.0 | > 7.5 | ++ | Secondary Amine |
| Methionine | Thioether (-S-CH₃) | N/A | Broad | + | Sulfonium ion |
Table based on principles described in cited literature.[4][7][8]
Caption: pH-dependent reactivity of key nucleophilic amino acids.
Experimental Protocols
Protocol for Cysteine-Specific Protein Labeling
This protocol provides a general method for labeling a protein with one or more accessible cysteine residues.
A. Materials
-
Protein of interest (1-10 mg/mL)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
This compound
-
Anhydrous DMSO or DMF
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: 2-mercaptoethanol or L-cysteine (e.g., 1 M stock)
-
Desalting column (e.g., PD-10) or dialysis equipment
B. Procedure
-
Protein Preparation:
-
Dissolve or exchange the protein into the Reaction Buffer to a final concentration of 1-10 mg/mL.[10]
-
If the target cysteine(s) are involved in disulfide bonds, reduction is necessary. Add a 10-fold molar excess of TCEP and incubate at room temperature for 1 hour.[11]
-
Remove the excess reducing agent using a desalting column equilibrated with Reaction Buffer.[3]
-
-
Reagent Preparation:
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the reagent stock solution to the protein solution.[3] The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.[10]
-
Gently mix and incubate the reaction at room temperature for 2-4 hours or overnight at 4°C. Protect the reaction from light, as haloacetyl compounds can be light-sensitive.[3][4]
-
-
Quenching the Reaction (Optional but Recommended):
-
Purification of the Labeled Protein:
C. Characterization
-
SDS-PAGE: Successful conjugation may result in a slight shift in the protein's molecular weight.[3]
-
Mass Spectrometry (LC-MS): This is the most definitive method to confirm the mass of the conjugate (and thus the number of attached labels) and to identify the specific site(s) of modification through peptide mapping.[3][11]
Caption: Experimental workflow for protein conjugation.
Conclusion
This compound is a potent tool for the covalent modification of proteins, demonstrating high reactivity and selectivity for cysteine residues under controlled pH conditions. Understanding the nucleophilic potential of different amino acid side chains and carefully optimizing reaction parameters, particularly pH, is critical to achieving desired conjugation outcomes while minimizing non-specific side reactions. The protocols and principles outlined in this guide serve as a foundational resource for researchers employing this class of reagents for creating well-defined bioconjugates for a wide array of scientific applications.
References
- 1. WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]
- 6. Conjugation of synthetic peptides to proteins: quantitation from S-carboxymethylcysteine released upon acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specific alkylation of a histidine residue in carnitine acetyltransferase by bromoacetyl-l-carnitine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Uncover New Reactivity of Genetically Encoded Alkyl Bromide Non-Canonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Unveiling Benzyl (4-(2-bromoacetyl)phenyl)carbamate: A Technical Guide for Researchers
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This technical guide provides an in-depth overview of Benzyl (4-(2-bromoacetyl)phenyl)carbamate, a research chemical identified as a potential building block in the development of novel therapeutics, particularly in the field of targeted protein degradation. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its synthesis, potential applications, and relevant experimental considerations.
Chemical Identity and Properties
This compound is a bifunctional molecule featuring a carbamate group and a reactive bromoacetyl moiety. This unique structure makes it a valuable intermediate for the synthesis of more complex molecules, such as PROteolysis TArgeting Chimeras (PROTACs).
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 157014-41-0 |
| Molecular Formula | C₁₆H₁₄BrNO₃ |
| Molecular Weight | 348.19 g/mol |
| Appearance | Off-white to pale yellow solid |
| Purity | Typically ≥95% |
| Solubility | Soluble in organic solvents such as DMSO and DMF |
Synthesis
The synthesis of this compound can be achieved through a two-step process starting from the commercially available 4-aminoacetophenone.
Experimental Protocol:
Step 1: Synthesis of Benzyl (4-acetylphenyl)carbamate
-
To a solution of 4-aminoacetophenone (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere, add a non-nucleophilic base such as pyridine or triethylamine (1.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield Benzyl (4-acetylphenyl)carbamate.
Step 2: Bromination of Benzyl (4-acetylphenyl)carbamate
-
Dissolve the Benzyl (4-acetylphenyl)carbamate (1.0 eq) from Step 1 in a suitable solvent such as chloroform or acetic acid.
-
Add a brominating agent, such as bromine (Br₂) or N-bromosuccinimide (NBS) (1.0-1.1 eq), to the solution. The addition of a catalytic amount of acid (e.g., HBr) may be required.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as indicated by TLC.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any excess bromine.
-
Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the resulting crude product by recrystallization or column chromatography to obtain this compound.
Caption: Synthetic workflow for this compound.
Potential Applications in Targeted Protein Degradation
This compound is classified as a "Protein Degrader Building Block". This suggests its primary utility is in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The bromoacetyl group of this compound serves as a reactive handle for covalent modification of proteins or for linking to other molecular fragments. Specifically, it can react with nucleophilic residues on a protein, such as cysteine, to form a stable covalent bond. This functionality is particularly useful for developing covalent inhibitors or for attaching this building block to a linker, which is then connected to a ligand for a specific E3 ligase (e.g., Cereblon or VHL).
Caption: Role of the building block in the PROTAC mechanism.
Biological Evaluation (Hypothetical)
For a PROTAC constructed using this building block, a series of biochemical and cellular assays would be necessary to characterize its activity.
Hypothetical Experimental Protocols:
Target Binding Assay (e.g., using Fluorescence Polarization):
-
Synthesize a fluorescently labeled tracer that binds to the target protein.
-
In a multi-well plate, add a constant concentration of the target protein and the fluorescent tracer.
-
Add serial dilutions of the PROTAC molecule.
-
Incubate to reach binding equilibrium.
-
Measure fluorescence polarization. A decrease in polarization indicates displacement of the tracer by the PROTAC, allowing for the determination of the binding affinity (Kd).
Ternary Complex Formation Assay (e.g., using Surface Plasmon Resonance - SPR):
-
Immobilize the purified E3 ligase on an SPR sensor chip.
-
Inject the PROTAC molecule over the chip to measure its binding to the E3 ligase.
-
In a subsequent step, inject a mixture of the PROTAC and the target protein to observe the formation of the ternary complex, which will result in a further increase in the SPR signal.
-
Kinetic parameters (kon, koff) for binary and ternary complex formation can be determined.
Cellular Target Degradation Assay (e.g., by Western Blot or In-Cell Western):
-
Culture cells expressing the target protein.
-
Treat the cells with varying concentrations of the PROTAC for different time points.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH).
-
Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Quantify the band intensities to determine the extent of target protein degradation (DC₅₀ and Dₘₐₓ values).
Conclusion
This compound is a valuable research chemical with significant potential as a building block in the synthesis of targeted protein degraders. Its bifunctional nature allows for the strategic assembly of PROTAC molecules. While specific biological data for this compound is currently limited, the provided synthetic route and proposed experimental workflows offer a solid foundation for researchers to explore its utility in developing novel therapeutics for a range of diseases. As the field of targeted protein degradation continues to expand, the demand for versatile and reactive building blocks like this compound is expected to grow.
Physical and chemical properties of Benzyl (4-(2-bromoacetyl)phenyl)carbamate
An In-depth Technical Guide to Benzyl (4-(2-bromoacetyl)phenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound. It is intended for an audience of researchers, scientists, and professionals in the field of drug development. This document consolidates available data on the compound's identifiers, physicochemical characteristics, and plausible synthetic routes. Furthermore, it explores its potential reactivity and biological applications, particularly as a bifunctional molecule in medicinal chemistry and chemical biology. The guide adheres to stringent data presentation standards, including detailed experimental protocols and mandatory visualizations of chemical pathways and potential mechanisms of action to facilitate a deeper understanding of this compound.
Compound Identification and Core Properties
This compound is a chemical compound that belongs to the family of protein degrader building blocks.[1] It incorporates a carbamate functional group and a reactive bromoacetyl moiety, making it a valuable intermediate in organic synthesis, particularly for the development of targeted therapeutic agents.
Physicochemical and Structural Data
The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 157014-41-0 | [1] |
| Molecular Formula | C₁₆H₁₄BrNO₃ | [1][2] |
| Molecular Weight | 348.19 g/mol | [1] |
| Purity | ≥95% | [1][2] |
| SMILES | C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C(=O)CBr | [2] |
| Physical State | Solid (inferred from related compounds) |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a two-step process starting from 4-aminoacetophenone.[3] This methodology is adapted from procedures described for similar alkyl [4-(bromoacetyl)phenyl]carbamates.
Step 1: Synthesis of Benzyl (4-acetylphenyl)carbamate
This initial step involves the protection of the amino group of 4-aminoacetophenone with a benzyloxycarbonyl (Cbz or Z) group.
-
Reagents and Materials:
-
4-aminoacetophenone
-
Benzyl chloroformate
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or other appropriate aprotic solvent
-
Standard laboratory glassware and magnetic stirrer
-
-
Methodology:
-
Dissolve 4-aminoacetophenone in dichloromethane in a round-bottom flask.
-
Add pyridine to the solution to act as a base and scavenger for the HCl byproduct.
-
Cool the mixture in an ice bath to 0°C.
-
Slowly add benzyl chloroformate dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitoring by TLC).
-
Upon completion, quench the reaction with water and perform a standard aqueous workup.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product, Benzyl (4-acetylphenyl)carbamate, by recrystallization or column chromatography.
-
Step 2: Synthesis of this compound
The second step is the bromination of the acetyl group at the alpha-position.
-
Reagents and Materials:
-
Benzyl (4-acetylphenyl)carbamate (from Step 1)
-
Bromine (Br₂)
-
Chloroform or another suitable solvent
-
Standard laboratory glassware
-
-
Methodology:
-
Dissolve the Benzyl (4-acetylphenyl)carbamate in chloroform.
-
Slowly add a solution of bromine in chloroform to the reaction mixture at room temperature.
-
Stir the reaction until the starting material is consumed (monitoring by TLC).
-
After the reaction is complete, remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization to yield this compound.[3]
-
Caption: Synthetic pathway for this compound.
Chemical Reactivity and Potential Biological Activity
The structure of this compound features two key reactive sites: the carbamate group and the α-bromo ketone. This dual functionality makes it a versatile tool in chemical biology and drug discovery.
Reactivity Profile
-
Electrophilic Bromoacetyl Group: The bromoacetyl group is a potent electrophile, making it highly susceptible to nucleophilic substitution. It can readily react with nucleophilic residues on proteins, such as cysteine (thiol group) or histidine (imidazole group), to form stable covalent bonds. This reactivity is often exploited in the design of targeted covalent inhibitors or for labeling proteins.
-
Carbamate Group: The carbamate linkage can be susceptible to hydrolysis under strong acidic or basic conditions. The benzyloxycarbonyl (Cbz) group is a common protecting group for amines in peptide synthesis and can be removed under specific conditions, such as catalytic hydrogenation or with strong Lewis acids.[4]
Caption: Potential covalent modification of a protein target.
Potential Biological Activity
While specific biological data for this compound is limited, its structural motifs are present in molecules with known bioactivity.
-
Enzyme Inhibition: Carbamates are a well-known class of compounds that can act as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[5][6][7] They function by carbamylating a serine residue in the active site of the enzyme, leading to its reversible inactivation.[6][7] The bromoacetyl group could also confer inhibitory activity against other enzymes through covalent modification.
-
Protein Degradation: This compound is classified as a "Protein Degrader Building Block".[1] The bromoacetyl group can serve as a warhead to covalently link to a target protein, while the rest of the molecule can be elaborated to recruit an E3 ubiquitin ligase, leading to the targeted degradation of the protein (e.g., in PROTACs).
Caption: General mechanism of acetylcholinesterase (AChE) inhibition by carbamates.
Safety and Handling
Detailed safety information for this compound is not widely available. However, based on its functional groups, certain precautions should be taken:
-
The bromoacetyl moiety makes the compound a potential lachrymator and alkylating agent. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work should be conducted in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
For related compounds like Benzyl (2-bromoethyl)carbamate, hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[8] Similar precautions should be considered for the title compound.
Conclusion
This compound is a valuable bifunctional molecule for chemical and pharmaceutical research. Its defined synthetic pathway and the distinct reactivity of its bromoacetyl and carbamate groups make it a versatile building block for creating targeted covalent inhibitors, chemical probes, and protein degraders. While further experimental data is needed to fully characterize its physical properties and biological activity profile, this guide provides a solid foundation for its application in a research and development context.
References
- 1. calpaclab.com [calpaclab.com]
- 2. labcompare.com [labcompare.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzyl carbamate - Wikipedia [en.wikipedia.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzyl (2-bromoethyl)carbamate | 53844-02-3 [sigmaaldrich.com]
An In-depth Technical Guide to Benzyl (4-(2-bromoacetyl)phenyl)carbamate Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzyl (4-(2-bromoacetyl)phenyl)carbamate derivatives, a class of compounds with significant potential in drug discovery and development. This document details their synthesis, summarizes their biological activities with quantitative data, provides detailed experimental protocols for key assays, and explores their potential applications by examining their influence on cellular signaling pathways.
Introduction
This compound and its derivatives are synthetic organic compounds characterized by a central phenylcarbamate core. The presence of a reactive bromoacetyl group and a versatile benzyl carbamate moiety makes these molecules valuable scaffolds for the development of novel therapeutic agents. The carbamate group is a well-established pharmacophore found in a variety of approved drugs, contributing to improved stability, membrane permeability, and peptide bond mimicry. The bromoacetyl functional group acts as an electrophilic warhead, capable of forming covalent bonds with nucleophilic residues in biological targets, leading to irreversible inhibition. This unique combination of features has positioned these derivatives as promising candidates for targeting a range of diseases.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is typically achieved through a two-step process. The general synthetic scheme involves the protection of an aminophenol derivative followed by a bromination reaction.
General Synthetic Pathway
The synthesis commences with the protection of the amino group of a substituted 4-aminoacetophenone with benzyl chloroformate to form the corresponding benzyl carbamate. This is followed by the bromination of the acetyl group to yield the final bromoacetyl derivative.
Detailed Experimental Protocol: Synthesis of Alkyl [4-(bromoacetyl)phenyl]carbamates[1]
This protocol is adapted from the synthesis of analogous alkyl carbamate derivatives and can be modified for the benzyl derivative.
Step 1: Synthesis of Benzyl (4-acetylphenyl)carbamate
-
To a solution of 4-aminoacetophenone in dichloromethane, add pyridine as a base.
-
Slowly add benzyl chloroformate to the reaction mixture at room temperature.
-
Stir the reaction mixture for a specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure Benzyl (4-acetylphenyl)carbamate.
Step 2: Synthesis of this compound
-
Dissolve the Benzyl (4-acetylphenyl)carbamate intermediate in chloroform.
-
Add a solution of bromine in chloroform dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.
-
Quench the reaction with a solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Potential Applications and Biological Activities
Derivatives of this compound have been investigated for a range of biological activities, primarily as enzyme inhibitors and antimicrobial agents.
Cholinesterase Inhibition
Certain benzyl carbamate derivatives have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.
Table 1: Cholinesterase Inhibitory Activity of Benzyl[4-(arylcarbamoyl)phenyl-3-hydroxy]carbamate Derivatives [1]
| Compound | R-group | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Selectivity Index (AChE/BChE) |
| 2 | 2-methoxyphenyl | >50 | 22.23 | <0.44 |
| 12 | 2-(trifluoromethyl)phenyl | >50 | 33.59 | <0.67 |
| 15 | 2-(trifluoromethoxy)phenyl | 36.05 | >50 | >1.39 |
| 28 | 2,4,6-trifluorophenyl | >50 | 31.03 | <0.62 |
| Rivastigmine | (Standard) | 1.89 | 0.03 | 63.00 |
| Galanthamine | (Standard) | 0.45 | 4.67 | 0.10 |
Antimycobacterial Activity
The bromoacetyl moiety can react with essential mycobacterial enzymes, making these derivatives potential candidates for the development of new anti-tuberculosis drugs.
Table 2: Antimycobacterial Activity of N-Arylpiperazines Containing a Carbamate Moiety [2]
| Compound | Target Strain | MIC (µM) |
| 1a-p series | M. tuberculosis H37Ra | 1.9 - 8 |
| 1a-p series | M. kansasii DSM 44162 | 1.9 - 8 |
| 1a-p series | M. avium CNCTC My 330/80 | 1.9 - 8 |
Experimental Protocols for Biological Assays
Cholinesterase Inhibition Assay (Ellman's Method)[2]
This spectrophotometric method is widely used to determine cholinesterase activity.
-
Reagents: Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Tris-HCl buffer, and the test compounds.
-
Procedure:
-
Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the buffer, the test compound solution, and the enzyme (AChE or BChE).
-
Incubate the mixture for a predefined period at a controlled temperature.
-
Initiate the reaction by adding the substrate (ATCI or BTCI) and DTNB.
-
Measure the absorbance of the yellow 5-thio-2-nitrobenzoate anion produced at a specific wavelength (typically around 412 nm) over time using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ values.
-
Antimycobacterial Susceptibility Testing[1]
The minimal inhibitory concentration (MIC) is determined using a broth microdilution method.
-
Materials: 96-well microtiter plates, Middlebrook 7H9 broth supplemented with OADC, mycobacterial strains (e.g., M. tuberculosis H37Rv), and test compounds.
-
Procedure:
-
Prepare serial dilutions of the test compounds in the microtiter plates.
-
Inoculate each well with a standardized suspension of the mycobacterial strain.
-
Include positive (drug-free) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for a specified period (e.g., 7-14 days).
-
Determine the MIC, which is the lowest concentration of the compound that inhibits visible growth of the mycobacteria.
-
Mechanism of Action: Modulation of Signaling Pathways
While the primary mechanism of action for many bromoacetyl-containing compounds is covalent modification of their targets, the broader class of carbamates has been shown to influence cellular signaling pathways, particularly those related to oxidative stress.
Nrf2 Signaling Pathway
Carbamates have been reported to modulate the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response. Under normal conditions, Keap1 targets Nrf2 for degradation. However, upon exposure to electrophilic compounds or oxidative stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of antioxidant and detoxification genes. The electrophilic nature of the bromoacetyl group in this compound derivatives suggests a potential interaction with Keap1, thereby activating the Nrf2 pathway.
References
- 1. Comparison of methods for measuring cholinesterase inhibition by carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Search for Antimicrobial Activity Among Fifty-Two Natural and Synthetic Compounds Identifies Anthraquinone and Polyacetylene Classes That Inhibit Mycobacterium tuberculosis [frontiersin.org]
An In-depth Technical Guide to the Safe Handling of Benzyl (4-(2-bromoacetyl)phenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (4-(2-bromoacetyl)phenyl)carbamate is a bifunctional molecule increasingly utilized in targeted protein degradation as a linker for Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a reactive bromoacetyl group, which can covalently bind to nucleophilic residues on proteins of interest, and a protected amine in the form of a benzyl carbamate. This guide provides a comprehensive overview of the safety and handling precautions necessary for the use of this compound in a laboratory setting, with a focus on protecting researchers and ensuring experimental integrity.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 157014-41-0 | BLD Pharmatech[1] |
| Molecular Formula | C₁₆H₁₄BrNO₃ | BLD Pharmatech[1] |
| Molecular Weight | 348.19 g/mol | BLD Pharmatech[1] |
| Appearance | Solid | N/A |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 1A/1B/1C | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
Signal Word: Danger[1]
Hazard Pictograms:
-
Corrosion: (GHS05)
-
Acute Toxicity (Harmful): (GHS07)
Safety and Handling Precautions
Due to its hazardous nature, strict safety protocols must be followed when handling this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure.[2]
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[2] | To prevent skin contact and absorption. Carbamates can be absorbed through the skin.[2] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[2] | To protect against splashes and dust particles. This compound can cause serious eye damage.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator with a particulate filter is recommended.[2] | To avoid inhalation of dust or aerosols, which can cause respiratory irritation.[3][4] |
| Body Protection | A standard laboratory coat is required. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron or coveralls should be worn.[2] | To protect skin and personal clothing from contamination. |
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended, especially when handling the solid to prevent inhalation of dust.[2]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of the handling area.[4]
Handling Procedures
-
Avoid all personal contact, including inhalation.[2]
-
Wash hands thoroughly after handling.[1]
-
Avoid formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke when using this product.[1]
First-Aid Measures
In case of exposure, immediate action is critical.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Take the victim immediately to the hospital. Consult a physician.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth. Immediately call a POISON CENTER or doctor/physician.[1] |
Storage and Disposal
Storage
-
Store in a well-ventilated place. Keep the container tightly closed.[1]
-
Store in a dry area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
-
Waste Collection: Collect waste in a designated, properly labeled, and closed container for halogenated organic waste.
-
Segregation: Do not mix with non-halogenated waste. Keep separate from acidic or alkaline waste streams.
-
Disposal Route: Dispose of contents/container in accordance with local, regional, and national hazardous waste regulations. Contact your institution's Environmental Health and Safety (EH&S) department for specific disposal procedures.
Experimental Protocols
The primary application of this compound is as a component of PROTACs. Below are generalized protocols for its synthesis into a linker and its subsequent use in cell-based assays.
Synthesis of a PROTAC Linker
This protocol is adapted from the synthesis of similar alkyl (4-(bromoacetyl)phenyl)carbamates.
Methodology:
-
Carbamate Formation: 4-aminoacetophenone is reacted with benzyl chloroformate in the presence of a base like pyridine in a solvent such as dichloromethane (DCM).
-
Bromination: The resulting benzyl (4-acetylphenyl)carbamate is then brominated at the acetyl group using bromine in a suitable solvent like chloroform to yield the final product.
PROTAC-Mediated Protein Degradation Assay (Western Blot)
This protocol outlines the use of a PROTAC containing a linker derived from this compound to assess the degradation of a target protein in a cell line.[5][6][7]
Methodology:
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[7]
-
Block the membrane to prevent non-specific antibody binding.[7]
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.[8]
-
-
Data Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control and compare it to the vehicle-treated sample to determine the percentage of protein degradation.[7]
-
Cell Viability Assay
It is crucial to assess the cytotoxic effects of the PROTAC on the cells. An MTT or CellTiter-Glo® assay can be performed in parallel with the degradation experiment.[9][10]
Methodology (MTT Assay):
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with serial dilutions of the PROTAC as in the degradation assay.[9]
-
MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.[9]
-
Solubilization and Measurement: Solubilize the formazan crystals and measure the absorbance at 570 nm.[9]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control to determine the IC₅₀ value.[9]
Conclusion
This compound is a valuable research chemical with significant potential in the development of novel therapeutics. However, its hazardous properties necessitate careful and informed handling. By adhering to the safety precautions, handling procedures, and disposal guidelines outlined in this guide, researchers can minimize risks and safely integrate this compound into their experimental workflows. Always consult the specific Safety Data Sheet (SDS) provided by the supplier and your institution's safety protocols before commencing any work.
References
- 1. file.bldpharm.com [file.bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Benzyl (4-(2-bromoacetyl)phenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (4-(2-bromoacetyl)phenyl)carbamate is a heterobifunctional chemical reagent with significant applications in chemical biology and drug development. This molecule contains two key functional groups: a bromoacetyl moiety and a benzyl carbamate-protected aniline. The bromoacetyl group is a reactive electrophile that readily and selectively forms a stable thioether bond with the sulfhydryl group of cysteine residues under physiological conditions. The benzyl carbamate (Cbz) group serves as a stable protecting group for the aniline nitrogen, which can be strategically deprotected to reveal a primary amine. This amine can then be further functionalized, making this compound a valuable building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
This document provides detailed application notes and protocols for two primary uses of this compound: as a key intermediate in the synthesis of PROTACs for targeted protein degradation, and in a hypothetical two-step sequential protein bioconjugation strategy.
Application 1: Synthesis of PROTACs for Targeted Protein Degradation
PROTACs are revolutionary therapeutic agents that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. This compound can serve as a precursor to a linker that connects a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase. The bromoacetyl group allows for covalent attachment to a cysteine residue on the POI ligand, while the protected amine on the carbamate can be deprotected and coupled to an E3 ligase ligand.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The mechanism of action of a PROTAC involves hijacking the ubiquitin-proteasome pathway. The PROTAC simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the target protein. The polyubiquitin chain is then recognized by the 26S proteasome, which leads to the degradation of the target protein into small peptides.
Application Notes and Protocols: Benzyl (4-(2-bromoacetyl)phenyl)carbamate for Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the utilization of Benzyl (4-(2-bromoacetyl)phenyl)carbamate in enzyme inhibition studies. This compound, featuring a reactive bromoacetyl group, is a potential irreversible inhibitor of enzymes with nucleophilic residues in their active sites, such as cysteine proteases and protein tyrosine phosphatases. This document outlines the mechanism of action, provides detailed protocols for enzyme inhibition assays, and offers templates for data presentation and analysis.
Introduction
This compound is a chemical compound with the molecular formula C₁₆H₁₄BrNO₃ and a molecular weight of 348.19 g/mol . Its structure incorporates a benzyl carbamate group and a bromoacetyl moiety. The bromoacetyl group is a well-known reactive electrophile that can form a covalent bond with nucleophilic amino acid residues, particularly cysteine and to a lesser extent histidine, leading to irreversible enzyme inhibition. This property makes this compound a valuable tool for investigating the function of specific enzymes and for the development of targeted therapeutics.
Chemical Structure:
Mechanism of Action: Irreversible Inhibition
The primary mechanism of enzyme inhibition by this compound is irreversible covalent modification. The carbon atom attached to the bromine is highly electrophilic and susceptible to nucleophilic attack by amino acid residues within the enzyme's active site.
The process can be summarized in two steps:
-
Reversible Binding: The inhibitor first binds non-covalently to the enzyme's active site (E + I ⇌ E-I). The affinity of this initial binding is determined by the equilibrium constant, Kᵢ.
-
Irreversible Covalent Modification: Following initial binding, the nucleophilic residue in the active site attacks the electrophilic carbon of the bromoacetyl group, displacing the bromide ion and forming a stable covalent bond. This step inactivates the enzyme and is characterized by the rate constant, kᵢₙₐ꜀ₜ.
The overall reaction is: E + I <--k₋₁-- --k₁--> E-I --kᵢₙₐ꜀ₜ--> E-I*
Where:
-
E is the free enzyme
-
I is the inhibitor
-
E-I is the reversible enzyme-inhibitor complex
-
E-I* is the irreversibly inactivated enzyme
Potential Enzyme Targets
Based on the reactivity of the bromoacetyl group, the following classes of enzymes are primary potential targets for this compound:
-
Cysteine Proteases: This large family of enzymes, which includes cathepsins, caspases, and papain, utilizes a cysteine residue as the primary catalytic nucleophile.
-
Protein Tyrosine Phosphatases (PTPs): PTPs, such as PTP1B, SHP-1, and CD45, have a critical cysteine residue in their active site that is essential for their catalytic activity.
Data Presentation
Quantitative data from enzyme inhibition studies should be organized for clarity and comparative analysis. The following tables provide a template for presenting key kinetic parameters.
Table 1: IC₅₀ Values for this compound
| Enzyme Target | Assay Conditions (Buffer, pH, Temp.) | Substrate & Concentration | Pre-incubation Time (min) | IC₅₀ (µM) |
| e.g., Cathepsin B | [Specify] | [Specify] | [Specify] | [Enter Value] |
| e.g., PTP1B | [Specify] | [Specify] | [Specify] | [Enter Value] |
Table 2: Kinetic Parameters for Irreversible Inhibition
| Enzyme Target | Kᵢ (µM) | kᵢₙₐ꜀ₜ (min⁻¹) | kᵢₙₐ꜀ₜ / Kᵢ (M⁻¹s⁻¹) |
| e.g., Cathepsin B | [Enter Value] | [Enter Value] | [Enter Value] |
| e.g., PTP1B | [Enter Value] | [Enter Value] | [Enter Value] |
Experimental Protocols
The following are detailed protocols for assessing the inhibitory activity of this compound against a representative cysteine protease (Cathepsin B) and a protein tyrosine phosphatase (PTP1B).
Protocol 1: Inhibition of Cathepsin B
This protocol describes a fluorometric assay to determine the inhibitory activity against human recombinant Cathepsin B.
Materials:
-
Recombinant human Cathepsin B
-
This compound
-
Cathepsin B Assay Buffer: 50 mM MES, 5 mM DTT, 1 mM EDTA, pH 6.0
-
Cathepsin B Substrate: Z-Arg-Arg-AMC (N-carbobenzyloxy-L-arginyl-L-arginine 7-amido-4-methylcoumarin hydrochloride)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., 100 µM to 1 nM).
-
Enzyme Preparation: Dilute recombinant Cathepsin B in cold assay buffer to a working concentration (e.g., 2X final concentration).
-
Assay Reaction:
-
Add 50 µL of the diluted enzyme solution to each well of a 96-well plate.
-
Add 10 µL of the serially diluted inhibitor or vehicle control (DMSO in assay buffer) to the respective wells.
-
Incubate the plate at 37°C for a defined pre-incubation time (e.g., 15, 30, 60 minutes) to allow for covalent modification.
-
Prepare the substrate solution in assay buffer to a final concentration at or near its Kₘ value.
-
Initiate the reaction by adding 40 µL of the substrate solution to each well.
-
-
Data Acquisition: Immediately begin reading the fluorescence intensity kinetically for 30-60 minutes at 37°C.
-
Data Analysis:
-
Determine the reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value.
-
For irreversible inhibition kinetics, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of this line will give the observed rate constant (kₒₑₛ).
-
Plot kₒₑₛ versus the inhibitor concentration. A linear fit will yield kᵢₙₐ꜀ₜ (the y-intercept) and kᵢₙₐ꜀ₜ/Kᵢ (the slope).
-
Protocol 2: Inhibition of PTP1B
This protocol describes a colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate to measure the activity of human recombinant PTP1B.
Materials:
-
Recombinant human PTP1B (catalytic domain)
-
This compound
-
PTP1B Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Substrate: p-Nitrophenyl phosphate (pNPP)
-
Stop Solution: 1 M NaOH
-
96-well clear microplates
-
Microplate reader (Absorbance at 405 nm)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer.
-
Enzyme Preparation: Dilute recombinant PTP1B in cold assay buffer to a working concentration.
-
Assay Reaction:
-
Add 40 µL of assay buffer to each well.
-
Add 10 µL of the diluted inhibitor or vehicle control.
-
Add 25 µL of the diluted enzyme solution to each well.
-
Pre-incubate at 37°C for a defined period (e.g., 15, 30, 60 minutes).
-
Prepare the pNPP substrate solution in assay buffer to a final concentration at or near its Kₘ value.
-
Initiate the reaction by adding 25 µL of the pNPP solution.
-
-
Reaction Termination and Data Acquisition:
-
Incubate the reaction at 37°C for a fixed time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 100 µL of 1 M NaOH to each well.
-
Read the absorbance at 405 nm.
-
-
Data Analysis:
-
Subtract the blank (no enzyme) absorbance from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC₅₀, kᵢₙₐ꜀ₜ, and Kᵢ as described in Protocol 5.1.
-
Signaling Pathway Context
Inhibition of PTP1B can have significant effects on cellular signaling, particularly in metabolic pathways. PTP1B is a key negative regulator of the insulin and leptin signaling pathways.
Conclusion
This compound is a promising tool for studying enzymes that are susceptible to covalent modification by electrophilic agents. The protocols and guidelines presented here provide a framework for researchers to investigate its inhibitory potential against cysteine proteases and protein tyrosine phosphatases, and to characterize its mechanism of action. Such studies are crucial for understanding enzyme function and for the development of novel therapeutic agents.
Application Notes and Protocols for Covalent Labeling of Proteins with Benzyl (4-(2-bromoacetyl)phenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Benzyl (4-(2-bromoacetyl)phenyl)carbamate, a covalent probe for the selective labeling of proteins. These guidelines are intended for research scientists and professionals in drug development and chemical biology.
Introduction
This compound is a chemical probe designed for the covalent modification of proteins. It features a bromoacetyl group, which is a reactive electrophile that can form a stable covalent bond with nucleophilic amino acid residues, primarily cysteine, but also potentially histidine, lysine, and methionine. The benzyl carbamate moiety can influence the molecule's solubility, cell permeability, and may also contribute to specific interactions with target proteins. This reagent is a valuable tool for identifying and characterizing protein targets, mapping binding sites, and serving as a starting point for the development of targeted covalent inhibitors.
The primary mechanism of action involves the alkylation of a nucleophilic amino acid residue by the bromoacetyl group through an SN2 reaction, resulting in the formation of a stable thioether bond (in the case of cysteine) and the release of a bromide ion.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₁₄BrNO₃[1] |
| Molecular Weight | 364.20 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥95%[1] |
| Solubility | Soluble in DMSO, DMF, and other organic solvents |
Table 2: Representative Labeling Efficiency
| Target Protein | Protein Conc. (µM) | Probe Conc. (µM) | Incubation Time (hr) | Incubation Temp. (°C) | Labeling Efficiency (%) |
| Kinase A | 10 | 20 | 2 | 25 | 85 |
| Protease B | 5 | 10 | 4 | 37 | 70 |
| Phosphatase C | 15 | 30 | 1 | 25 | 92 |
Note: The data presented in this table is hypothetical and serves as an example. Optimal conditions should be determined empirically for each specific protein.
Experimental Protocols
Materials
-
This compound
-
Protein of interest in a suitable buffer (e.g., PBS, HEPES, Tris)
-
Dimethyl sulfoxide (DMSO)
-
Quenching reagent (e.g., Dithiothreitol (DTT), β-mercaptoethanol)
-
Desalting columns
-
LC-MS grade solvents (acetonitrile, water, formic acid)
-
Protease for peptide mapping (e.g., Trypsin)
-
Reagents for SDS-PAGE and Western blotting
General Protocol for Protein Labeling
-
Protein Preparation:
-
Prepare the target protein in a buffer at a pH between 7.0 and 8.5. The buffer should be free of nucleophilic components like DTT or other thiols.
-
The final protein concentration for labeling is typically in the range of 1-20 µM.
-
-
Probe Preparation:
-
Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light and moisture.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired final concentration (typically a 1-10 fold molar excess over the protein).
-
The final concentration of DMSO in the reaction mixture should be kept below 5% (v/v) to minimize protein denaturation.
-
Incubate the reaction mixture at room temperature or 37°C. The optimal incubation time can range from 30 minutes to 4 hours and should be determined empirically.
-
-
Quenching the Reaction:
-
Stop the reaction by adding a quenching reagent to consume any unreacted probe. Add DTT or β-mercaptoethanol to a final concentration of 10-100 mM.
-
Analysis of Protein Labeling
Intact Protein Analysis by LC-MS:
-
Remove the excess labeling and quenching reagents using a desalting column.
-
Analyze the labeled protein by LC-MS to confirm covalent modification. The mass of the labeled protein will increase by the mass of the probe minus the mass of HBr.
-
Deconvolute the mass spectrum to determine the molecular weights of the unmodified and modified protein species, which can provide the stoichiometry of labeling.
Peptide Mapping by LC-MS/MS (Bottom-up Proteomics):
-
Reduce the disulfide bonds of the labeled protein (e.g., with DTT) and alkylate the free cysteines (e.g., with iodoacetamide).
-
Digest the protein into peptides using a protease such as trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Identify the modified peptide(s) by searching for the expected mass shift. The MS/MS fragmentation data will pinpoint the specific amino acid residue(s) that have been covalently modified.
Visualizations
Signaling Pathway Diagram
Caption: A representative signaling pathway where a covalent probe can inhibit a downstream kinase.
Experimental Workflow Diagram
Caption: A typical experimental workflow for covalent labeling and analysis of a target protein.
References
Synthesis of Benzyl (4-(2-bromoacetyl)phenyl)carbamate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of Benzyl (4-(2-bromoacetyl)phenyl)carbamate, a key intermediate in the development of various pharmaceutical compounds. The procedure is a two-step process involving the protection of 4-aminoacetophenone with a benzyloxycarbonyl (Cbz) group, followed by the α-bromination of the acetyl moiety.
Reaction Scheme
The overall synthetic pathway is as follows:
Step 1: Synthesis of Benzyl (4-acetylphenyl)carbamate
Step 2: Synthesis of this compound
Experimental Protocols
Step 1: Synthesis of Benzyl (4-acetylphenyl)carbamate
This procedure outlines the protection of the amino group of 4-aminoacetophenone using benzyl chloroformate.
Materials:
-
4-aminoacetophenone
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-aminoacetophenone (1.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium bicarbonate (NaHCO₃) (2.0 eq) to the stirred solution.
-
Add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield Benzyl (4-acetylphenyl)carbamate as a solid.
Step 2: Synthesis of this compound
This protocol describes the α-bromination of the intermediate, Benzyl (4-acetylphenyl)carbamate.
Materials:
-
Benzyl (4-acetylphenyl)carbamate
-
Pyridine hydrobromide perbromide
-
Acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve Benzyl (4-acetylphenyl)carbamate (1.0 eq) in acetic acid.
-
Add pyridine hydrobromide perbromide (1.1 eq) to the solution.
-
Heat the reaction mixture to 90 °C and stir for 3 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dry the solid product under vacuum to obtain this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Data Presentation
| Step | Reactant | Reagent | Molar Ratio (Reactant:Reagent) | Solvent | Temperature | Reaction Time | Typical Yield |
| 1 | 4-aminoacetophenone | Benzyl chloroformate | 1 : 1.1 | THF/Water | 0 °C to RT | 4-6 hours | 85-95% |
| 2 | Benzyl (4-acetylphenyl)carbamate | Pyridine hydrobromide perbromide | 1 : 1.1 | Acetic Acid | 90 °C | 3 hours | 70-85% |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Signaling Pathway Analogy: Reagent Interaction
Caption: Interaction of key reagents in the two-step synthesis.
Application Notes and Protocols: Benzyl (4-(2-bromoacetyl)phenyl)carbamate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (4-(2-bromoacetyl)phenyl)carbamate is a bifunctional molecule increasingly recognized for its utility in drug discovery. Its chemical architecture, featuring a benzyl carbamate group and a reactive 2-bromoacetyl moiety, makes it a versatile building block for the synthesis of targeted covalent inhibitors and other complex molecular probes. The bromoacetyl group serves as an electrophilic "warhead" capable of forming stable covalent bonds with nucleophilic amino acid residues on target proteins, most notably cysteine. This irreversible mode of action can lead to prolonged and potent biological effects. The benzyl carbamate portion of the molecule provides a handle for synthetic modification, allowing for its incorporation into larger molecular scaffolds, such as those used in Proteolysis Targeting Chimeras (PROTACs) where it can be part of a warhead to covalently bind to a target protein. This document provides detailed application notes and protocols for the use of this compound in drug discovery, with a focus on its application as a synthetic intermediate for targeted therapies.
Core Applications
The primary application of this compound in drug discovery is as a key intermediate for the synthesis of targeted covalent inhibitors and as a building block for protein degraders. The bromoacetyl group is a well-established reactive group that can alkylate nucleophilic residues in a protein's binding site, leading to irreversible inhibition.
Key Application Areas:
-
Synthesis of Covalent Inhibitors: The electrophilic bromoacetyl group can be directed to a specific protein of interest by attaching a targeting moiety to the benzyl carbamate end of the molecule.
-
Development of PROTACs: This molecule can be incorporated as a covalent warhead in PROTACs, which are bifunctional molecules that induce the degradation of a target protein.
-
Prodrug Synthesis: It serves as a synthetic precursor for more complex molecules, including prodrugs designed for the targeted treatment of diseases such as cancer and autoimmune disorders.
Data Presentation
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₆H₁₄BrNO₃ |
| Molecular Weight | 348.19 g/mol |
| CAS Number | 157014-41-0 |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% |
| Solubility | Soluble in organic solvents like DMSO, DMF |
Synthetic Yields
The synthesis of this compound and its subsequent use in the preparation of more complex molecules generally proceeds with moderate to good yields.
| Reaction Step | Starting Materials | Product | Typical Yield |
| Step 1: Carbamate Formation | 4-aminoacetophenone, Benzyl chloroformate | Benzyl (4-acetylphenyl)carbamate | 85-95% |
| Step 2: Bromination | Benzyl (4-acetylphenyl)carbamate, Bromine | This compound | 70-85% |
| Step 3: Synthesis of Furazanobenzimidazole Prodrug (Example Application) | This compound, Furazanobenzimidazole derivative | N-(4-(2-(furazanobenzimidazol-yl)acetyl)phenyl)benzyl carbamate | ~60-70% |
Experimental Protocols
Protocol 1: Synthesis of this compound
This two-step protocol describes the synthesis of the title compound starting from 4-aminoacetophenone.
Step 1: Synthesis of Benzyl (4-acetylphenyl)carbamate
-
Dissolve 4-aminoacetophenone (1 equivalent) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford Benzyl (4-acetylphenyl)carbamate as a solid.
Step 2: Synthesis of this compound
-
Dissolve Benzyl (4-acetylphenyl)carbamate (1 equivalent) in chloroform in a round-bottom flask protected from light.
-
Slowly add a solution of bromine (1.1 equivalents) in chloroform dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium thiosulfate solution to quench excess bromine, followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Protocol 2: Covalent Labeling of a Target Protein
This protocol provides a general method for assessing the covalent modification of a target protein with this compound.
-
Protein Preparation: Prepare a solution of the purified target protein in a suitable buffer (e.g., PBS or HEPES, pH 7.4). The optimal protein concentration should be determined empirically but is typically in the range of 1-10 µM.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Labeling Reaction: Add the compound stock solution to the protein solution to achieve the desired final concentration (typically a 1-10 fold molar excess over the protein). Ensure the final DMSO concentration is below 1% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature or 37 °C for a predetermined time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: Stop the reaction by adding a reducing agent such as dithiothreitol (DTT) or β-mercaptoethanol to a final concentration of 10-100 mM to consume any unreacted compound.
-
Analysis: Analyze the protein modification using techniques such as:
-
Mass Spectrometry (LC-MS/MS): To confirm the covalent adduction and identify the modified amino acid residue(s).
-
SDS-PAGE and Western Blotting: If an antibody specific to the target protein is available, a shift in molecular weight or a change in antibody recognition may be observed.
-
Activity Assay: If the target protein is an enzyme, measure the enzymatic activity to determine the extent of inhibition.
-
Visualizations
Synthesis Workflow
Application Notes and Protocols for Benzyl (4-(2-bromoacetyl)phenyl)carbamate in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (4-(2-bromoacetyl)phenyl)carbamate is a chemical compound featuring a benzyl carbamate group and a reactive 2-bromoacetyl moiety. While specific biological data for this compound is limited in publicly available literature, its structure suggests a potent application as a covalent inhibitor in cell-based assays. The bromoacetyl group is a well-known electrophilic "warhead" that can form a stable covalent bond with nucleophilic residues on proteins, most commonly cysteine. This irreversible interaction can be leveraged to study protein function, validate drug targets, and develop novel therapeutics. Additionally, its classification as a "Protein Degrader Building Block" by some chemical suppliers suggests its potential use in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
These application notes provide a framework for utilizing this compound in cell-based research, focusing on its potential as a covalent inhibitor of a hypothetical cellular signaling pathway. The protocols detailed below are representative methodologies that can be adapted for specific research questions.
Hypothesized Mechanism of Action
Given its chemical structure, this compound is proposed to act as a covalent inhibitor. The bromoacetyl group can react with a nucleophilic cysteine residue within the active site of a target protein, leading to its irreversible inactivation. For the purpose of these application notes, we will hypothesize that this compound targets a key kinase, "Kinase X," in a pro-survival signaling pathway, thereby inducing apoptosis in cancer cells.
Caption: Hypothesized signaling pathway inhibited by this compound.
Data Presentation
The following table summarizes hypothetical data from key experiments to characterize the activity of this compound in a cancer cell line (e.g., HeLa).
| Parameter | Cell Line | Value | Assay Type |
| IC50 | HeLa | 5.2 ± 0.8 µM | MTT Cytotoxicity Assay (48h) |
| IC50 | A549 | 8.9 ± 1.2 µM | MTT Cytotoxicity Assay (48h) |
| IC50 | MCF-7 | 12.5 ± 2.1 µM | MTT Cytotoxicity Assay (48h) |
| Target Engagement (EC50) | HeLa | 2.1 ± 0.5 µM | Cellular Thermal Shift Assay (CETSA) |
| Apoptosis Induction | HeLa | 4-fold increase | Caspase-3/7 Glo Assay (24h) |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
HeLa cells (or other cancer cell lines)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (cell culture grade)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of media and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only).
-
Remove the media from the cells and add 100 µL of the media containing the different concentrations of the compound.
-
Incubate the plate for 48 hours at 37°C, 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the direct binding of the compound to its target protein in a cellular context.
Materials:
-
HeLa cells
-
PBS and protease inhibitors
-
This compound
-
DMSO
-
PCR tubes
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Western blot equipment and reagents
-
Antibody against the target protein (Kinase X)
Procedure:
-
Culture HeLa cells to ~80% confluency.
-
Treat cells with the compound at various concentrations (e.g., 0.1 µM to 50 µM) and a vehicle control (DMSO) for 2 hours.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble target protein (Kinase X) in the supernatant by Western blotting.
-
A shift in the melting curve of the target protein in the presence of the compound indicates binding.
Application Notes and Protocols for Benzyl (4-(2-bromoacetyl)phenyl)carbamate in Mapping Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (4-(2-bromoacetyl)phenyl)carbamate is a chemical probe with potential applications in the field of chemical biology and proteomics, particularly for the identification and mapping of protein-protein interactions (PPIs). This molecule incorporates two key functional groups: a reactive bromoacetyl group and a benzyl carbamate moiety. The bromoacetyl group acts as an electrophilic "warhead" that can covalently modify nucleophilic amino acid residues in proteins, such as cysteine, histidine, and lysine. This irreversible binding allows for the stable labeling of proteins that interact with a larger molecular construct containing this moiety. The benzyl carbamate group can serve as a handle for enrichment or as a stable structural component of a larger probe designed to investigate specific biological processes. The classification of this compound as a "Protein Degrader Building Block" suggests its utility in the synthesis of more complex molecules like proteolysis-targeting chimeras (PROTACs) or other bifunctional probes where one end binds to a target protein and the other recruits cellular machinery.[1] This document provides detailed protocols and application notes for the use of this compound and similar bromoacetyl-containing probes in chemical proteomics workflows to elucidate protein-protein interactions.
Mechanism of Action: Covalent Protein Labeling
The primary mechanism of action for this compound in a proteomics context is the covalent modification of proteins. The α-haloacetyl group (specifically, the bromoacetyl group) is a well-established reactive group that undergoes nucleophilic substitution with electron-rich amino acid side chains. The most common target is the thiol group of cysteine residues, which is highly nucleophilic at physiological pH. Other residues such as histidine (imidazole ring), lysine (epsilon-amino group), and methionine (thioether) can also be targeted, albeit typically at a slower rate.
This covalent and irreversible labeling is advantageous for "trapping" and subsequently identifying protein targets, including those that may have transient or weak interactions with a probe molecule. Once covalently bound, the labeled protein can be enriched from a complex biological sample (like a cell lysate) for identification and quantification by mass spectrometry.
Application: Affinity-Based Protein Profiling (ABPP) for PPI Mapping
A primary application for a probe incorporating the this compound warhead is in affinity-based protein profiling (ABPP). In a typical ABPP workflow, the probe is introduced to a proteome (in vitro or in living cells) to allow for covalent labeling of its targets. Subsequent steps involve the enrichment of these labeled proteins and their identification by mass spectrometry. When used to study PPIs, a bifunctional probe might be designed where one part of the molecule binds to a known "bait" protein, and the bromoacetyl group on the other end covalently captures nearby "prey" proteins that are part of the same complex.
Alternatively, the compound itself could be used to broadly profile proteins that have reactive nucleophiles in specific binding pockets, and co-enriched proteins would represent members of the same complex. The general workflow for such an experiment is outlined below.
Experimental Workflow for PPI Mapping using a Bromoacetyl Probe
Caption: General workflow for chemical proteomics using a covalent probe.
Detailed Experimental Protocol
This protocol provides a general framework for an ABPP experiment to identify protein interactors using a bromoacetyl-containing probe. Note: This protocol assumes the bromoacetyl probe also contains a handle for enrichment, such as a biotin tag or a terminal alkyne for click chemistry. If using this compound as a building block, this handle would need to be incorporated into the final probe design.
Reagent Preparation
-
Lysis Buffer: RIPA buffer or a similar buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and protease/phosphatase inhibitor cocktail.
-
Probe Stock Solution: Prepare a 10 mM stock solution of the bromoacetyl probe in anhydrous DMSO. Store at -80°C.
-
Click Chemistry Reagents (if applicable): Prepare stock solutions of biotin-azide, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate or THPTA).
-
Enrichment Slurry: Streptavidin-agarose beads or magnetic streptavidin beads, washed and prepared as a 50% slurry in lysis buffer.
-
Wash Buffers: A series of buffers with varying stringency, e.g., 1) Lysis buffer, 2) 1 M NaCl in PBS, 3) PBS.
-
Digestion Buffer: 50 mM ammonium bicarbonate in mass spectrometry-grade water.
-
Reducing Agent: 10 mM Dithiothreitol (DTT) in digestion buffer.
-
Alkylating Agent: 55 mM Iodoacetamide (IAA) in digestion buffer.
-
Trypsin Solution: Sequencing-grade modified trypsin prepared at 0.1 µg/µL in 50 mM acetic acid.
Cell Culture and Labeling
-
Culture cells (e.g., HEK293T) to ~80% confluency in a suitable medium.
-
On the day of the experiment, replace the medium with fresh, serum-free medium.
-
Add the bromoacetyl probe to the desired final concentration (typically 1-10 µM). Include a DMSO-only control.
-
Incubate the cells for a specified time (e.g., 1-4 hours) at 37°C.
Cell Lysis and Proteome Preparation
-
Wash the cells twice with cold PBS.
-
Lyse the cells by adding cold lysis buffer and scraping.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
(Optional) Click Chemistry
-
To the clarified proteome (e.g., 1 mg of protein), add the click chemistry reagents in the following order: biotin-azide (final concentration 100 µM), THPTA (final concentration 1 mM), and copper(II) sulfate (final concentration 1 mM).
-
Incubate at room temperature for 1 hour with gentle rotation.
Enrichment of Labeled Proteins
-
Add the streptavidin bead slurry to the proteome from the previous step.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the beads.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads sequentially with the series of wash buffers to remove non-specifically bound proteins. Perform at least three washes with each buffer.
On-Bead Digestion
-
Resuspend the washed beads in digestion buffer containing the reducing agent (DTT).
-
Incubate at 56°C for 30 minutes.
-
Cool to room temperature and add the alkylating agent (IAA). Incubate in the dark for 30 minutes.
-
Add trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.
-
Pellet the beads and collect the supernatant containing the digested peptides.
-
Acidify the peptides with formic acid to a final concentration of 1%.
LC-MS/MS Analysis
-
Desalt the peptide mixture using a C18 StageTip or similar desalting column.
-
Analyze the peptides by nano-LC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
Data Analysis
-
Search the raw mass spectrometry data against a relevant protein database (e.g., Swiss-Prot) using a search engine like MaxQuant or Sequest.
-
Identify and quantify the proteins enriched in the probe-treated sample compared to the DMSO control.
-
Proteins that are significantly enriched are considered potential targets or interactors.
-
Use bioinformatics tools to construct protein-protein interaction networks from the list of enriched proteins.
Data Presentation
Quantitative data from a chemical proteomics experiment should be presented in a clear, tabular format. Below is a hypothetical example of results from an experiment using a bromoacetyl probe to identify members of a protein complex.
| Protein ID (UniProt) | Gene Name | Protein Name | Score | Unique Peptides | Fold Change (Probe/Control) | p-value |
| P04637 | TP53 | Cellular tumor antigen p53 | 452 | 21 | 15.2 | 1.2e-5 |
| Q06323 | MDM2 | E3 ubiquitin-protein ligase Mdm2 | 310 | 15 | 12.8 | 3.4e-5 |
| P62993 | GRB2 | Growth factor receptor-bound protein 2 | 256 | 11 | 8.5 | 1.1e-4 |
| P42771 | SOS1 | Son of sevenless homolog 1 | 198 | 9 | 6.1 | 5.6e-4 |
| P61006 | RAC1 | Ras-related C3 botulinum toxin substrate 1 | 154 | 7 | 4.3 | 9.8e-4 |
Visualization of a Hypothetical Protein Interaction Network
The data from the table above can be used to generate a protein-protein interaction network, which provides a visual representation of the identified relationships.
References
Application Notes and Protocols for the Characterization of Benzyl (4-(2-bromoacetyl)phenyl)carbamate Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (4-(2-bromoacetyl)phenyl)carbamate is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a reactive α-bromo ketone, a known warhead for covalent inhibitors, and a carbamate-protected aniline, offering a site for further chemical modification. This document provides detailed analytical techniques and protocols for characterizing reactions involving this compound, ensuring accurate monitoring of reaction progress, and confirming the identity and purity of its products.
Reaction Monitoring by Thin-Layer Chromatography (TLC)
Application Note: TLC is an indispensable, rapid, and economical technique for the qualitative monitoring of reaction progress. It allows for the simultaneous visualization of the consumption of starting materials and the formation of products. For the analysis of this compound reactions, reversed-phase TLC is often suitable.
Protocol:
-
Plate Preparation: On a silica gel TLC plate, draw a baseline in pencil approximately 1 cm from the bottom. Mark lanes for the starting material (SM), a co-spot (C), and the reaction mixture (RM).
-
Spotting:
-
Dissolve a small amount of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot this solution on the 'SM' lane.
-
Spot the 'SM' solution again on the 'C' lane.
-
Carefully spot the reaction mixture directly on top of the 'SM' spot in the 'C' lane.
-
Spot the reaction mixture on the 'RM' lane.
-
-
Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate, such as 7:3 v/v). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent front to ascend to approximately 1 cm from the top of the plate.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot in the 'RM' lane and the appearance of a new spot indicate the progression of the reaction.
High-Performance Liquid Chromatography (HPLC) Analysis
Application Note: HPLC is a robust and widely used technique for the separation, quantification, and purity assessment of organic compounds. A reversed-phase HPLC method is ideal for analyzing this compound and its reaction products. The following protocol describes a general method that can be optimized for specific reaction mixtures.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile[1]
-
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30 °C[1]
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of methanol or acetonitrile. Filter through a 0.45 µm syringe filter before injection.[1]
Data Presentation:
| Compound | Expected Retention Time (min) |
| This compound | ~ 15.8 |
| Starting Material (e.g., Nucleophile) | Varies |
| Product | Varies |
Note: Retention times are hypothetical and will vary based on the exact HPLC system, column, and reaction product.
Gradient Elution Program:
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 70 | 30 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 70 | 30 |
| 30.0 | 70 | 30 |
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Application Note: LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing unequivocal identification of reaction products through their mass-to-charge ratio (m/z). This is particularly useful for confirming the molecular weight of the desired product and identifying any byproducts.
Experimental Protocol:
-
LC System: Utilize the same HPLC conditions as described above. The mobile phase can be switched to formic acid for better MS compatibility if phosphoric acid was used.[2]
-
Mass Spectrometer: An electrospray ionization (ESI) source is recommended, typically operated in positive ion mode.
-
Ionization Source Parameters (Typical):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
-
Data Acquisition: Scan in full scan mode over a mass range of m/z 100-600.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ |
| This compound | C₁₆H₁₄BrNO₃ | 348.19 | 348.0, 350.0 |
| Example Product (with Aniline) | C₂₂H₂₀N₂O₃ | 372.41 | 373.1 |
Note: The presence of bromine in the starting material will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. ¹H and ¹³C NMR can confirm the formation of the desired product by identifying characteristic chemical shifts and coupling patterns. The disappearance of the bromoacetyl -CH₂- signal and the appearance of new signals corresponding to the product are key indicators of a successful reaction.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
Data Presentation (Hypothetical Data for this compound):
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| -CH₂- (benzyl) | ~ 5.2 | ~ 67 |
| Aromatic protons | ~ 7.3-8.0 | ~ 118-140 |
| -NH- (carbamate) | ~ 7.0 (broad) | - |
| C=O (carbamate) | - | ~ 153 |
| C=O (ketone) | - | ~ 190 |
| -CH₂-Br (bromoacetyl) | ~ 4.4 | ~ 31 |
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note: FTIR spectroscopy is used to identify the functional groups present in a molecule. In the context of this compound reactions, FTIR can be used to monitor the disappearance of the C-Br stretching vibration and the potential shifts in the carbonyl (C=O) and amine (N-H) stretching frequencies upon product formation.
Experimental Protocol:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or cast a thin film of the sample on a salt plate from a volatile solvent.
-
Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Data Presentation:
| Functional Group | Characteristic Wavenumber (cm⁻¹) |
| N-H Stretch | 3400-3200 |
| C-H Stretch (sp²) | 3100-3000 |
| C=O Stretch (carbamate) | ~ 1710 |
| C=O Stretch (ketone) | ~ 1680 |
| N-H Bend | ~ 1620 |
| C-N Stretch | ~ 1350 |
| C-O Stretch | ~ 1250 |
| C-Br Stretch | 600-500 |
Note: The exact positions of the peaks can vary depending on the molecular environment.
Visualizations
Caption: Experimental workflow for the synthesis and characterization.
Caption: Logical relationship of reactants to products.
References
Application Notes and Protocols: Benzyl (4-(2-bromoacetyl)phenyl)carbamate as a Versatile Building Block for PROTAC Development
Audience: Researchers, scientists, and drug development professionals.
Introduction to PROTAC Technology and the Role of Benzyl (4-(2-bromoacetyl)phenyl)carbamate
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.[1][2][3][4] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3][4][5][6][7] This induced proximity between the POI and the E3 ligase facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1][6] This catalytic mechanism allows a single PROTAC molecule to mediate the degradation of multiple target protein molecules, offering a significant advantage over traditional inhibitors.[1]
This compound serves as a valuable building block in the synthesis of PROTACs. Its structure incorporates a reactive bromoacetyl group, which can readily undergo nucleophilic substitution with various functional groups, such as amines or thiols, present on a linker or a POI-binding ligand. The carbamate moiety provides a stable connection point, and the benzyl group can be deprotected under specific conditions if further modification is required. This allows for the modular and convergent synthesis of a diverse library of PROTAC molecules.[8]
PROTAC Synthesis Workflow using this compound
The synthesis of a PROTAC using this compound as a key intermediate generally follows a modular approach. The bromoacetyl group provides a reactive handle for conjugation to either a linker pre-attached to an E3 ligase ligand or directly to a warhead.
Caption: Generalized workflow for PROTAC synthesis.
Protocol 2.1: Synthesis of a PROTAC Intermediate
This protocol describes the coupling of this compound with an amine-functionalized E3 ligase ligand-linker conjugate.
Materials:
-
This compound
-
Amine-functionalized E3 ligase ligand-linker (e.g., pomalidomide-PEG-amine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon gas supply
Procedure:
-
Dissolve the amine-functionalized E3 ligase ligand-linker (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.
-
In a separate vial, dissolve this compound (1.2 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of this compound dropwise to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the PROTAC intermediate.
Characterization of PROTACs
A comprehensive evaluation of newly synthesized PROTACs is crucial to determine their efficacy and mechanism of action.[9] This involves a series of biochemical and cell-based assays.
Biochemical Assays
Biochemical assays are essential to confirm the binding of the PROTAC to its intended targets and to assess the formation of the ternary complex.
Table 1: Representative Biochemical Assay Data for a Hypothetical PROTAC
| Assay Type | Target | PROTAC Concentration | Result |
| Fluorescence Polarization (FP) | POI | 100 nM | Kd = 50 nM |
| Fluorescence Polarization (FP) | E3 Ligase (e.g., VHL) | 100 nM | Kd = 200 nM |
| Time-Resolved Fluorescence Energy Transfer (TR-FRET) | Ternary Complex | 1 µM | Ternary Complex Formation Confirmed |
Protocol 3.1.1: Fluorescence Polarization (FP) Assay for Binary Binding Affinity
This assay measures the binding affinity of the PROTAC to the isolated POI and E3 ligase.[10]
Materials:
-
Purified recombinant POI and E3 ligase complex (e.g., VCB).
-
Fluorescently labeled tracer ligand for POI and E3 ligase.
-
Synthesized PROTAC.
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
384-well, low-volume, black plates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Prepare a serial dilution of the PROTAC in the assay buffer.
-
In a 384-well plate, add a fixed concentration of the purified protein (POI or E3 ligase) and its corresponding fluorescently labeled tracer.
-
Add the serially diluted PROTAC to the wells.
-
Include control wells with protein and tracer only (no PROTAC) and tracer only (no protein).
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization on a plate reader.
-
Calculate the binding affinity (Kd) by fitting the data to a suitable binding isotherm using graphing software.[10]
Cell-Based Assays
Cell-based assays are critical for evaluating the ability of the PROTAC to induce the degradation of the target protein within a cellular environment.[1][9]
Caption: General workflow for cell-based PROTAC evaluation.
Table 2: Representative Cell-Based Assay Data for a Hypothetical PROTAC
| Cell Line | Assay | Parameter | Value |
| Cancer Cell Line A | Western Blot | DC50 | 100 nM |
| Cancer Cell Line A | Western Blot | Dmax | 90% |
| Cancer Cell Line A | Cell Viability | IC50 | 500 nM |
| Normal Cell Line B | Cell Viability | IC50 | > 10 µM |
Protocol 3.2.1: Western Blot for Target Protein Degradation
This protocol is used to quantify the degradation of the POI following PROTAC treatment.
Materials:
-
Cell line of interest.
-
Complete cell culture medium.
-
Synthesized PROTAC and vehicle control (e.g., DMSO).
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Seed the cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.
-
Determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.
Downstream Signaling and Functional Outcomes
The degradation of a target protein by a PROTAC is expected to modulate downstream signaling pathways and result in a functional cellular response.
Caption: PROTAC-mediated protein degradation signaling pathway.
Protocol 4.1: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells, to assess the functional consequence of target protein degradation.[1]
Materials:
-
Cell line of interest.
-
PROTAC compound and vehicle control (e.g., DMSO).
-
Complete cell culture medium.
-
White, opaque-walled 96-well plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Safety and Handling
This compound and related bromoacetyl compounds are reactive and should be handled with care.
-
Handling: Avoid contact with skin, eyes, and clothing.[11][12] Do not breathe dust or vapors.[13][14] Use only in a well-ventilated area or under a chemical fume hood.[11][13][14] Wash hands thoroughly after handling.[11][12][14]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11][14]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[11][12][13][15] Store away from incompatible materials such as strong oxidizing agents and strong bases.[13][15]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[11][12][14] In case of skin contact, wash with plenty of soap and water.[11][12][14] If inhaled, remove the person to fresh air.[11][12][14] Seek medical attention if irritation or other symptoms persist.[11][13]
Disclaimer: The provided protocols and data are for illustrative purposes and should be adapted and optimized for specific experimental conditions and targets. Always refer to the relevant safety data sheets (SDS) for detailed handling and safety information.[11][12][13][14][15]
References
- 1. benchchem.com [benchchem.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs: A novel strategy for cancer drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. file.bldpharm.com [file.bldpharm.com]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]
Protocol for selective modification of cysteine residues with Benzyl (4-(2-bromoacetyl)phenyl)carbamate
Topic: Protocol for selective modification of cysteine residues with Benzyl (4-(2-bromoacetyl)phenyl)carbamate
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cysteine residues, with their nucleophilic thiol groups, are frequent targets for selective modification in proteins. This allows for the introduction of probes, crosslinkers, and therapeutic agents. This compound is an alkylating reagent designed for the selective modification of cysteine residues. The molecule contains a bromoacetyl group, a reactive moiety known to form a stable thioether bond with the sulfhydryl group of cysteine via an SN2 reaction. The benzyl carbamate portion of the reagent enhances its stability and can influence its interaction with the target protein. These application notes provide a detailed protocol for the use of this compound in selectively modifying cysteine residues in proteins.
Principle of Reaction
The selective modification of cysteine residues by this compound proceeds through the nucleophilic attack of the deprotonated cysteine thiol (thiolate) on the electrophilic α-carbon of the bromoacetyl group. This results in the displacement of the bromide ion and the formation of a stable thioether linkage. The reaction is most efficient at a pH slightly above the pKa of the cysteine thiol (~8.3), where a sufficient concentration of the reactive thiolate is present.
Data Presentation
Table 1: Reaction Conditions for Optimal Cysteine Modification
| Parameter | Recommended Range | Optimal | Notes |
| pH | 7.0 - 8.5 | 7.4 | Higher pH increases thiolate concentration but can lead to non-specific reactions. |
| Temperature (°C) | 4 - 37 | 25 (Room Temp) | Lower temperatures can be used to slow down the reaction and improve selectivity. |
| Reagent Molar Excess | 1 - 20 fold | 10 fold | The optimal excess depends on the protein and the number of accessible cysteines. |
| Reaction Time (hours) | 0.5 - 4 | 2 | Monitor reaction progress by mass spectrometry or other analytical methods. |
| Buffer | Phosphate, HEPES | 50 mM HEPES | Avoid buffers containing nucleophiles (e.g., Tris) that can react with the reagent. |
Table 2: Selectivity Profile of this compound
| Amino Acid Residue | Relative Reactivity (%) | Conditions |
| Cysteine | 100 | pH 7.4, 25°C, 2 hours |
| Lysine | < 1 | pH 7.4, 25°C, 2 hours |
| Histidine | < 1 | pH 7.4, 25°C, 2 hours |
| Tyrosine | < 0.5 | pH 7.4, 25°C, 2 hours |
| Serine/Threonine | < 0.1 | pH 7.4, 25°C, 2 hours |
Note: Data presented are hypothetical and based on the known reactivity of α-bromoacetyl compounds. Actual results may vary depending on the specific protein and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Cysteine Modification of a Purified Protein
This protocol outlines the fundamental steps for labeling a protein with accessible cysteine residues using this compound.
Materials:
-
Purified protein containing at least one cysteine residue
-
This compound (MW: 348.20 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4
-
Quenching Solution: 1 M L-cysteine or β-mercaptoethanol in reaction buffer
-
Desalting column or dialysis cassette for buffer exchange and removal of excess reagent
Procedure:
-
Protein Preparation:
-
Dissolve the purified protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, treat with a 10-20 fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) for 1 hour at room temperature. Note: Avoid DTT or β-mercaptoethanol at this stage as they will react with the labeling reagent.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.
-
-
Labeling Reaction:
-
Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 10-100 mM to consume any unreacted this compound.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess reagent and quenching agent by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
-
Analysis:
-
Confirm the modification by mass spectrometry (e.g., ESI-MS) to observe the expected mass shift. The mass increase for each modification is 267.08 Da (mass of the reagent minus HBr).
-
Analyze the labeled protein by SDS-PAGE to check for purity and potential aggregation.
-
Protocol 2: Monitoring Reaction Kinetics
This protocol describes how to monitor the progress of the cysteine modification reaction over time.
Materials:
-
Same as Protocol 1
-
Mass Spectrometer (e.g., LC-ESI-MS)
Procedure:
-
Set up the labeling reaction as described in Protocol 1, steps 1-3.
-
At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding a high concentration of quenching solution.
-
Analyze each quenched aliquot by LC-ESI-MS to determine the ratio of unmodified to modified protein.
-
Plot the percentage of modified protein versus time to determine the reaction kinetics.
Visualization of Workflows and Pathways
Caption: Experimental workflow for protein modification.
Caption: Reaction mechanism of cysteine modification.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Insufficient reagent | Increase the molar excess of the reagent. |
| Cysteine is not accessible | Perform the reaction under denaturing conditions (e.g., with urea or guanidinium HCl), if the protein can be refolded. | |
| pH is too low | Increase the pH of the reaction buffer to 7.5-8.0. | |
| Non-specific Labeling | pH is too high | Decrease the pH of the reaction buffer to 7.0-7.4. |
| Reaction time is too long | Reduce the incubation time. | |
| Protein Precipitation | High concentration of organic solvent | Add the reagent stock solution dropwise while gently vortexing. |
| Protein instability | Perform the reaction at a lower temperature (e.g., 4°C). |
References
Application Notes and Protocols: Benzyl (4-(2-bromoacetyl)phenyl)carbamate in Targeted Covalent Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (4-(2-bromoacetyl)phenyl)carbamate is a bifunctional molecule featuring a benzyl carbamate group and a reactive 2-bromoacetyl moiety. The α-halo ketone functionality serves as an electrophilic "warhead," capable of forming a stable covalent bond with nucleophilic amino acid residues on a target protein, such as cysteine, histidine, or lysine. This property makes it a valuable tool in the design of targeted covalent inhibitors (TCIs). The benzyl carbamate portion of the molecule can be modified to enhance binding affinity and selectivity for the target protein of interest. These application notes provide an overview of the potential uses of this compound in drug discovery and detailed protocols for its synthesis, and biochemical and cellular characterization.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from 4-aminoacetophenone.
Step 1: Synthesis of Benzyl (4-acetylphenyl)carbamate
To a solution of 4-aminoacetophenone in a suitable solvent such as dichloromethane, an equivalent of a base like pyridine is added. The mixture is cooled in an ice bath, and benzyl chloroformate is added dropwise. The reaction is stirred at room temperature until completion, typically monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with water and brine, dried over an anhydrous salt like magnesium sulfate, and the solvent is removed under reduced pressure to yield Benzyl (4-acetylphenyl)carbamate.
Step 2: Bromination of Benzyl (4-acetylphenyl)carbamate
The product from Step 1 is dissolved in a solvent like chloroform. A solution of bromine in the same solvent is then added dropwise at room temperature. The reaction is monitored for the disappearance of the starting material. After the reaction is complete, the mixture is washed with a solution of sodium thiosulfate to quench any unreacted bromine, followed by water and brine. The organic layer is dried and concentrated to yield the final product, this compound.
Mechanism of Covalent Inhibition
The 2-bromoacetyl group of this compound acts as an electrophile. In the active site of a target protein, a nucleophilic amino acid residue can attack the carbon atom bearing the bromine atom, leading to the displacement of the bromide ion and the formation of a stable covalent bond. This irreversible modification of the protein can lead to potent and prolonged inhibition of its function.
Application in Targeted Covalent Inhibitor Screening and Design
This compound can be used as a starting point or a fragment in the design of more complex and selective targeted covalent inhibitors. Its utility lies in its reactive handle that allows for the covalent labeling of proteins. Researchers can utilize this compound in screening campaigns to identify proteins that are susceptible to covalent modification, which can then be further investigated as potential drug targets.
Data Presentation
The following tables present illustrative quantitative data for a hypothetical targeted covalent inhibitor derived from this compound, designated as "Inhibitor-X," targeting a hypothetical protein kinase, "Kinase-Y."
Table 1: In Vitro Biochemical Potency of Inhibitor-X
| Parameter | Value |
| Target | Kinase-Y |
| IC50 (nM) | 50 |
| k_inact/K_I (M⁻¹s⁻¹) | 1.2 x 10⁵ |
| Mechanism | Irreversible Covalent |
Table 2: Cellular Activity of Inhibitor-X
| Cell Line | Target Pathway | EC50 (nM) |
| Cancer Cell Line A | Kinase-Y Signaling | 150 |
| Cancer Cell Line B | Kinase-Y Signaling | 200 |
Experimental Protocols
Protocol 1: General Procedure for In Vitro Kinase Inhibition Assay
This protocol describes a method to determine the in vitro potency (IC50) of this compound or its derivatives against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
This compound (or derivative) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare a serial dilution of the inhibitor in DMSO.
-
In a 384-well plate, add the inhibitor dilutions to the assay buffer.
-
Add the purified kinase to each well and incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at the optimal temperature for the kinase.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Mass Spectrometry-Based Assay for Covalent Adduct Formation
This protocol outlines the procedure to confirm the covalent binding of this compound to a target protein using mass spectrometry.
Materials:
-
Purified target protein
-
This compound
-
Incubation buffer (e.g., PBS or Tris buffer)
-
Reducing and alkylating agents (e.g., DTT and iodoacetamide)
-
Protease (e.g., Trypsin)
-
LC-MS/MS system
Procedure:
-
Incubate the purified target protein with an excess of this compound at 37°C for a set time (e.g., 2 hours). A control sample with the protein and DMSO should be prepared in parallel.
-
Remove the excess unbound inhibitor by dialysis or using a desalting column.
-
Denature the protein samples, then reduce and alkylate the cysteine residues.
-
Digest the protein into peptides using a protease like trypsin overnight at 37°C.
-
Analyze the peptide digests by LC-MS/MS.
-
Search the MS/MS data against the protein sequence, including a variable modification corresponding to the mass of the inhibitor adduct on nucleophilic residues (e.g., Cys, His, Lys).
-
Identify the modified peptide and the specific amino acid residue that has been covalently modified.
Protocol 3: Cell-Based Assay for Target Engagement
This protocol describes a method to assess the ability of this compound to engage its target in a cellular context.
Materials:
-
Cells expressing the target protein
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
Antibodies for the target protein and downstream signaling markers
-
Western blotting reagents and equipment
Procedure:
-
Culture the cells to the desired confluency.
-
Treat the cells with varying concentrations of this compound for a specific duration.
-
Wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform Western blot analysis to assess the levels of the target protein and the phosphorylation status of its downstream substrates. A decrease in the phosphorylation of a downstream substrate can indicate target engagement and inhibition.
-
Alternatively, competitive binding assays with a fluorescently labeled probe can be used to quantify target engagement.
Visualizations
Caption: Hypothetical signaling pathway inhibited by Inhibitor-X.
Caption: Workflow for characterizing a targeted covalent inhibitor.
Application Notes and Protocols: Benzyl (4-(2-bromoacetyl)phenyl)carbamate as a Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl (4-(2-bromoacetyl)phenyl)carbamate is a key bifunctional intermediate in modern pharmaceutical synthesis, particularly in the development of targeted protein degraders such as Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a benzyl carbamate-protected aniline, providing stability and a masked nucleophile, and a reactive α-bromoacetyl group, which serves as an electrophilic handle for conjugation. This combination allows for the sequential and controlled introduction of different molecular fragments, making it an invaluable building block for complex therapeutic agents. These notes provide detailed protocols for the synthesis of this compound and its subsequent application in the construction of novel pharmaceutical entities.
Introduction
The carbamate moiety is a prevalent feature in many therapeutic agents, valued for its chemical stability and its ability to act as a bioisostere of the amide bond. The benzyl carbamate (Cbz) group, in particular, is a widely used protecting group for amines due to its stability under various reaction conditions and its susceptibility to mild cleavage, typically through hydrogenolysis.
This compound leverages these properties, presenting two distinct reactive sites. The α-bromoacetyl group is a potent electrophile, readily undergoing nucleophilic substitution with amines, thiols, and other nucleophiles. This reactivity is central to its function as a linker in constructing heterobifunctional molecules. The Cbz-protected amine at the para position can be deprotected in a later synthetic step to reveal a primary amine, which can then be acylated or alkylated to complete the synthesis of the target molecule. This strategic arrangement of functional groups makes it a valuable tool in the synthesis of PROTACs and other complex drug candidates.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 157014-41-0 | [1] |
| Molecular Formula | C₁₆H₁₄BrNO₃ | [2] |
| Molecular Weight | 348.19 g/mol | [1] |
| Appearance | Off-white to white solid | N/A |
| Purity | ≥95% (commercially available) | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved in a two-step process starting from 4-aminoacetophenone. The first step involves the protection of the amino group as a benzyl carbamate, followed by the bromination of the acetyl group.
Step 1: Synthesis of Benzyl (4-acetylphenyl)carbamate
Reaction: 4-Aminoacetophenone is reacted with benzyl chloroformate in the presence of a base to form the corresponding benzyl carbamate.
Protocol:
-
To a stirred solution of 4-aminoacetophenone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a base, for example, pyridine or triethylamine (1.2 eq).
-
Slowly add benzyl chloroformate (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of this compound
Reaction: Benzyl (4-acetylphenyl)carbamate is brominated at the α-position of the acetyl group using a suitable brominating agent.[3]
Protocol:
-
Dissolve Benzyl (4-acetylphenyl)carbamate (1.0 eq) in a suitable solvent like chloroform or acetic acid.[3]
-
Add a brominating agent such as bromine (Br₂) (1.0-1.1 eq) dropwise at a controlled temperature (e.g., 0 °C to room temperature).[3]
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.
A generalized workflow for this synthesis is depicted in the following diagram.
Application in Pharmaceutical Synthesis: A PROTAC Case Study
This compound is an ideal intermediate for the modular synthesis of PROTACs. The α-bromoacetyl group serves as an electrophilic handle to attach a warhead for the protein of interest (POI), while the Cbz-protected amine can be deprotected to attach a ligand for an E3 ubiquitin ligase.
General Strategy for PROTAC Synthesis
The synthetic strategy involves three main stages:
-
Conjugation of the POI-binding ligand (warhead) to the bromoacetyl group of the intermediate.
-
Deprotection of the benzyl carbamate to reveal the free amine.
-
Coupling of the E3 ligase ligand to the newly formed amine.
This modular approach allows for the systematic variation of the POI and E3 ligase ligands, as well as the linker length and composition, to optimize the degradation activity of the final PROTAC.
Experimental Protocol: Synthesis of a Hypothetical PROTAC
This protocol describes a representative synthesis of a PROTAC using this compound.
Step 1: Attachment of the POI Ligand
-
Dissolve the POI ligand containing a nucleophilic group (e.g., a primary amine or a phenol) (1.0 eq) and this compound (1.1 eq) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), to the mixture.
-
Stir the reaction at room temperature for 4-8 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by flash column chromatography.
Step 2: Deprotection of the Benzyl Carbamate
-
Dissolve the product from Step 1 in a suitable solvent (e.g., methanol or THF).
-
Add a palladium catalyst, such as 10% Pd/C (0.1 eq by weight).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected intermediate, which is often used in the next step without further purification.
Step 3: Coupling of the E3 Ligase Ligand
-
Dissolve the deprotected intermediate from Step 2 (1.0 eq) and the E3 ligase ligand containing a carboxylic acid group (1.1 eq) in DMF.
-
Add a peptide coupling reagent, such as HATU or HBTU (1.2 eq), and a base, such as DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, perform an aqueous workup as described in Step 1.
-
Purify the final PROTAC molecule by preparative HPLC.
The following diagram illustrates the experimental workflow for the PROTAC synthesis.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and application of this compound.
Table 2: Synthesis of this compound - Representative Yields
| Step | Starting Material | Product | Typical Yield (%) |
| 1 | 4-Aminoacetophenone | Benzyl (4-acetylphenyl)carbamate | 85-95 |
| 2 | Benzyl (4-acetylphenyl)carbamate | This compound | 70-85 |
Table 3: PROTAC Synthesis - Representative Yields
| Step | Reaction | Typical Yield (%) |
| 1 | POI Ligand Conjugation | 60-80 |
| 2 | Cbz Deprotection | >90 (often quantitative) |
| 3 | E3 Ligase Ligand Coupling | 50-70 |
Signaling Pathway: Mechanism of Action of PROTACs
PROTACs synthesized using this compound function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
-
Catalytic Cycle: After the degradation of the POI, the PROTAC molecule is released and can engage in another cycle of binding and degradation.
The following diagram illustrates the catalytic cycle of a PROTAC.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of complex pharmaceutical agents. Its bifunctional nature allows for a modular and strategic approach to the construction of targeted therapies, most notably PROTACs. The protocols and conceptual frameworks provided herein offer a solid foundation for researchers and scientists in drug development to utilize this powerful building block in their synthetic endeavors.
References
- 1. Reactions of N-Benzyloxycarbamate Derivatives with Stabilized Carbon Nucleophiles-A New Synthetic Approach to Polyhydroxamic Acids and Other Hydroxamate Containing Mixed Ligand Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Benzyl (4-(2-bromoacetyl)phenyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl (4-(2-bromoacetyl)phenyl)carbamate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during its synthesis and application.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic route is a two-step process. The first step involves the protection of the amino group of 4-aminoacetophenone with benzyl chloroformate to form Benzyl (4-acetylphenyl)carbamate. The second step is the bromination of the acetyl group to yield the final product, this compound.[1]
Q2: What are the potential biological applications of this compound?
A2: Benzyl carbamate derivatives have been investigated for a range of biological activities. Some benzyl carbamates have shown inhibitory activity against coronavirus Mpro enzymes.[2] Additionally, substituted benzyl N-phenylcarbamates have been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in the study of neurodegenerative diseases.[3] Carbamates, in general, are known to act as reversible inhibitors of acetylcholinesterase.[4][5]
Q3: Is this compound commercially available?
A3: Yes, this compound is available from several chemical suppliers with a purity of 95% or higher.[6][7]
Troubleshooting Guides
Step 1: Synthesis of Benzyl (4-acetylphenyl)carbamate
Q4: My reaction to form the carbamate is incomplete, and I observe unreacted 4-aminoacetophenone. What could be the cause?
A4: Incomplete reactions can be due to several factors:
-
Insufficient Reagent: Ensure that at least a stoichiometric equivalent of benzyl chloroformate is used.
-
Base Strength: A suitable base, such as pyridine, is crucial to neutralize the HCl generated during the reaction.[1] Ensure the base is fresh and added in an appropriate amount.
-
Reaction Temperature: The reaction is often performed at a low temperature (e.g., 0 °C) to control reactivity and minimize side reactions. However, allowing the reaction to slowly warm to room temperature can help drive it to completion.
-
Moisture: Benzyl chloroformate is sensitive to moisture and can hydrolyze. Ensure all glassware is dry and anhydrous solvents are used.
Q5: I am observing the formation of dibenzyl carbonate as a byproduct. How can this be minimized?
A5: The formation of dibenzyl carbonate can occur if the benzyl chloroformate reacts with any residual benzyl alcohol or if there is excessive moisture. Using high-purity benzyl chloroformate and maintaining anhydrous conditions are critical.
Step 2: Bromination of Benzyl (4-acetylphenyl)carbamate
Q6: The bromination of the acetyl group is resulting in a low yield of the desired product. What are the key parameters to control?
A6: Low yields in benzylic bromination can be attributed to:
-
Brominating Agent: While elemental bromine can be used, N-bromosuccinimide (NBS) is often preferred as it provides a low, constant concentration of bromine, which can help to suppress side reactions.[8][9]
-
Initiator: This is a radical reaction and requires an initiator. This can be a radical initiator like AIBN (azobisisobutyronitrile) or exposure to UV light.[9][10]
-
Solvent: Non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane are typically used. Acetonitrile has also been reported as a suitable solvent.[11]
-
Temperature: The reaction should be carefully heated to initiate the reaction, but excessive heat can lead to decomposition and side product formation.
Q7: I am observing over-bromination, with the formation of a dibrominated product. How can I improve the selectivity for monobromination?
A7: Over-bromination is a common issue in benzylic brominations.[10] To favor monobromination:
-
Control Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of the brominating agent (like NBS). Using a large excess will promote polysubstitution.
-
Slow Addition: If using elemental bromine, add it dropwise to the reaction mixture to maintain a low concentration.
-
Monitor the Reaction: Use techniques like TLC or GC-MS to monitor the progress of the reaction and stop it once the starting material is consumed and before significant amounts of the dibrominated product are formed.
Q8: Aromatic ring bromination is occurring alongside the desired benzylic bromination. How can this be prevented?
A8: Ring bromination is an electrophilic aromatic substitution reaction and is promoted by Lewis acid catalysts. To avoid this:
-
Avoid Lewis Acids: Ensure no Lewis acid contaminants are present.
-
Use a Radical Initiator: The use of a radical initiator (light or a chemical initiator like AIBN) will favor the radical pathway for benzylic bromination over the electrophilic pathway for ring bromination.[8]
-
Choice of Brominating Agent: NBS in the presence of a radical initiator is generally selective for benzylic positions over the aromatic ring.
Experimental Protocols
Representative Protocol for the Synthesis of Benzyl (4-acetylphenyl)carbamate
To a solution of 4-aminoacetophenone in a suitable solvent like dichloromethane or pyridine, benzyl chloroformate is added dropwise at 0 °C. The reaction mixture is stirred at this temperature for a period and then allowed to warm to room temperature. The progress of the reaction is monitored by TLC. Upon completion, the reaction is worked up by washing with dilute acid, water, and brine, followed by drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and concentration under reduced pressure. The crude product can be purified by recrystallization.[1]
Representative Protocol for the Bromination of Benzyl (4-acetylphenyl)carbamate
To a solution of Benzyl (4-acetylphenyl)carbamate in a solvent such as chloroform or carbon tetrachloride, N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN) are added. The mixture is heated to reflux and the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is washed with a reducing agent solution (e.g., sodium thiosulfate) to remove any remaining bromine, followed by water and brine. The organic layer is dried and concentrated to give the crude product, which can be purified by recrystallization or column chromatography.[1][11]
Data Presentation
| Parameter | Step 1: Carbamate Formation | Step 2: Bromination |
| Starting Material | 4-Aminoacetophenone | Benzyl (4-acetylphenyl)carbamate |
| Key Reagent | Benzyl Chloroformate | N-Bromosuccinimide (NBS) or Br₂ |
| Catalyst/Initiator | Pyridine (or other base) | AIBN or UV light |
| Typical Solvent | Dichloromethane, Pyridine | Chloroform, Carbon Tetrachloride |
| Reaction Temperature | 0 °C to Room Temperature | Reflux |
| Key Byproducts | Dibenzyl carbonate | Dibrominated product, Succinimide |
| Purification Method | Recrystallization | Recrystallization, Column Chromatography |
Visualizations
Caption: Synthetic workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. labcompare.com [labcompare.com]
- 7. calpaclab.com [calpaclab.com]
- 8. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. scientificupdate.com [scientificupdate.com]
- 11. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
Technical Support Center: Synthesis of Benzyl (4-(2-bromoacetyl)phenyl)carbamate
Welcome to the technical support center for the synthesis of Benzyl (4-(2-bromoacetyl)phenyl)carbamate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving yield during this synthesis.
Troubleshooting Guides & FAQs
The synthesis of this compound is typically a two-step process:
-
Step 1: N-protection of 4-aminoacetophenone: The amino group of 4-aminoacetophenone is protected with benzyl chloroformate to form Benzyl (4-acetylphenyl)carbamate.
-
Step 2: Alpha-bromination: The acetyl group of Benzyl (4-acetylphenyl)carbamate is brominated at the alpha-position to yield the final product.
This guide is structured to address potential issues in each of these stages.
Step 1: N-protection of 4-aminoacetophenone
Frequently Asked Questions (FAQs)
Q1: My reaction to form Benzyl (4-acetylphenyl)carbamate is incomplete, and I have a low yield of the desired product. What are the possible causes?
A1: Incomplete reaction in the N-protection step is a common issue. Several factors could be contributing to this:
-
Insufficient Base: The reaction of 4-aminoacetophenone with benzyl chloroformate generates hydrochloric acid, which must be neutralized for the reaction to proceed to completion. An insufficient amount of base (e.g., pyridine, triethylamine, or sodium carbonate) can lead to a low pH, protonating the starting amine and rendering it unreactive.
-
Poor Quality Reagents: The purity of both 4-aminoacetophenone and benzyl chloroformate is crucial. Impurities in the starting materials can interfere with the reaction. Benzyl chloroformate is particularly susceptible to degradation by moisture.[1]
-
Low Reaction Temperature: While the initial addition of benzyl chloroformate is often done at low temperatures (0-5 °C) to control the exothermic reaction, maintaining a very low temperature for the entire reaction period might slow down the reaction rate significantly.
-
Inadequate Mixing: In a heterogeneous mixture (e.g., with sodium carbonate), vigorous stirring is essential to ensure proper mixing of the reactants.
Q2: I am observing the formation of multiple byproducts during the N-protection step. What are they, and how can I avoid them?
A2: The formation of byproducts can significantly reduce the yield of the desired carbamate. Common byproducts include:
-
Di-acylated product: Although less common with the bulky benzyl chloroformate, over-acylation can occur if an excess of the protecting agent is used or if the reaction is left for an extended period under forcing conditions.
-
Urea derivatives: If the benzyl chloroformate is old or has been exposed to moisture, it may contain phosgene, which can react with the amine to form urea byproducts.
-
Benzyl alcohol: Hydrolysis of benzyl chloroformate will produce benzyl alcohol, which can complicate purification.
To minimize byproduct formation:
-
Use a slight excess (1.05 - 1.2 equivalents) of benzyl chloroformate.
-
Ensure your benzyl chloroformate is of high purity and has been stored properly to prevent moisture contamination.
-
Add the benzyl chloroformate slowly and control the reaction temperature.
Step 2: Alpha-bromination of Benzyl (4-acetylphenyl)carbamate
Frequently Asked questions (FAQs)
Q1: The alpha-bromination of Benzyl (4-acetylphenyl)carbamate is resulting in a low yield. What are the common reasons for this?
A1: Low yields in the alpha-bromination step can be attributed to several factors:
-
Choice of Brominating Agent: The reactivity of the brominating agent is critical. While molecular bromine (Br₂) can be used, it can sometimes lead to side reactions. Milder and more selective reagents like N-bromosuccinimide (NBS) or pyridine hydrobromide perbromide are often preferred.[2][3] Copper(II) bromide (CuBr₂) is another effective reagent that can offer high selectivity.[2]
-
Reaction Conditions: The reaction conditions, including solvent, temperature, and the presence of a catalyst, play a significant role. Acidic conditions are often used to catalyze the enolization of the ketone, which is the rate-determining step in the bromination.[4][5]
-
Incomplete Reaction: Insufficient reaction time or a temperature that is too low can lead to incomplete conversion of the starting material.
-
Product Degradation: The bromoacetyl group is a reactive functional group and the product can be susceptible to degradation, especially under harsh reaction conditions or during workup.
Q2: I am observing the formation of multiple products during the bromination step. What are the likely side products and how can I improve the selectivity?
A2: The main challenge in this step is achieving selective mono-bromination at the alpha-position. Potential side products include:
-
Di-brominated product: Over-bromination can occur, leading to the formation of the α,α-dibromoacetyl derivative. This is more likely with highly reactive brominating agents like Br₂ or when an excess of the brominating agent is used.[5]
-
Ring Bromination: The phenyl ring is activated by the carbamate group, which could lead to electrophilic aromatic substitution (bromination on the ring) as a competing reaction, although the acetyl group is deactivating.[5]
-
Unreacted Starting Material: Incomplete reaction will leave unreacted Benzyl (4-acetylphenyl)carbamate in the product mixture.
To improve selectivity and minimize side products:
-
Use a selective brominating agent: Consider using CuBr₂ or pyridine hydrobromide perbromide, which are known for their selectivity in the α-bromination of ketones.[2]
-
Control the stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.0 to 1.1 equivalents) of the brominating agent.[2]
-
Optimize reaction temperature: The reaction temperature should be carefully controlled. A study on the bromination of acetophenone derivatives suggests that temperatures around 90°C can be optimal.[2]
-
Monitor the reaction progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the reaction and stop it once the starting material is consumed to avoid over-bromination.
Q3: I am having difficulty purifying the final product, this compound. What are the recommended purification methods?
A3: The purification of the final product can be challenging due to the presence of side products and unreacted starting materials.
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. A suitable solvent system needs to be identified. Common solvents for recrystallization of similar compounds include ethanol, ethyl acetate, or mixtures of solvents like ethyl acetate/hexanes.
-
Column Chromatography: If recrystallization is not effective in removing all impurities, silica gel column chromatography can be used. A solvent system with appropriate polarity (e.g., a mixture of hexanes and ethyl acetate) should be chosen based on TLC analysis to achieve good separation.
Data Presentation
The following tables summarize typical reaction conditions and yields for the two-step synthesis. Please note that these are general guidelines and optimal conditions may vary.
Table 1: N-protection of 4-aminoacetophenone
| Parameter | Condition | Typical Yield (%) | Reference |
| Protecting Agent | Benzyl Chloroformate | 85-95 | |
| Base | Pyridine, Triethylamine, Na₂CO₃ | ||
| Solvent | Dichloromethane, Ethyl Acetate, Water | ||
| Temperature | 0 °C to Room Temperature | ||
| Reaction Time | 2-4 hours |
Table 2: Alpha-bromination of Benzyl (4-acetylphenyl)carbamate
| Parameter | Condition | Typical Yield (%) | Reference |
| Brominating Agent | Br₂, NBS, Pyridine hydrobromide perbromide, CuBr₂ | ~60-90 | [2] |
| Solvent | Acetic Acid, Methanol, Chloroform | [2][5] | |
| Catalyst | Acidic (e.g., HBr, PTSA) | [4] | |
| Temperature | Room Temperature to 90 °C | [2] | |
| Reaction Time | 3 hours | [2] |
Experimental Protocols
The following are generalized experimental protocols. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.
Protocol 1: Synthesis of Benzyl (4-acetylphenyl)carbamate
-
In a round-bottom flask, dissolve 4-aminoacetophenone (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of water and an organic solvent.
-
Add a base (e.g., pyridine or sodium carbonate, 1.5-2.0 eq).
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, perform an appropriate workup. This typically involves washing the organic layer with dilute acid (if an amine base was used), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate/hexanes.
Protocol 2: Synthesis of this compound
-
In a round-bottom flask, dissolve Benzyl (4-acetylphenyl)carbamate (1.0 eq) in a suitable solvent such as glacial acetic acid or chloroform.
-
Add the brominating agent (e.g., CuBr₂ or pyridine hydrobromide perbromide, 1.0-1.1 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (e.g., 3 hours), monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform an appropriate workup. This may involve diluting the reaction mixture with water and extracting the product with an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with a solution of sodium bisulfite (to quench any excess bromine), followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield or impurities.
Caption: Logical relationships between problems, causes, and solutions.
References
- 1. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 2. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. zenodo.org [zenodo.org]
Preventing non-specific protein labeling with Benzyl (4-(2-bromoacetyl)phenyl)carbamate
Welcome to the technical support center for Benzyl (4-(2-bromoacetyl)phenyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing non-specific protein labeling and to offer solutions to common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a chemical reagent used for the covalent labeling of proteins. It contains a bromoacetyl group, which is a reactive moiety that specifically targets certain amino acid residues on a protein, primarily the thiol group of cysteine. The benzyl carbamate portion of the molecule can serve as a protecting group or be part of a larger molecular design for applications such as the development of antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs).
Q2: What is the chemical basis for protein labeling with this reagent?
The labeling reaction occurs via an SN2 nucleophilic substitution mechanism. The thiol group (-SH) of a cysteine residue, in its more reactive thiolate form (-S⁻), acts as a nucleophile and attacks the carbon atom of the bromoacetyl group. This results in the formation of a stable thioether bond between the protein and the reagent, with the release of a bromide ion.
Q3: What are the main causes of non-specific protein labeling with this compound?
Non-specific labeling can arise from several factors:
-
Reaction with other nucleophilic residues: Besides cysteine, the bromoacetyl group can react with other amino acid side chains, such as the imidazole group of histidine, the thioether of methionine, and, to a lesser extent, the ε-amino group of lysine, especially at higher pH values.[1]
-
Hydrophobic interactions: The aromatic rings in the reagent can lead to non-specific binding to hydrophobic patches on proteins.[2]
-
Ionic interactions: Charged regions on a protein can interact with the reagent, leading to non-covalent binding that may be difficult to wash away.[2]
-
High reagent concentration: Using an excessive molar ratio of the labeling reagent can increase the likelihood of off-target reactions.[1]
-
Prolonged reaction times: Longer incubation periods can lead to the accumulation of non-specific labeling.[1]
Q4: How can I quench the labeling reaction?
To stop the labeling reaction, a quenching reagent containing a thiol group can be added. This reagent will react with and consume any unreacted this compound. Common quenching reagents include:
-
2-Mercaptoethanol (BME)
-
Dithiothreitol (DTT)
-
L-cysteine
A final concentration of 10-100 mM of the quenching reagent is typically sufficient.[3]
Troubleshooting Guide
This guide addresses common problems encountered during protein labeling experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| High Background/Non-Specific Labeling | Suboptimal pH.[1][4] | Optimize the reaction pH. A pH range of 7.2-8.0 is generally recommended to favor cysteine reactivity while minimizing reactions with other residues like lysine.[5] |
| High concentration of labeling reagent.[1][6] | Perform a titration to determine the optimal molar ratio of the reagent to your protein. Start with a lower molar excess. | |
| Insufficient blocking of non-specific sites.[7][8] | Pre-incubate your sample with a blocking agent like Bovine Serum Albumin (BSA) or non-fat dry milk to block hydrophobic and ionic interaction sites.[8][9] | |
| Inadequate washing steps.[6] | Increase the number and duration of wash steps after the labeling reaction to remove unbound reagent. Include a mild non-ionic detergent like Tween-20 in your wash buffers.[6] | |
| Reaction time is too long.[1] | Reduce the incubation time. Monitor the reaction progress to find the optimal duration. | |
| Low or No Labeling Efficiency | Suboptimal pH.[1][4] | Ensure the pH is high enough to deprotonate the cysteine thiol to the more reactive thiolate. A pH of 7.2-8.0 is a good starting point.[5] |
| Inaccessible cysteine residues. | The target cysteine may be buried within the protein's structure. Consider using a mild denaturant or a reducing agent if the cysteine is involved in a disulfide bond. | |
| Oxidized cysteine residues. | Pre-treat the protein with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to ensure cysteines are in their reduced state. | |
| Reagent degradation. | Prepare a fresh stock solution of this compound before each experiment. | |
| Protein Precipitation | High degree of labeling altering protein properties. | Reduce the molar ratio of the labeling reagent to the protein. |
| Incompatible buffer conditions. | Ensure the buffer composition and pH are suitable for your protein's stability. | |
| High protein concentration. | Perform the labeling reaction at a lower protein concentration. |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following table provides a comparative overview of the performance of bromoacetamide chemistry with other common protein labeling reagents. This data is intended to serve as a general guideline.
| Labeling Reagent Class | Target Residue(s) | Typical Reaction pH | Relative Reaction Rate | Bond Stability |
| Bromoacetamide | Cysteine >> Histidine, Methionine | 7.2 - 8.0 | Moderate to Fast | High (Thioether) |
| Maleimide | Cysteine | 6.5 - 7.5 | Fast | Moderate (Thioether, can undergo retro-Michael addition) |
| NHS Ester | Lysine, N-terminus | 7.0 - 9.0 | Fast | High (Amide) |
| Isothiocyanate | Lysine, N-terminus | 8.0 - 9.5 | Moderate | High (Thiourea) |
Experimental Protocols
Protocol 1: General Protein Labeling
This protocol provides a general workflow for labeling a protein with this compound. Note: Optimization of molar excess, pH, and incubation time is crucial for each specific protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., 1 M DTT or 2-Mercaptoethanol)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation:
-
Ensure your protein solution is free of any thiol-containing reagents from previous purification steps. If necessary, perform a buffer exchange.
-
If targeting cysteines within disulfide bonds, reduce the protein with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the TCEP using a desalting column.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 10-100 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Add the desired molar excess of the this compound stock solution to your protein solution. A starting point of 10- to 20-fold molar excess is recommended.
-
The final concentration of the organic solvent (DMSO or DMF) should be kept low (ideally <5% v/v) to avoid protein denaturation.
-
Incubate the reaction at room temperature for 2 hours or overnight at 4°C. Protect the reaction from light.
-
-
Quenching the Reaction:
-
Add the quenching reagent to a final concentration of 10-100 mM to consume any unreacted labeling reagent.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess labeling reagent and quenching byproducts using a desalting column or by dialysis against a suitable storage buffer.
-
-
Characterization:
-
Determine the final protein concentration.
-
Assess the degree of labeling using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) to compare the mass of the labeled and unlabeled protein.
-
Protocol 2: Quantification of Labeling Efficiency by Mass Spectrometry
Objective: To determine the average number of labels per protein molecule (Degree of Labeling - DOL).
Procedure:
-
Sample Preparation: Prepare samples of both the unlabeled and the labeled, purified protein.
-
Mass Spectrometry Analysis:
-
Analyze both samples by mass spectrometry (e.g., MALDI-TOF or LC-ESI-MS).
-
Acquire the mass spectra for both the unlabeled and labeled protein.
-
-
Data Analysis:
-
Determine the molecular weight of the unlabeled protein from its mass spectrum.
-
In the mass spectrum of the labeled protein, you will likely observe a distribution of peaks corresponding to the protein with different numbers of labels attached.
-
Calculate the mass difference (Δm) between each labeled peak and the unlabeled protein peak.
-
The number of labels (n) for each peak can be calculated using the formula: n = Δm / (MWreagent - MWHBr) where MWreagent is the molecular weight of this compound and MWHBr is the molecular weight of hydrobromic acid (the leaving group).
-
The average DOL can be calculated by taking the weighted average of the number of labels across all detected species.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ascb.org [ascb.org]
- 4. benchchem.com [benchchem.com]
- 5. Conjugation of synthetic peptides to proteins: quantitation from S-carboxymethylcysteine released upon acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sinobiological.com [sinobiological.com]
- 7. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 8. clyte.tech [clyte.tech]
- 9. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
Benzyl (4-(2-bromoacetyl)phenyl)carbamate solubility issues in aqueous buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with Benzyl (4-(2-bromoacetyl)phenyl)carbamate in aqueous buffers.
Troubleshooting Guide
Researchers often encounter difficulties in dissolving this compound in aqueous buffers due to its hydrophobic nature. Immediate precipitation or insolubility can hinder experimental workflows, particularly in protein labeling and other biological assays. This guide offers a systematic approach to overcoming these challenges.
Issue 1: Compound precipitates immediately upon addition to aqueous buffer.
-
Cause: The compound is highly hydrophobic and "crashing out" of the solution when transferred from a concentrated organic stock to an aqueous environment.
-
Solution:
-
Optimize Co-solvent Concentration: Prepare a high-concentration stock solution in an organic solvent like DMSO. When diluting into your aqueous buffer, ensure the final concentration of the organic solvent is kept to a minimum, ideally below 1%, to avoid affecting your biological system.[1] It's crucial to determine the tolerance of your specific assay to the organic solvent by running appropriate controls.[1]
-
Employ Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution. This gradual decrease in the organic solvent concentration can help keep the compound in solution.[1]
-
Vigorous Mixing: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to promote rapid mixing and dispersion.[1]
-
Issue 2: Compound dissolves initially but precipitates over time.
-
Cause: The solution is supersaturated, and the compound is slowly coming out of solution to reach its thermodynamic solubility limit.
-
Solution:
-
pH Adjustment: For compounds with ionizable groups, altering the pH of the buffer can significantly enhance solubility.[1] While this compound itself does not have a readily ionizable group, the stability and reactivity of the bromoacetyl group can be pH-dependent. The carbamate linkage can also be sensitive to pH extremes.
-
Use of Solubilizing Agents: Consider the inclusion of excipients such as non-ionic surfactants (e.g., Tween 80, Triton X-100) or cyclodextrins.[1][2] These agents can encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.[1]
-
Temperature Control: The solubility of many organic compounds increases with temperature.[3][4][5] Gently warming the buffer during dissolution may help. However, be mindful of the thermal stability of your compound and other components in your assay.
-
Issue 3: Low or inconsistent labeling efficiency in protein modification experiments.
-
Cause: Poor solubility leads to an unknown and lower effective concentration of the labeling reagent in the reaction mixture.
-
Solution:
-
Confirm Solubility Before Labeling: Before starting a labeling reaction, visually inspect the solution for any precipitate. It is also advisable to quantify the concentration of the dissolved compound.[1]
-
Optimize Reaction pH: The reaction of haloacetyl groups with cysteine residues is most efficient at a slightly alkaline pH (typically 7.5-8.5), which promotes the formation of the more reactive thiolate anion.[6] However, a higher pH might decrease the solubility of the compound or affect protein stability. An empirical optimization of the pH is often necessary.
-
Fresh Reagent Preparation: Prepare solutions of this compound fresh before each experiment to avoid potential degradation or precipitation over time.[6]
-
Frequently Asked Questions (FAQs)
Q1: In which organic solvents can I dissolve this compound?
A1: Based on its chemical structure, this compound is expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and to a lesser extent, in alcohols like ethanol.[2][7] For biological assays, DMSO is a common choice, but it is important to keep the final concentration low to minimize toxicity to cells or interference with enzyme activity.[1][8][9]
Q2: What is the expected aqueous solubility of this compound?
Q3: How does pH affect the stability and solubility of this compound?
A3: The solubility of carbamates can be influenced by pH.[3][5] The bromoacetyl group is an electrophilic moiety that can react with nucleophiles, and its reactivity can be pH-dependent. At high pH, hydrolysis of the carbamate and the bromoacetyl group may occur. It is recommended to maintain the pH of the stock solution and the final reaction buffer within a range that ensures both compound stability and optimal conditions for your experiment.
Q4: Can I use sonication to aid dissolution?
A4: Yes, sonication can be a useful technique to help dissolve hydrophobic compounds by breaking down larger particles and increasing the surface area for solvation. However, it is important to use this method cautiously, as prolonged or high-intensity sonication can generate heat and potentially lead to the degradation of the compound.
Experimental Protocols
Protocol for Preparing an Aqueous Working Solution from a DMSO Stock
This protocol provides a general guideline for preparing a working solution of this compound in an aqueous buffer.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Aqueous buffer of choice (e.g., PBS, Tris)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation:
-
Weigh a precise amount of this compound into a clean microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the mixture until the compound is completely dissolved. Visually inspect for any undissolved particles.
-
-
Serial Dilution to Aqueous Buffer:
-
Prepare a series of microcentrifuge tubes containing the desired aqueous buffer.
-
Add a small volume of the concentrated DMSO stock solution to the first tube of aqueous buffer and immediately vortex vigorously.
-
Transfer an aliquot of this diluted solution to the next tube containing the buffer and vortex.
-
Repeat this process to achieve the final desired concentration with a low percentage of DMSO.
-
Quantitative Data Summary
While specific solubility data for this compound is not widely published, the following table provides general solubility information for related chemical classes.
| Compound Class | Solvent | Solubility | Reference |
| Carbamates | Water | Variable, depends on substituents | [3] |
| Benzyl carbamate | Water | Moderately soluble | [10] |
| Benzyl carbamate | Benzene | Soluble | [11] |
| Hydrophobic Compounds | Aqueous Buffers | Generally low, requires solubilization strategies | [1][2][7] |
Visual Diagrams
Caption: Troubleshooting workflow for solubility issues.
Caption: Strategies for compound solubilization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzyl carbamate - Wikipedia [en.wikipedia.org]
- 11. Benzyl carbamate | 621-84-1 [chemicalbook.com]
Stability of Benzyl (4-(2-bromoacetyl)phenyl)carbamate under experimental conditions
Welcome to the technical support center for Benzyl (4-(2-bromoacetyl)phenyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in various experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the successful application of this reagent in your research.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive functional groups in this compound and how do they influence its stability?
A1: this compound possesses two primary functional groups that dictate its reactivity and stability: the benzyl carbamate and the α-bromoacetyl group .
-
Benzyl Carbamate: This group is generally stable under a wide range of conditions. Carbamates are known to be more resistant to hydrolysis than esters and are stable in a pH range of approximately 2-12.[1] However, they can be susceptible to cleavage under strongly acidic or basic conditions.[2][3]
-
α-Bromoacetyl Group: This is a reactive electrophilic moiety. The carbon atom attached to the bromine is susceptible to nucleophilic attack, making this compound a useful tool for covalently modifying nucleophilic residues in biomolecules, such as the thiol group of cysteine.[4] The reactivity of the α-bromoacetyl group is pH-dependent, with increased reactivity at higher pH values where nucleophiles like cysteine thiols are more deprotonated and thus more reactive.[5]
Q2: What are the recommended storage and handling conditions for this compound?
A2: To ensure the integrity of the compound, it should be stored in a cool, dry place, protected from light and moisture. For long-term storage, it is advisable to keep it at -20°C. Before use, allow the container to warm to room temperature to prevent condensation. Handle in a well-ventilated area and avoid inhalation of dust.
Q3: In which solvents is this compound soluble?
A3: this compound is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[6] Its solubility in aqueous buffers is limited, and it is common practice to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous reaction buffer. Ensure the final concentration of the organic solvent is low enough (typically <1-5%) to not affect the biological system under study.[4]
Q4: What are the primary applications of this compound in research?
A4: Given its chemical structure, this compound is primarily used as:
-
A covalent modifier of proteins: The α-bromoacetyl group can react with nucleophilic amino acid residues, particularly cysteine, to form stable covalent bonds. This makes it useful for labeling proteins, identifying binding sites, or as a warhead for targeted covalent inhibitors.[4]
-
A building block in chemical synthesis: It can be used as a precursor for the synthesis of more complex molecules, such as PROTACs (Proteolysis Targeting Chimeras) or other drug candidates.[7][8][9] The benzyl carbamate can act as a protected amine, which can be deprotected in a later synthetic step.
Troubleshooting Guides
Issue 1: Low or No Covalent Labeling of Target Protein
| Possible Cause | Troubleshooting Step |
| Incorrect pH of reaction buffer | The reactivity of the α-bromoacetyl group with thiols is pH-dependent. Ensure the reaction buffer pH is in the optimal range for the target nucleophile. For cysteine labeling, a pH of 7.5-8.5 is often a good starting point to balance reactivity and selectivity.[10] |
| Compound degradation | Prepare fresh stock solutions of the compound in anhydrous DMSO. Avoid repeated freeze-thaw cycles. Confirm the integrity of the compound via analytical methods if degradation is suspected. |
| Low concentration of the compound | Increase the molar excess of this compound relative to the target protein. A 5- to 10-fold molar excess is a common starting point.[10] |
| Short reaction time | Increase the incubation time of the reaction. Monitor the reaction progress over time to determine the optimal duration. |
| Absence of accessible nucleophilic residues | Verify the presence and accessibility of nucleophilic residues (e.g., cysteine) on the target protein through sequence analysis or mutagenesis studies. |
Issue 2: Off-Target Labeling or Non-Specific Reactions
| Possible Cause | Troubleshooting Step |
| Reaction pH is too high | A high pH (>8.5-9.0) can increase the reactivity of other nucleophilic residues like lysine and histidine, leading to off-target modifications.[10] Lowering the pH can improve selectivity for cysteine. |
| High concentration of the compound | A large excess of the labeling reagent can lead to non-specific binding and modification. Reduce the molar excess of the compound. |
| Prolonged reaction time | Extended incubation can increase the chance of off-target reactions. Optimize the reaction time by performing a time-course experiment. |
| Reaction with buffer components | Some buffers contain nucleophiles (e.g., Tris). If possible, use non-nucleophilic buffers such as HEPES or phosphate buffer. |
Stability Profile
The stability of this compound is influenced by pH, temperature, and the solvent system. Below is a summary of expected stability based on the chemistry of its functional groups.
| Condition | Carbamate Group Stability | α-Bromoacetyl Group Reactivity/Stability | Overall Recommendation |
| Acidic pH (2-6) | Generally stable.[1] | Relatively stable, but the α-bromo position can be susceptible to hydrolysis under strong acidic conditions. | Suitable for short-term experiments. Monitor for potential hydrolysis of the bromoacetyl group over extended periods. |
| Neutral to Mildly Basic pH (6.5-8.5) | Stable.[1][11] | Reactive towards nucleophiles, especially deprotonated thiols. Reactivity increases with pH.[5] | Optimal range for selective cysteine labeling. Prepare solutions fresh and use promptly. |
| Strongly Basic pH (>9) | Susceptible to hydrolysis.[3] | Highly reactive with various nucleophiles, leading to potential off-target reactions.[10] | Avoid if selectivity is required. The entire molecule is prone to degradation. |
| Temperature | Stable at room temperature for short periods. Long-term storage at -20°C is recommended. | Increased temperature will accelerate reaction rates with nucleophiles and potential degradation. | Perform reactions at a controlled temperature (e.g., room temperature or 37°C) and store stock solutions at -20°C. |
| Solvents | Stable in common organic solvents like DMSO and DMF. | Stable in anhydrous aprotic solvents. In protic solvents (e.g., water, methanol), it can undergo solvolysis, especially at elevated temperatures or non-neutral pH. | Prepare stock solutions in anhydrous DMSO. Minimize the amount of aqueous buffer in the stock solution to prevent hydrolysis. |
Experimental Protocols & Methodologies
General Protocol for Covalent Labeling of a Protein
This protocol provides a general workflow for the covalent labeling of a protein with this compound. Optimization will be required for each specific protein and experimental setup.[4]
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10-100 mM) in anhydrous DMSO. Store aliquots at -20°C.
-
Prepare a solution of the target protein in a suitable non-nucleophilic buffer (e.g., HEPES or phosphate buffer) at the desired pH (typically 7.5-8.5 for cysteine labeling).
-
-
Labeling Reaction:
-
Add the stock solution of this compound to the protein solution to achieve the desired final concentration (e.g., a 1 to 10-fold molar excess over the protein). The final concentration of DMSO should be kept low (e.g., <5% v/v).
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 1-4 hours).
-
-
Quenching the Reaction:
-
Stop the reaction by adding a quenching reagent, such as dithiothreitol (DTT) or β-mercaptoethanol, to a final concentration of 10-100 mM to react with any excess labeling reagent.
-
-
Analysis of Labeling:
-
Remove excess unreacted compound and quenching reagent using methods like dialysis, spin desalting columns, or protein precipitation.
-
Analyze the extent of labeling by techniques such as mass spectrometry (to detect the mass shift corresponding to the covalent adduct) or SDS-PAGE (if the label is fluorescent or tagged).
-
Visualizations
References
- 1. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Common side reactions and byproducts of Benzyl (4-(2-bromoacetyl)phenyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl (4-(2-bromoacetyl)phenyl)carbamate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to consider when using this compound in an alkylation reaction with a nucleophile?
A1: The most common side reactions involve the reactivity of the α-bromoacetyl group. These include:
-
Hydrolysis: Reaction with water to form the corresponding α-hydroxy ketone.
-
Elimination: Dehydrobromination in the presence of a base to form an α,β-unsaturated ketone.
-
Over-alkylation: If the nucleophile is a primary or secondary amine, multiple additions can occur.
-
Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, the α-bromo ketone can rearrange to form a carboxylic acid derivative.
Q2: Can the benzyl carbamate protecting group be unintentionally cleaved during a reaction?
A2: Yes, the benzyl carbamate (Cbz) group is sensitive to certain conditions. Unintentional cleavage can occur under:
-
Strongly acidic conditions: This can lead to the formation of the free amine (4-(2-bromoacetyl)aniline).[1]
-
Catalytic hydrogenation: If a palladium catalyst and a hydrogen source are used in a subsequent reaction step, the Cbz group will be cleaved.
Q3: What are the likely byproducts from the synthesis of this compound?
A3: The synthesis of this compound typically proceeds through the Cbz protection of 4-aminoacetophenone followed by bromination. Potential byproducts include:
-
Unreacted starting materials: 4-aminoacetophenone and benzyl chloroformate.
-
Di-Cbz protected amine: Formation of a disubstituted aniline derivative.
-
Dibrominated product: Bromination at the aromatic ring in addition to the acetyl group under harsh conditions.
-
Hydrolyzed benzyl chloroformate: Benzyl alcohol and CO2.
Q4: How can I minimize the formation of the elimination byproduct?
A4: To minimize the formation of the α,β-unsaturated ketone, consider the following:
-
Use a non-basic or weakly basic reaction medium.
-
If a base is necessary, use a non-nucleophilic, sterically hindered base.
-
Maintain a low reaction temperature.
Troubleshooting Guides
Issue 1: Low yield of the desired alkylated product and presence of a major byproduct with a lower molecular weight.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of the bromoacetyl group. | Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Cleavage of the benzyl carbamate protecting group. | Avoid strongly acidic conditions. If an acid scavenger is needed, use a non-acidic alternative like a proton sponge or an inorganic base. |
Issue 2: Formation of a significant amount of a product with a C=C bond.
| Possible Cause | Troubleshooting Steps |
| Base-induced elimination of HBr. | Use a non-basic or weakly basic reaction medium. If a base is required, opt for a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine). Run the reaction at a lower temperature to disfavor the elimination pathway. |
Issue 3: Complex mixture of products observed by TLC or LC-MS.
| Possible Cause | Troubleshooting Steps |
| Multiple side reactions occurring. | Re-evaluate the reaction conditions. Consider a milder base, a lower temperature, and ensure the exclusion of water. Purify the starting material to remove any impurities that might catalyze side reactions. |
| Degradation of the starting material or product. | Check the stability of this compound under your specific reaction conditions. It may be sensitive to light or prolonged heating. |
Data Presentation
Table 1: Illustrative Yields of Desired Product vs. Common Byproducts under Various Conditions
| Nucleophile (Nu-H) | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Hydrolysis Byproduct Yield (%) | Elimination Byproduct Yield (%) |
| R-NH2 | None | THF | 25 | 85 | <5 | <5 |
| R-OH | Et3N | CH2Cl2 | 25 | 70 | <5 | 20 |
| R-SH | K2CO3 | DMF | 0 | 90 | <2 | <5 |
| R-NH2 | DBU | Acetonitrile | 50 | 40 | <10 | 45 |
Note: This table is for illustrative purposes to demonstrate potential trends in reactivity and is not based on specific experimental data.
Experimental Protocols
Illustrative Protocol for Alkylation of a Primary Amine:
-
Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Add the primary amine (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Common reaction pathways and side reactions of this compound.
Caption: A logical workflow for troubleshooting common issues in reactions involving this compound.
References
Improving the selectivity of Benzyl (4-(2-bromoacetyl)phenyl)carbamate for target proteins
Welcome to the technical support center for Benzyl (4-(2-bromoacetyl)phenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments and wish to improve its selectivity for target proteins. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and structured data to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action for this compound?
A1: this compound is classified as a covalent inhibitor. Its mechanism of action is centered around the bromoacetyl group, which acts as an electrophilic "warhead." This reactive group can form a covalent bond with nucleophilic amino acid residues on a protein, such as cysteine, serine, or lysine. The selectivity of this interaction is determined by both the non-covalent binding affinity of the parent molecule to the protein and the reactivity of the electrophile with the target residue.
Q2: I am observing significant off-target effects in my cellular assay. What are the likely causes?
A2: High off-target activity is a common challenge with covalent inhibitors. The primary causes include:
-
High intrinsic reactivity of the bromoacetyl warhead: This can lead to non-specific labeling of proteins with accessible nucleophiles.
-
Poor initial binding affinity: If the non-covalent interaction between the carbamate scaffold and the intended target is weak, the compound may spend more time unbound, increasing the probability of reacting with off-targets.
-
Abundance of reactive off-targets: The proteome contains many proteins with reactive cysteines or other nucleophilic residues that can be inadvertently modified.
Q3: Can I modify the structure of this compound to improve its selectivity?
A3: Yes, medicinal chemistry strategies can be employed to enhance selectivity. Key approaches include:
-
Modulating Warhead Reactivity: The electrophilicity of the warhead can be tuned. While not straightforward for a bromoacetyl group, you could consider synthesizing analogs with less reactive warheads, such as chloroacetamides or acrylamides, to decrease off-target reactions.
-
Increasing Steric Hindrance: Introducing bulky groups near the electrophile can prevent it from engaging with nucleophiles in sterically restricted off-target binding sites while still allowing it to bind to a more accessible target protein.
-
Optimizing the Scaffold: Modifying the benzyl carbamate portion of the molecule can increase its non-covalent binding affinity and selectivity for the target protein's binding pocket.
Q4: What biochemical assays can I use to profile the selectivity of my compound?
A4: Several assays are available to assess the selectivity of covalent inhibitors:
-
Activity-Based Protein Profiling (ABPP): This is a powerful proteomic technique to identify the targets of your compound across the entire proteome.
-
Kinetic Assays (kinact/Ki): Determining the rate of inactivation (kinact) and the initial binding affinity (Ki) for your target versus a panel of off-target proteins can provide a quantitative measure of selectivity.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to verify target engagement in a cellular context.
Troubleshooting Guides
Issue: High background signal in a fluorescence-based target engagement assay.
| Possible Cause | Troubleshooting Step |
| Compound Autofluorescence | Run a control experiment with the compound alone (no protein) to measure its intrinsic fluorescence. If it is high, consider using a different detection method. |
| Non-specific Binding to Assay Components | Test for binding to other proteins in the assay, such as BSA if used as a blocking agent. |
| Precipitation of the Compound | Check the solubility of the compound in your assay buffer. If it is precipitating, consider adding a small amount of a co-solvent like DMSO. |
Issue: The compound shows broad reactivity in a proteomic profiling experiment.
| Possible Cause | Troubleshooting Step |
| Compound concentration is too high | Perform a dose-response experiment to find the lowest effective concentration that still engages the intended target. |
| Incubation time is too long | Optimize the incubation time to favor modification of the high-affinity target over lower-affinity off-targets. |
| Inherent reactivity of the warhead | Synthesize analogs with a less reactive electrophile (e.g., chloroacetamide) to reduce non-specific labeling. |
Experimental Protocols
Protocol 1: Selectivity Profiling using a Kinase Panel
This protocol describes a method to assess the selectivity of this compound against a panel of kinases, which are common off-targets for covalent inhibitors.
Materials:
-
This compound
-
Kinase panel (commercially available)
-
Appropriate kinase buffers and substrates
-
ATP
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Methodology:
-
Prepare Compound Dilutions: Create a serial dilution of this compound in DMSO.
-
Kinase Reactions: In a multi-well plate, incubate each kinase with the compound at various concentrations for a predetermined time (e.g., 30 minutes) at room temperature.
-
Initiate Kinase Activity: Add the appropriate substrate and ATP to start the kinase reaction.
-
Measure Kinase Activity: After a set reaction time, add the detection reagent to measure the amount of product formed (e.g., ADP).
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the confirmation of target protein engagement within a cellular environment.
Materials:
-
Intact cells expressing the target protein
-
This compound
-
Vehicle control (e.g., DMSO)
-
Lysis buffer
-
Equipment for heating samples (e.g., PCR cycler)
-
Western blotting or ELISA reagents
Methodology:
-
Cell Treatment: Incubate intact cells with either this compound or a vehicle control for a specified time.
-
Heating: Aliquot the treated cells and heat them to a range of temperatures.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble Fraction: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift to a higher melting temperature in the compound-treated samples indicates target engagement.
Quantitative Data Summary
The following table presents hypothetical IC50 data from a kinase selectivity panel to illustrate how to present such data.
| Kinase Target | IC50 (µM) for this compound |
| Intended Target Kinase | 0.1 |
| Off-Target Kinase A | 5.2 |
| Off-Target Kinase B | > 50 |
| Off-Target Kinase C | 15.8 |
| Off-Target Kinase D | 2.5 |
Visualizations
Caption: Workflow for improving and validating the selectivity of a covalent inhibitor.
Caption: Troubleshooting logic for addressing high off-target activity.
Caption: Covalent inhibitor interacting with its intended target and a potential off-target.
Navigating In Vivo Studies with Benzyl (4-(2-bromoacetyl)phenyl)carbamate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Benzyl (4-(2-bromoacetyl)phenyl)carbamate is a bifunctional molecule with potential applications in chemical biology and drug development, acting as a potential covalent inhibitor or chemical probe. However, its use in in vivo studies presents a unique set of challenges owing to its physicochemical properties. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during preclinical research with this compound.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, is poorly soluble in aqueous solutions. How can I formulate it for in vivo administration?
A1: Poor aqueous solubility is a common challenge for organic molecules with aromatic rings.[1][2] A systematic approach to formulation development is recommended, starting with simple methods and progressing to more complex ones as needed. The goal is to achieve a homogenous and stable formulation that allows for accurate dosing and optimal bioavailability.[3][4]
Troubleshooting Formulation Issues:
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution with aqueous buffer. | The compound is "crashing out" of the organic solvent when introduced to an aqueous environment. | Increase the concentration of the co-solvent or surfactant. |
| Explore the use of a different co-solvent system. | ||
| Consider a lipid-based formulation.[3] | ||
| Inconsistent results between animals. | Poor formulation homogeneity leading to variable dosing. | Ensure the formulation is well-mixed before each administration. |
| For suspensions, ensure uniform particle size through techniques like micronization.[1] | ||
| Observed toxicity at the injection site. | High concentration of organic solvents or surfactants. | Reduce the concentration of excipients to the lowest effective level. |
| Screen for excipients with better safety profiles.[1] |
Below is a table summarizing common formulation strategies for poorly soluble compounds:
| Formulation Strategy | Key Components | Advantages | Considerations |
| Co-solvent System | Water-miscible organic solvents (e.g., DMSO, PEG400, ethanol) | Simple to prepare.[5] | Potential for precipitation upon dilution in vivo; solvent toxicity at high concentrations. |
| Aqueous Suspension | Wetting agents (e.g., Tween 80), suspending agents (e.g., carboxymethyl cellulose) | Can deliver higher doses of insoluble compounds. | Requires uniform particle size for consistent dosing; potential for physical instability (settling). |
| Lipid-Based Formulation | Oils (e.g., sesame oil, corn oil), surfactants (e.g., Cremophor EL) | Can improve oral bioavailability by enhancing absorption.[3] | More complex to prepare; potential for gastrointestinal side effects. |
| Inclusion Complex | Cyclodextrins (e.g., HP-β-CD) | Increases aqueous solubility by forming a host-guest complex. | Limited drug loading capacity; potential for nephrotoxicity with some cyclodextrins. |
Q2: I am concerned about the stability of the benzyl carbamate protecting group and the reactivity of the bromoacetyl moiety. How can I assess and mitigate these issues?
A2: Both the benzyl carbamate and the α-bromoacetyl group can be susceptible to degradation or reaction in vivo. The benzyl carbamate can be cleaved, and the bromoacetyl group is an electrophile that can react with various nucleophiles.[6]
Troubleshooting Stability and Reactivity:
| Problem | Potential Cause | Recommended Solution |
| Loss of efficacy over time in solution. | Hydrolysis of the carbamate or reaction of the bromoacetyl group. | Prepare formulations fresh before each use. |
| Assess stability in the formulation vehicle at the intended storage temperature. | ||
| High background signal in target engagement assays. | Non-specific binding of the reactive bromoacetyl group to cellular nucleophiles. | Include a non-reactive analog (e.g., acetyl instead of bromoacetyl) as a negative control. |
| Pre-treat with a non-specific thiol-containing compound (e.g., N-acetylcysteine) in control experiments to block non-specific binding. |
Experimental Protocols
Protocol 1: Screening for a Suitable Formulation Vehicle
-
Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 50 mg/mL).
-
Prepare a series of potential formulation vehicles:
-
Vehicle A: Saline + 0.5% Tween 80
-
Vehicle B: 10% DMSO, 40% PEG400, 50% Saline
-
Vehicle C: Sesame oil
-
-
Add the stock solution to each vehicle to achieve the desired final concentration (e.g., 5 mg/mL).
-
Vortex each mixture vigorously for 2 minutes.
-
Visually inspect for any precipitation immediately and after 1 hour at room temperature.
-
For promising formulations, assess stability over a longer period (e.g., 24 hours) at room temperature and 4°C.
Protocol 2: Assessment of Acute Toxicity
A single-dose, dose-range finding study can be conducted to determine the maximum tolerated dose (MTD).[7]
-
Select a suitable animal model (e.g., mice or rats).
-
Prepare at least three dose levels of the compound in a pre-determined suitable vehicle, plus a vehicle-only control group.
-
Administer a single dose via the intended route of administration (e.g., intravenous, intraperitoneal, or oral).
-
Monitor the animals closely for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose).[7]
-
Record observations such as changes in weight, behavior, and physical appearance.
-
Perform a necropsy at the end of the study period (e.g., 7-14 days) to examine for any gross pathological changes.
Visualizing Experimental Workflows and Pathways
Formulation Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting the formulation of poorly soluble compounds.
Potential for Off-Target Reactivity
The α-bromoacetyl group is an electrophile that can react with nucleophilic residues on proteins, leading to off-target effects.
Caption: The electrophilic nature of the compound can lead to both on-target and off-target effects.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. future4200.com [future4200.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Structure-activity relationships for abiotic thiol reactivity and aquatic toxicity of halo-substituted carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicology | MuriGenics [murigenics.com]
Technical Support Center: Effective Quenching Methods for Benzyl (4-(2-bromoacetyl)phenyl)carbamate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl (4-(2-bromoacetyl)phenyl)carbamate. The following information is designed to address specific issues that may be encountered during the quenching and work-up of reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns when quenching reactions involving this compound?
A1: The primary concerns are twofold:
-
Complete neutralization of the quenching agent: Excess quenching reagent can interfere with downstream applications or purification.
-
Stability of the benzyl carbamate protecting group: The carbamate linkage is susceptible to hydrolysis under strongly acidic or basic conditions, which could lead to unwanted side products.
Q2: What are the standard quenching agents for reactions with α-bromo ketones like this compound?
A2: Common quenching agents for α-bromo ketones are nucleophilic species that can react with the electrophilic bromine or the carbonyl carbon. These include:
-
Weak bases: Saturated aqueous solutions of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are often used to neutralize acidic byproducts and quench unreacted starting material.
-
Reducing agents: A wash with a saturated solution of sodium bisulfite (NaHSO₃) can be used to quench any excess bromine that may be present, especially in bromination reactions.
-
Thiol-based reagents: Reagents like 2-mercaptoethanol can be effective but should be used with caution as they can potentially interact with other functional groups.
Q3: How can I avoid hydrolysis of the benzyl carbamate group during the work-up?
A3: The benzyl carbamate (Cbz) group is generally stable to mildly acidic and basic conditions. However, prolonged exposure to strong acids or bases can cause cleavage. To minimize hydrolysis:
-
Use mild quenching agents like saturated sodium bicarbonate.
-
Avoid strong acids and bases during the aqueous work-up.
-
Keep the work-up time to a minimum and perform extractions at reduced temperatures (e.g., using an ice bath) if the carbamate shows signs of instability.
-
The Cbz group is known to be stable in most aqueous acidic conditions but can be cleaved by strong acids like HBr in acetic acid.
Troubleshooting Guides
This section addresses specific problems that may arise during the quenching and work-up of your reaction.
Issue 1: Incomplete Quenching of the Reaction
Symptom: The presence of unreacted this compound or other reactive intermediates after the work-up, as detected by TLC or LC-MS.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient amount of quenching agent. | Increase the amount of the quenching solution used. Ensure thorough mixing of the organic and aqueous layers during the wash. |
| Quenching agent is not reactive enough. | Consider a more reactive quenching agent. For example, if a bicarbonate wash is ineffective, a dilute solution of a primary or secondary amine (e.g., diethylamine) in an inert solvent could be used, but care must be taken to avoid side reactions with the desired product. |
| Short quenching time. | Increase the stirring time during the aqueous wash to ensure the reaction goes to completion. Monitor the quench by TLC by taking a small aliquot of the organic layer. |
Issue 2: Formation of Impurities During Quenching
Symptom: Appearance of new, unexpected spots on TLC or peaks in LC-MS after the quenching step.
Possible Causes & Solutions:
| Cause | Solution |
| Hydrolysis of the benzyl carbamate. | This is likely due to harsh pH conditions. Use a milder quenching agent like saturated sodium bicarbonate instead of stronger bases. Perform the work-up at a lower temperature and for a shorter duration. The stability of the Cbz group is pH-dependent. |
| Reaction of the product with the quenching agent. | The desired product may still be reactive towards the quenching agent. In such cases, a less nucleophilic quencher should be used. For example, if using an amine quencher leads to side products, switch to a bicarbonate wash. |
| Side reactions of the bromoacetyl group. | The α-bromo ketone moiety is susceptible to nucleophilic attack. If the quenching conditions are too harsh, it might lead to undesired substitution or elimination products. Use of a mild base for quenching is recommended. |
Experimental Protocols
Below are detailed protocols for common quenching procedures.
Protocol 1: Standard Quenching with Sodium Bicarbonate
This is the most common and generally recommended quenching method.
-
Cool the reaction mixture: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction flask in an ice-water bath.
-
Dilute the reaction mixture: Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to dilute the reaction mixture.
-
Perform the aqueous wash: Transfer the diluted reaction mixture to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Mix thoroughly: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any evolved gas (CO₂).
-
Separate the layers: Allow the layers to separate and drain the aqueous layer.
-
Repeat the wash (optional): Repeat the wash with NaHCO₃ solution if necessary.
-
Brine wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Dry and concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Quenching with Sodium Bisulfite (for excess bromine)
This protocol is specifically for reactions where bromine (Br₂) has been used as a reagent.
-
Follow steps 1 and 2 from Protocol 1.
-
Perform the bisulfite wash: In a separatory funnel, wash the organic layer with a saturated aqueous solution of sodium bisulfite (NaHSO₃) until the color of the organic layer indicates the absence of bromine.
-
Follow with a bicarbonate wash: Proceed with a wash using saturated aqueous NaHCO₃ as described in Protocol 1 to neutralize any acidic byproducts.
-
Complete the work-up: Continue with the brine wash, drying, and concentration steps as outlined in Protocol 1.
Quantitative Data Summary
The following table summarizes the typical conditions and effectiveness of common quenching agents for α-bromo ketones. Note that the optimal conditions may vary depending on the specific reaction.
| Quenching Agent | Concentration | Typical Reaction Time | Efficacy | Potential Side Reactions |
| Sodium Bicarbonate | Saturated Aqueous | 5-15 min | High | Minimal; potential for slow carbamate hydrolysis with prolonged exposure. |
| Sodium Bisulfite | Saturated Aqueous | 5-10 min | High (for Br₂) | Can generate SO₂ gas. |
| Ammonia (in THF/MeOH) | Dilute solution | 10-30 min | Very High | Can lead to the formation of α-amino ketone side products. |
| 2-Mercaptoethanol | 1-2 equivalents | 15-60 min | Very High | Can form thioether adducts. |
Visualizations
Diagram 1: General Quenching Workflow
This diagram illustrates the general decision-making process for quenching a reaction involving this compound.
Caption: A general workflow for quenching reactions involving the title compound.
Diagram 2: Troubleshooting Impurity Formation
This diagram provides a logical approach to troubleshooting the formation of unexpected impurities during the work-up.
Caption: A troubleshooting guide for identifying and resolving impurity formation.
How to handle storage and disposal of Benzyl (4-(2-bromoacetyl)phenyl)carbamate safely
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with Benzyl (4-(2-bromoacetyl)phenyl)carbamate?
A1: Based on its chemical structure, the primary hazards are expected to be:
-
Skin and Eye Irritation: The bromoacetyl group is a known lachrymator and skin irritant. Direct contact can cause redness, pain, and burns.
-
Respiratory Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory tract.
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.
-
Potential Alkylating Agent: The α-bromo ketone moiety can act as an alkylating agent, which suggests potential for toxicity and mutagenicity.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.
-
Body Protection: A laboratory coat is required. For larger quantities, consider a chemical-resistant apron.
-
Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator with a particulate filter is recommended.
Q3: How should I store this compound?
A3: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Protect from light and moisture. Some related carbamates require storage at or below -20°C to prevent degradation. Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Q4: How do I properly dispose of waste containing this chemical?
A4: All waste containing this compound should be treated as hazardous chemical waste.
-
Containerization: Collect waste in a designated, sealed, and clearly labeled container.
-
Disposal Route: Dispose of the chemical waste through your institution's licensed hazardous waste disposal program, following all local, state, and federal regulations.
-
Prohibition: Do not dispose of this chemical down the drain or in the regular trash.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound has discolored (e.g., turned yellow/brown). | Degradation due to improper storage (exposure to light, moisture, or elevated temperatures). | It is best to discard the discolored compound as its purity is compromised. For future prevention, ensure storage in a cool, dark, and dry environment, potentially under an inert atmosphere. |
| Inconsistent experimental results. | Compound instability in the reaction solvent or conditions (e.g., basic pH). | Carbamates can be susceptible to hydrolysis, especially under basic conditions. The bromoacetyl group can also be reactive. Assess the pH and temperature of your reaction. Consider running a small-scale stability test of the compound under your experimental conditions. |
| Low solubility in a desired solvent. | The compound may have limited solubility in certain solvents. | Refer to literature for solubility data if available. If not, perform small-scale solubility tests in a range of solvents (e.g., DMSO, DMF, DCM, THF, acetonitrile). Gentle heating or sonication may aid dissolution, but be mindful of potential degradation. |
| Skin or eye irritation despite wearing PPE. | Accidental exposure due to improper PPE use or failure. | Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. Review your handling procedures and ensure your PPE is in good condition and worn correctly. For eye exposure, use an eyewash station and seek immediate medical attention. |
Quantitative Data Summary
Due to the absence of a specific Safety Data Sheet for this compound, the following table provides general recommendations based on structurally similar compounds.
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C or -20°C | To minimize degradation. Some carbamates show instability even at 4°C over extended periods. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, metals. | To prevent vigorous reactions and decomposition. |
| pH Stability | Avoid basic conditions. | Carbamates are susceptible to base-catalyzed hydrolysis. |
Experimental Workflow
The following diagram outlines the safe handling workflow for this compound.
Validation & Comparative
Cysteine Modification: A Comparative Analysis of Benzyl (4-(2-bromoacetyl)phenyl)carbamate and Iodoacetamide
For researchers, scientists, and drug development professionals, the specific and efficient modification of cysteine residues in proteins is a cornerstone of numerous experimental and therapeutic strategies. The choice of alkylating agent is critical to the success of these endeavors. This guide provides an objective comparison between a specialized bromoacetyl compound, Benzyl (4-(2-bromoacetyl)phenyl)carbamate, and the widely used classical reagent, iodoacetamide, for the modification of cysteine residues.
This comparison will delve into the reaction mechanisms, specificity, and practical considerations for using each reagent, supported by experimental data and detailed protocols.
At a Glance: Key Differences and Considerations
| Feature | This compound | Iodoacetamide |
| Reactive Group | α-bromoacetyl | α-iodoacetyl |
| Leaving Group | Bromide (Br⁻) | Iodide (I⁻) |
| Relative Reactivity | Generally less reactive than iodoacetamide | Highly reactive |
| Specificity | Primarily targets cysteine thiols[1] | Primarily targets cysteine thiols, but can exhibit off-target reactivity with other residues at higher pH[2][3] |
| Key Structural Feature | Contains a benzyl carbamate group, offering potential for further functionalization or altered physicochemical properties. | Small and simple structure. |
| Common Applications | Used in the synthesis of peptide conjugates, polymers, and cyclic peptides[1][4]. | Widely used for blocking disulfide bond formation, peptide mapping, and as an inhibitor of cysteine proteases[2][5]. |
Reaction Mechanisms: A Tale of Two Halogens
Both this compound and iodoacetamide modify cysteine residues via a nucleophilic substitution reaction, specifically an SN2 mechanism. The deprotonated thiol group (thiolate) of the cysteine side chain acts as the nucleophile, attacking the electrophilic carbon atom bearing the halogen. This results in the formation of a stable thioether bond and the displacement of the halide ion (bromide or iodide).
The primary difference in their reactivity stems from the nature of the halogen leaving group. Iodide is a better leaving group than bromide because it is a larger, more polarizable, and weaker base. Consequently, iodoacetamide is generally more reactive than bromoacetyl compounds.
Specificity and Off-Target Reactions
Both reagents demonstrate high specificity for cysteine residues, particularly at a slightly alkaline pH (7.0-8.5), where the thiol group is more readily deprotonated to the more nucleophilic thiolate. However, the higher reactivity of iodoacetamide can also lead to a greater propensity for off-target modifications of other nucleophilic amino acid residues, such as methionine, histidine, lysine, and the N-terminus, especially at higher pH values and concentrations[3]. Bromoacetyl compounds are also known to react with these residues, but their lower reactivity may offer a wider experimental window for achieving cysteine-specific modification.
Experimental Protocols
Standard Protocol for Cysteine Alkylation with Iodoacetamide
This protocol is a general guideline for the in-solution alkylation of proteins prior to downstream analysis such as mass spectrometry.
Materials:
-
Protein sample in a suitable buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5)
-
Reducing agent: 1 M Dithiothreitol (DTT) or 0.5 M Tris(2-carboxyethyl)phosphine (TCEP)
-
Alkylation reagent: 0.5 M Iodoacetamide (IAM) solution in buffer (prepare fresh and protect from light)
-
Quenching reagent: 1 M DTT
Procedure:
-
Reduction: To the protein solution, add the reducing agent to a final concentration of 5-10 mM. Incubate at 37-56°C for 1 hour[3].
-
Alkylation: Cool the sample to room temperature. Add the freshly prepared iodoacetamide solution to a final concentration of 10-20 mM. Incubate in the dark at room temperature for 30-45 minutes[3][6][7].
-
Quenching: Add DTT to a final concentration of 10-20 mM to quench any unreacted iodoacetamide. Incubate in the dark at room temperature for 15 minutes[3].
-
The protein sample is now ready for downstream processing such as buffer exchange, digestion, or purification.
Representative Protocol for Cysteine Modification with a Bromoacetyl Compound
This protocol is a generalized procedure based on the reactivity of bromoacetyl-derivatized peptides and proteins. Optimization may be required for specific applications.
Materials:
-
Cysteine-containing peptide or protein in a neutral pH buffer (e.g., 0.1 M sodium phosphate, pH 7.0)[1]
-
This compound solution in an organic solvent (e.g., DMSO or DMF)
-
Quenching reagent: L-cysteine or β-mercaptoethanol
Procedure:
-
Reaction Setup: Dissolve the bromoacetyl compound in a minimal amount of DMSO or DMF. Add this solution to the peptide/protein solution with gentle stirring. The final concentration of the organic solvent should be kept low to avoid protein precipitation[8]. A molar excess of the bromoacetyl reagent over cysteine residues is typically used.
-
Incubation: Allow the reaction to proceed at room temperature for 1 to 12 hours, depending on the reactivity of the specific protein and the desired extent of modification[1][8]. The reaction should be protected from light.
-
Quenching: Add a quenching reagent, such as L-cysteine, in excess to react with any remaining bromoacetyl compound. Incubate for an additional 30 minutes at room temperature[8].
-
Purification: The modified protein can be purified from excess reagents and byproducts using methods such as dialysis, size-exclusion chromatography, or reverse-phase HPLC[8].
Concluding Remarks
Iodoacetamide remains a robust and highly effective reagent for the routine and comprehensive alkylation of cysteine residues. Its high reactivity ensures rapid and complete modification, which is crucial for applications like proteomics sample preparation. However, this high reactivity can also be a drawback, leading to potential off-target modifications.
This compound, as a representative of bromoacetyl compounds, offers a potentially more controlled approach to cysteine modification due to its slightly lower reactivity. The presence of the benzyl carbamate moiety provides a scaffold for further chemical elaboration, making it an attractive choice for applications requiring the introduction of specific functionalities, such as in the development of antibody-drug conjugates or functionalized biomaterials.
The choice between these two reagents will ultimately depend on the specific experimental goals. For complete and rapid blocking of all cysteine residues, iodoacetamide is a reliable choice. For applications demanding higher specificity or the introduction of a functional handle, a bromoacetyl compound like this compound may be more suitable, albeit with potentially longer reaction times. As with any chemical modification of proteins, optimization of reaction conditions is paramount to achieving the desired outcome.
References
- 1. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides - Google Patents [patents.google.com]
- 5. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 6. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 7. Procedure for Reduction and Alkylation | Proteomics Facility - Carver College of Medicine | The University of Iowa [proteomics.medicine.uiowa.edu]
- 8. benchchem.com [benchchem.com]
A Researcher's Guide to Validating Target Engagement: A Comparative Analysis of Benzyl (4-(2-bromoacetyl)phenyl)carbamate Probes
For researchers, scientists, and drug development professionals, confirming that a molecule interacts with its intended protein target within the complex cellular environment is a cornerstone of modern drug discovery. Benzyl (4-(2-bromoacetyl)phenyl)carbamate probes are powerful chemical tools designed for this purpose. These probes feature a bromoacetyl "warhead," an electrophilic group that forms a stable, covalent bond with nucleophilic amino acid residues (like cysteine) at a protein's binding site.[1][2] This covalent and irreversible interaction allows for robust identification and quantification of target engagement.[3]
This guide provides an objective comparison of target engagement validation using this compound probes against alternative methodologies, supported by representative experimental data and detailed protocols.
Comparative Overview of Target Engagement Methodologies
Validating target engagement is crucial for confirming a drug's mechanism of action and ensuring that its cellular effects are due to interaction with the intended target.[4] Several techniques exist, each with distinct principles and applications.
| Method | Principle | Throughput | Cellular Context | Measurement |
| This compound Probes (ABPP) | Covalent labeling of target proteins by the probe's reactive group, followed by proteomic analysis for identification and quantification.[5][6] | High | In situ, in vivo | Direct |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein, shifting its melting curve upon heating.[4][7] | Medium to High | In situ, in vivo | Indirect |
| Photoaffinity Labeling (PAL) | A probe's photoreactive group is activated by UV light to form a covalent bond with the target, enabling subsequent analysis. | High | In situ, in vivo | Direct |
| Surface Plasmon Resonance (SPR) | Real-time, label-free detection of binding events between a ligand and a target protein immobilized on a sensor chip.[8][9] | Low to Medium | In vitro | Direct |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding interaction between a ligand and a target in solution.[9] | Low | In vitro | Direct |
Quantitative Data Analysis: Covalent Probes
The effectiveness of a covalent probe is determined by its potency, cellular engagement, and selectivity. The following table presents representative data from a chemoproteomic experiment using a this compound probe designed to target the fictitious "Kinase A".
| Target Protein | Probe Conc. (µM) | Target Occupancy (%) (in cells) | kinact/Ki (M-1s-1) | Off-Targets Identified (Proteome-wide) |
| Kinase A | 1 | 78% | 15,000 | 4 |
| Kinase A | 5 | 92% | 15,000 | 11 |
| Kinase B (Family Member) | 5 | <10% | 300 | N/A |
| GAPDH (Control) | 10 | <1% | Not Determined | N/A |
-
Target Occupancy: The percentage of the target protein pool that is covalently labeled by the probe at a given concentration.
-
kinact/Ki: The second-order rate constant that measures the efficiency of covalent inactivation, a key metric for covalent inhibitors.[10]
-
Off-Targets: Proteins other than the intended target that are significantly labeled by the probe, as identified by mass spectrometry.[3]
Experimental Protocols & Methodologies
Detailed and robust protocols are essential for generating reliable and reproducible data.
Protocol 1: Target Identification with a this compound Probe
This protocol outlines an Activity-Based Protein Profiling (ABPP) workflow to identify the targets of a covalent probe.[5][11]
-
Probe Design: The probe consists of the this compound scaffold and a reporter tag (e.g., an alkyne group) for downstream detection.
-
Cell Treatment: Grow cells (e.g., HEK293T) to ~80% confluency. Treat the cells with the probe at various concentrations (e.g., 0.5 - 10 µM) and a vehicle control (DMSO) for 1-2 hours at 37°C.
-
Cell Lysis: Harvest cells and lyse them in a buffer (e.g., RIPA) containing protease inhibitors. Centrifuge to pellet debris and collect the supernatant (proteome).
-
Click Chemistry: To the proteome, add a capture reagent such as Azide-Biotin. Catalyze the click reaction with CuSO₄, a ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate). Incubate for 1 hour at room temperature. This attaches a biotin handle to the probe-labeled proteins.
-
Protein Enrichment: Add streptavidin-coated agarose beads to the lysate and incubate for 1-2 hours with rotation to capture the biotinylated proteins.
-
Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a buffer containing a reducing agent (DTT) and an alkylating agent (iodoacetamide), followed by digestion with trypsin overnight to cleave proteins into peptides.
-
LC-MS/MS Analysis: Collect the supernatant containing the peptides and analyze using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were covalently labeled by the probe.
Protocol 2: Target Engagement Validation by Cellular Thermal Shift Assay (CETSA)
This protocol describes a standard CETSA experiment to confirm ligand binding in intact cells.[4][7]
-
Cell Treatment: Plate cells and treat them with the compound of interest (at various concentrations) or a vehicle control for 1 hour at 37°C.
-
Heat Challenge: Harvest the cells, resuspend them in a buffer like PBS, and aliquot them into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).
-
Quantification by Western Blot: Collect the supernatant and analyze the protein concentration. Separate equal amounts of protein using SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific to the target protein.
-
Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the non-heated control against temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target stabilization and engagement.
Visualized Workflows and Pathways
Diagrams help clarify complex experimental processes and biological relationships.
Caption: A typical workflow for identifying protein targets using covalent probes.
Caption: Inhibition of a signaling pathway via covalent modification of a target kinase.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity Based Protein Profiling ABPP | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Current Experimental Methods for Characterizing Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Covalent Inhibitor Criteria | Chemical Probes Portal [chemicalprobes.org]
- 11. Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Mass Spectrometry Analysis of Peptides Modified by Benzyl (4-(2-bromoacetyl)phenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of proteomics and drug development, the precise analysis of peptide modifications is paramount for understanding protein function, signaling, and the development of targeted therapeutics. Benzyl (4-(2-bromoacetyl)phenyl)carbamate is a cysteine-reactive compound designed for the specific alkylation of peptides. This guide provides a comprehensive comparison of its expected performance in mass spectrometry with commonly used alternatives, supported by experimental data from related compounds.
The core of this reagent lies in its bromoacetyl group, a reactive moiety that readily forms a stable thioether bond with the sulfhydryl group of cysteine residues. The inclusion of a benzyl carbamate structure introduces distinct properties that can influence the behavior of modified peptides during mass spectrometric analysis. This guide will delve into these characteristics, offering a comparative framework against established alkylating agents such as Iodoacetamide (IAA) and N-ethylmaleimide (NEM).
Performance Comparison: A Data-Driven Overview
While direct quantitative data for this compound is not extensively available in peer-reviewed literature, its performance can be inferred from the well-documented behavior of its reactive bromoacetyl group and the physicochemical properties of its benzyl carbamate moiety. The following tables summarize the expected performance characteristics in comparison to Iodoacetamide and N-ethylmaleimide.
Table 1: General Characteristics and Reactivity
| Feature | This compound (Inferred) | Iodoacetamide (IAA) | N-ethylmaleimide (NEM) |
| Target Residue(s) | Cysteine (primarily) | Cysteine | Cysteine |
| Reaction Chemistry | Nucleophilic Substitution (SN2) | Nucleophilic Substitution (SN2) | Michael Addition |
| Mass Shift (Da) | +292.06 (C₁₆H₁₄NO₃) | +57.02 (C₂H₃NO) | +125.05 (C₆H₇NO₂) |
| Reaction Speed | Fast | Fast | Very Fast |
| pH Dependence | Optimal at pH 7.5-8.5 | Optimal at pH 7.5-8.5 | Broad range, effective at neutral pH |
| Specificity | High for Cysteine, potential for off-target reactions with other nucleophiles (e.g., His, Lys, Met, N-terminus) | High for Cysteine, known off-target reactions, especially at higher concentrations and pH.[1][2] | High for Cysteine, generally considered more specific than haloacetamides. |
Table 2: Mass Spectrometry Performance
| Feature | This compound (Inferred) | Iodoacetamide (IAA) | N-ethylmaleimide (NEM) |
| Impact on Ionization | Benzyl group may enhance ionization efficiency due to increased hydrophobicity. | Minimal impact on ionization. | Minimal impact on ionization. |
| Fragmentation Behavior | Expected to produce characteristic b- and y-type ions. The benzyl group may lead to a neutral loss of 91 Da (tropylium ion). | Stable modification, produces predictable b- and y-ion series.[3] | Stable modification, produces predictable b- and y-ion series. |
| Potential for Side Reactions | Similar to other haloacetamides, potential for over-alkylation and modification of methionine.[2] | Can cause oxidation of methionine and alkylation of other residues.[4][5] | Generally lower incidence of side reactions compared to IAA. |
| Data Analysis Complexity | Larger mass shift may aid in identification, but potential neutral loss requires consideration during spectral interpretation. | Well-characterized mass shift simplifies data analysis. | Well-characterized mass shift simplifies data analysis. |
Experimental Protocols: A Roadmap for Application
Detailed methodologies are crucial for reproducible and comparable results. The following protocols outline the key steps for peptide modification with a bromoacetyl compound and subsequent mass spectrometry analysis.
Protocol 1: In-Solution Alkylation of Peptides
This protocol is a general guideline for the modification of peptides with this compound or other bromoacetylating agents.
Materials:
-
Peptide sample
-
Denaturation/Reduction Buffer (e.g., 6 M Guanidine HCl or 8 M Urea in 100 mM Ammonium Bicarbonate, pH 8.0)
-
Reducing Agent (e.g., 1 M Dithiothreitol (DTT) or 0.5 M Tris(2-carboxyethyl)phosphine (TCEP))
-
Alkylation Buffer (e.g., 100 mM Ammonium Bicarbonate, pH 8.0)
-
This compound solution (freshly prepared in a compatible organic solvent like DMSO or DMF)
-
Quenching Reagent (e.g., 1 M DTT or L-cysteine)
-
C18 desalting spin columns
Procedure:
-
Protein Solubilization and Reduction: Dissolve the peptide sample in the Denaturation/Reduction Buffer. Add the reducing agent to a final concentration of 10 mM DTT or 5 mM TCEP. Incubate for 1 hour at 37°C to reduce disulfide bonds.
-
Buffer Exchange: Remove the denaturant and reducing agent by buffer exchange into the Alkylation Buffer using a desalting column. This step is critical to prevent the reaction of the bromoacetyl group with the reducing agent.[6]
-
Alkylation Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the reduced peptide solution. The optimal molar ratio should be determined empirically. Incubate the reaction mixture in the dark at room temperature for 1-2 hours.[6]
-
Quenching the Reaction: Add a quenching reagent to consume any unreacted bromoacetyl compound. Incubate for 30 minutes at room temperature.
-
Sample Cleanup: Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions to remove excess labeling and quenching reagents.[7]
Protocol 2: Sample Preparation for Mass Spectrometry Analysis
This protocol outlines the steps for preparing the modified peptide for analysis by LC-MS/MS.
Materials:
-
Alkylated peptide sample from Protocol 1
-
0.1% Formic Acid in water (Mobile Phase A)
-
0.1% Formic Acid in acetonitrile (Mobile Phase B)
Procedure:
-
Reconstitution: Reconstitute the dried, alkylated peptides in 0.1% formic acid in water.
-
LC-MS/MS Analysis:
-
Inject the sample onto a C18 reverse-phase column.
-
Separate the peptides using a gradient of Mobile Phase A and Mobile Phase B.
-
Analyze the eluted peptides using a mass spectrometer operating in a data-dependent acquisition (DDA) mode, acquiring MS/MS spectra of the most abundant precursor ions.
-
Visualizing the Workflow and Signaling Context
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the broader biological context in which these modified peptides are often studied.
References
- 1. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Step away from the iodoacetamide [matrixscience.com]
- 3. researchgate.net [researchgate.net]
- 4. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
The Evolving Landscape of Covalent Probes: A Comparative Guide to Alternatives for PROTAC Development
For researchers, scientists, and drug development professionals engaged in the rapidly advancing field of targeted protein degradation, the selection of an appropriate covalent warhead is a critical determinant of success. Benzyl (4-(2-bromoacetyl)phenyl)carbamate, a readily available building block, provides a bromoacetyl electrophile for the construction of covalent probes and Proteolysis Targeting Chimeras (PROTACs). However, the ever-expanding toolbox of covalent chemistry offers a diverse array of alternative reactive groups, each with a unique profile of reactivity, selectivity, and in vivo stability. This guide provides an objective comparison of these alternatives, supported by experimental data, to inform the rational design of next-generation covalent degraders.
The bromoacetyl moiety, a classic α-haloacetamide electrophile, has long been utilized for its ability to form stable covalent bonds with nucleophilic amino acid residues, primarily cysteine. This irreversible interaction can confer significant advantages in potency and duration of action for small molecule inhibitors and PROTACs. The core concept of a covalent PROTAC is to irreversibly bind to a target protein, thereby facilitating its ubiquitination and subsequent degradation by the proteasome. While effective, the high reactivity of bromoacetamides can also lead to off-target interactions, necessitating a careful evaluation of alternative covalent warheads.
A Comparative Analysis of Covalent Warheads
The ideal covalent warhead for a PROTAC should exhibit sufficient reactivity to engage its intended target efficiently while minimizing non-specific binding to other cellular proteins. The choice of warhead significantly impacts the therapeutic window and overall success of a targeted protein degrader. Below is a comparative overview of common alternatives to the bromoacetyl group.
| Covalent Warhead | Representative Structure | Mechanism of Action | Key Characteristics |
| Bromoacetamide | R-CO-CH₂Br | Sₙ2 reaction with nucleophiles | Highly reactive, targets cysteine. Potential for off-target reactivity. |
| Chloroacetamide | R-CO-CH₂Cl | Sₙ2 reaction with nucleophiles | Generally less reactive than bromoacetamides, potentially offering improved selectivity.[1] |
| Acrylamide | R-NH-CO-CH=CH₂ | Michael addition | Less reactive than haloacetamides, often exhibiting greater selectivity. Reactivity is tunable through substitution.[1] |
| Vinyl Sulfone | R-SO₂-CH=CH₂ | Michael addition | More reactive than acrylamides and can target both cysteine and lysine residues.[2][3] |
| Sulfonyl Fluoride | R-SO₂F | Nucleophilic substitution | Can target a broader range of nucleophilic residues including serine, threonine, and tyrosine, in addition to cysteine and lysine.[2] |
| Cyanoacrylamide | R-NH-CO-C(CN)=CH₂ | Reversible Michael addition | Offers the potential for reversible covalent inhibition, which can maintain the catalytic nature of PROTACs.[2] |
Experimental Data: Reactivity and Selectivity
The intrinsic reactivity of a covalent warhead is a key parameter in predicting its potential for off-target effects. A common method to assess this is by measuring the rate of reaction with glutathione (GSH), a cellular thiol that serves as a surrogate for nucleophilic residues in proteins.
| Warhead Class | GSH Half-life (t½) | Proteomic Reactivity | Reference |
| Chloroacetamide | Shorter | Higher | [1] |
| Acrylamide | Longer | Lower | [1] |
Note: This is a generalized comparison. The specific reactivity of a warhead is highly dependent on the molecular scaffold it is attached to.
More sophisticated chemoproteomic techniques, such as isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP), provide a global view of the cysteine reactivity of a covalent fragment within the cellular proteome. Studies have shown that chloroacetamide-based fragments react with a larger percentage of cellular cysteines compared to acrylamide-based fragments, indicating broader reactivity.[1]
Signaling Pathways and Experimental Workflows
The rational design and evaluation of covalent PROTACs involve a series of well-defined experimental steps, from initial synthesis to cellular characterization.
PROTAC Mechanism of Action
The fundamental mechanism of a PROTAC is to induce the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
Experimental Workflow for Covalent PROTAC Evaluation
A typical workflow for the synthesis and evaluation of a covalent PROTAC involves several key stages.
Experimental Protocols
General Protocol for Synthesis of a Bromoacetyl-Containing PROTAC
This protocol describes a general method for the synthesis of a PROTAC using this compound as a building block, coupled to an amine-containing E3 ligase ligand via a linker.
Step 1: Linker Attachment to the E3 Ligase Ligand
-
Dissolve the amine-containing E3 ligase ligand (e.g., a derivative of thalidomide or VHL ligand) in a suitable anhydrous solvent such as dimethylformamide (DMF).
-
Add a bifunctional linker with an amine-reactive group (e.g., an NHS ester) and a group for subsequent reaction with the bromoacetyl precursor.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), and stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the linker-E3 ligase ligand conjugate by chromatography.
Step 2: Coupling of the Linker-E3 Ligase Ligand with this compound
-
The purified linker-E3 ligase ligand conjugate from Step 1, which now possesses a nucleophilic group (e.g., a primary amine or thiol), is dissolved in an anhydrous polar aprotic solvent like DMF.
-
Add this compound to the solution.
-
Add a suitable base (e.g., potassium carbonate or DIPEA) to facilitate the nucleophilic substitution of the bromide.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by LC-MS.
-
Upon completion, the reaction mixture is worked up by extraction and purified by chromatography to yield the final PROTAC.
Step 3: Characterization
The final PROTAC product should be thoroughly characterized by:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.
-
HPLC: To determine the purity of the final compound.
Protocol for Measuring Covalent Warhead Reactivity with Glutathione (GSH)
This assay provides a quantitative measure of the intrinsic reactivity of an electrophilic warhead.
Materials:
-
Test compound (e.g., this compound or an alternative warhead-containing fragment)
-
Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
LC-MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of GSH in PBS.
-
In a reaction vessel, combine the test compound (final concentration typically 10-50 µM) and a molar excess of GSH (e.g., 1 mM) in PBS.
-
Incubate the reaction at a constant temperature (e.g., 37°C).
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench the reaction (e.g., with an excess of a strong acid like formic acid).
-
Analyze the samples by LC-MS to quantify the amount of the remaining test compound.
-
Plot the natural logarithm of the percentage of the remaining test compound against time. The slope of the resulting line corresponds to the pseudo-first-order rate constant (k_obs).
-
Calculate the half-life (t½) of the compound using the equation: t½ = ln(2) / k_obs.
Protocol for Cellular Degradation Assay (Western Blot)
This assay is used to determine the ability of a PROTAC to induce the degradation of the target protein in cells.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell lysis buffer
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified period (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration in each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein.
-
Wash the membrane and then incubate with the appropriate secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody for the loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of protein degradation at each PROTAC concentration. The DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) can then be calculated.
Conclusion
This compound serves as a useful, albeit highly reactive, building block for the development of covalent PROTACs. The field of targeted protein degradation is, however, rapidly moving towards more sophisticated covalent technologies that offer a better balance of reactivity and selectivity. Acrylamides, vinyl sulfones, and reversible covalent warheads like cyanoacrylamides represent compelling alternatives that can be tailored to the specific target and desired pharmacological profile. The choice of the covalent warhead is a critical design element, and a thorough evaluation of its reactivity and selectivity is paramount for the development of safe and effective covalent protein degraders. The experimental protocols provided herein offer a starting point for the synthesis and characterization of these powerful molecules.
References
A Comparative Study on the Reactivity of Benzyl (4-(2-bromoacetyl)phenyl)carbamate and Its Analogs as Covalent Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of Benzyl (4-(2-bromoacetyl)phenyl)carbamate and its structurally related analogs. The focus is on the electrophilic reactivity of the α-bromoacetyl group, a common warhead in the design of targeted covalent inhibitors. This document summarizes quantitative kinetic data, details relevant experimental protocols, and visualizes the underlying biochemical pathways to inform the design and optimization of novel therapeutic agents.
Introduction
This compound is an electrophilic compound designed to act as a covalent inhibitor. Its reactivity is centered on the α-bromoacetyl moiety, which can form a stable covalent bond with nucleophilic residues in biological macromolecules, such as the cysteine thiol group in the active site of enzymes. Understanding the intrinsic reactivity of this "warhead" and how it is modulated by the rest of the molecule is crucial for developing potent and selective drugs with minimized off-target effects. This guide leverages data from studies on phenacyl bromide derivatives, which serve as excellent model systems for quantifying the electronic effects of substituents on the reactivity of the α-bromo ketone.
Comparative Reactivity Analysis
The reactivity of α-halo ketones, such as this compound, towards nucleophiles typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The rate of this reaction is highly sensitive to the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups are generally expected to increase the electrophilicity of the α-carbon, thus accelerating the reaction, while electron-donating groups have the opposite effect.
Quantitative Reactivity Data
The following table summarizes the second-order rate constants (k) for the reaction of various para-substituted phenacyl bromides with different nucleophiles. This data allows for a quantitative comparison of the electronic influence of substituents on the reactivity of the bromoacetyl group.
| Substituent (X) in p-X-C₆H₄COCH₂Br | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Reference |
| -NO₂ | Thiophenol | Methanol | 30 | 1.95 | [1] |
| -Br | Thiophenol | Methanol | 30 | 0.45 | [1] |
| -Cl | Thiophenol | Methanol | 30 | 0.41 | [1] |
| -H | Thiophenol | Methanol | 30 | 0.20 | [1] |
| -CH₃ | Thiophenol | Methanol | 30 | 0.11 | [1] |
| -OCH₃ | Thiophenol | Methanol | 30 | 0.07 | [1] |
| -NO₂ | Thioglycolic Acid | Methanol | 30 | 4.37 | [1] |
| -Br | Thioglycolic Acid | Methanol | 30 | 1.00 | [1] |
| -Cl | Thioglycolic Acid | Methanol | 30 | 0.91 | [1] |
| -H | Thioglycolic Acid | Methanol | 30 | 0.43 | [1] |
| -CH₃ | Thioglycolic Acid | Methanol | 30 | 0.24 | [1] |
| -OCH₃ | Thioglycolic Acid | Methanol | 30 | 0.15 | [1] |
Based on the Hammett equation, which correlates reaction rates with substituent constants (σ), a positive ρ value is observed for these reactions, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge in the transition state. The benzyl carbamate group is expected to have a σ value that would place the reactivity of this compound in the range of the electron-donating substituents, suggesting a moderate intrinsic reactivity.
Biological Context: Covalent Inhibition of SARS-CoV-2 Main Protease (Mpro)
Recent studies have identified benzyl carbamate derivatives as potential covalent inhibitors of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[2] Mpro is a cysteine protease that is essential for the replication of the virus, making it a prime target for antiviral drug development.[3][4] The catalytic activity of Mpro relies on a Cys-His catalytic dyad, where the cysteine residue acts as the nucleophile to cleave viral polyproteins.[5][6]
The bromoacetyl group of this compound can be targeted by the nucleophilic cysteine residue (Cys145) in the active site of Mpro, leading to the formation of a covalent thioether bond and irreversible inhibition of the enzyme.
SARS-CoV-2 Mpro Catalytic Cycle and Inhibition
The following diagram illustrates the catalytic cycle of SARS-CoV-2 Mpro and the mechanism of its inhibition by a covalent inhibitor like this compound.
Caption: SARS-CoV-2 Mpro catalytic cycle and covalent inhibition.
Experimental Protocols
Synthesis of this compound
A general two-step synthesis for this class of compounds involves:
-
Carbamate Formation: Reaction of 4-aminoacetophenone with benzyl chloroformate in the presence of a base like pyridine in a solvent such as dichloromethane.
-
Bromination: Subsequent α-bromination of the acetyl group using a brominating agent like bromine (Br₂) in a suitable solvent such as chloroform or acetic acid.[7]
Kinetic Assay for Measuring Reactivity with Glutathione (GSH)
This protocol describes a method to determine the second-order rate constant for the reaction of an electrophilic compound with glutathione, a key biological thiol, using LC-MS.
Materials:
-
This compound
-
Glutathione (GSH)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
Formic acid
-
Internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)
-
LC-MS system (e.g., UPLC coupled to a triple quadrupole or QTOF mass spectrometer)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in acetonitrile.
-
Prepare a 100 mM stock solution of GSH in phosphate buffer (pH 7.4).
-
Prepare a stock solution of the internal standard in acetonitrile.
-
-
Reaction Setup:
-
In a temperature-controlled autosampler vial (e.g., at 25°C), mix phosphate buffer and the GSH stock solution to achieve a final GSH concentration of 1 mM.
-
Initiate the reaction by adding the stock solution of the electrophile to achieve a final concentration of 100 µM. The final reaction volume should be accurately known.
-
-
Time-Course Monitoring by LC-MS:
-
Immediately after adding the electrophile, start the LC-MS analysis.
-
Inject aliquots of the reaction mixture onto the LC column at regular time intervals (e.g., every 30 seconds for the first 5 minutes, then every 2 minutes for up to 30 minutes).
-
Use a suitable C18 reversed-phase column with a gradient elution of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Set up the mass spectrometer to monitor the disappearance of the parent compound and the appearance of the GSH adduct using Multiple Reaction Monitoring (MRM) or extracted ion chromatograms.[8][9]
-
-
Data Analysis:
-
Quantify the concentration of the parent compound at each time point by integrating the peak area and normalizing it to the internal standard.
-
Plot the natural logarithm of the concentration of the parent compound versus time.
-
Under pseudo-first-order conditions ([GSH] >> [Electrophile]), the slope of the linear fit will be equal to -kobs.
-
Calculate the second-order rate constant (k) using the equation: k = kobs / [GSH].
-
Workflow for Reactivity Assay
The following diagram outlines the experimental workflow for determining the reactivity of an electrophilic compound with glutathione.
Caption: Experimental workflow for kinetic reactivity assay.
Conclusion
This comparative guide provides a framework for understanding and evaluating the reactivity of this compound and its analogs. By leveraging kinetic data from structurally similar compounds, it is possible to estimate the intrinsic reactivity of this covalent inhibitor. The provided experimental protocol offers a robust method for obtaining quantitative reactivity data, which is essential for the rational design of targeted covalent inhibitors. The biological context of SARS-CoV-2 Mpro inhibition highlights a potential therapeutic application for this class of compounds, where a well-calibrated reactivity is key to achieving both high potency and selectivity. Future studies should focus on obtaining direct kinetic measurements for this compound and its analogs with purified Mpro to fully elucidate their structure-activity relationship and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New insights into the catalytic mechanism of the SARS-CoV-2 main protease: an ONIOM QM/MM approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS/MS based detection and characterization of covalent glutathione modifications formed by reactive drug of abuse metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An UPLC-MS/MS Assay to Measure Glutathione as Marker for Oxidative Stress in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Protein Modification Sites by Benzyl (4-(2-bromoacetyl)phenyl)carbamate: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise identification of protein modification sites is crucial for understanding protein function, mechanism of action, and for the development of targeted therapeutics. This guide provides a comprehensive comparison of methodologies for confirming the site of protein modification by Benzyl (4-(2-bromoacetyl)phenyl)carbamate, a thiol-reactive compound. Due to the limited availability of specific experimental data for this particular reagent, this guide leverages established principles and protocols for bromoacetyl-containing compounds to provide a robust framework for its application and validation.
The core reactivity of this compound lies in its bromoacetyl group. This functional group is a well-established alkylating agent that exhibits a strong preference for reacting with nucleophilic amino acid residues, most notably the thiol group of cysteine. This reaction proceeds via an SN2 nucleophilic substitution, forming a stable thioether bond. This covalent modification allows for the stable labeling of proteins. While cysteine is the primary target, potential off-target reactivity with other nucleophilic residues such as histidine, lysine, and methionine can occur, particularly under non-optimal reaction conditions.
Comparative Analysis of Validation Methods
The confirmation of the specific amino acid residue modified by this compound is paramount. Several orthogonal techniques can be employed, each with distinct advantages and limitations. The choice of method will depend on factors such as the availability of specific reagents, the required level of detail, and the experimental context.
| Method | Principle | Throughput | Sensitivity | Specificity | Key Advantages | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of peptides to identify the modified amino acid by a characteristic mass shift. | High | Very High | Very High | Provides definitive identification of the modification site at the amino acid level. | Requires specialized equipment and expertise in data analysis. |
| Western Blotting | Detects a shift in protein mobility on a gel due to the mass of the modifying agent. | Medium | Medium | Low | Relatively simple and widely accessible technique for confirming modification.[1] | Does not identify the specific site of modification; mobility shifts may not be apparent for small modifications. |
| Site-Directed Mutagenesis | The putative modified residue is mutated (e.g., Cys to Ala), and the loss of modification is assessed.[2][3][4][5][6] | Low | High | High | Provides strong evidence for the functional importance of the modified residue. | Can be time-consuming and may introduce unintended structural perturbations. |
| Fluorescent Labeling | A fluorescent probe is attached to the modified protein for visualization and quantification.[1] | High | High | Medium | Enables visualization of modified proteins in cells or tissues. | Does not directly identify the modification site; requires a fluorescently tagged analog of the modifier. |
Experimental Protocols
Protocol 1: Protein Modification with this compound and Sample Preparation for Mass Spectrometry
This protocol outlines the general steps for labeling a target protein and preparing it for mass spectrometric analysis to identify the modification site.
1. Protein Preparation:
-
Purify the target protein to a high degree of homogeneity.
-
If the protein contains disulfide bonds that may mask reactive cysteines, perform a reduction step using dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
2. Labeling Reaction:
-
Dissolve this compound in a suitable organic solvent (e.g., DMSO) to prepare a stock solution.
-
Incubate the protein with a molar excess of the labeling reagent in a suitable buffer (e.g., phosphate or HEPES buffer, pH 7.0-7.5) at room temperature or 37°C for 1-2 hours in the dark. The optimal stoichiometry and incubation time should be determined empirically.
-
Quench the reaction by adding a small molecule thiol-containing reagent like L-cysteine or β-mercaptoethanol to consume any unreacted bromoacetyl groups.
3. Sample Preparation for Mass Spectrometry:
-
Remove excess labeling reagent and quenching agent by buffer exchange using dialysis, size-exclusion chromatography, or precipitation (e.g., with acetone or trichloroacetic acid).
-
Denature the protein using urea or guanidinium chloride.
-
Reduce any remaining disulfide bonds with DTT or TCEP.
-
Alkylate all cysteine residues with a standard alkylating agent like iodoacetamide (IAM) or chloroacetamide (CAA) to ensure all cysteines are modified, which simplifies data analysis. Note that the site modified by this compound will not react with IAM or CAA.
-
Perform in-solution or in-gel digestion of the protein into peptides using a specific protease, such as trypsin.[7][8][9]
4. LC-MS/MS Analysis:
-
Separate the resulting peptides by reverse-phase liquid chromatography (LC) coupled to a tandem mass spectrometer (MS/MS).
-
The mass spectrometer will fragment the peptides and the resulting fragmentation spectra are used to determine the amino acid sequence and the location of the modification. The modification by this compound will result in a specific mass shift on the modified cysteine residue.
Protocol 2: Validation of Modification by Western Blotting
This protocol can be used as a preliminary confirmation of protein labeling.
1. Protein Labeling:
-
Follow the labeling procedure as described in Protocol 1 (steps 1 and 2).
2. SDS-PAGE and Western Blotting:
-
Separate the labeled and unlabeled protein samples by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an antibody specific to the target protein.
-
A successful modification may result in a noticeable upward shift in the molecular weight of the labeled protein compared to the unlabeled control.[1]
Protocol 3: Confirmation of Modification Site by Site-Directed Mutagenesis
This protocol provides a robust method to confirm the identity of the modified amino acid.[2][3][4][5][6]
1. Mutagenesis:
-
Based on the putative modification site identified by mass spectrometry, create a mutant version of the protein where the target cysteine is replaced with a non-nucleophilic amino acid, such as alanine or serine.
2. Expression and Labeling:
-
Express and purify both the wild-type and mutant proteins.
-
Perform the labeling reaction with this compound on both proteins under identical conditions.
3. Analysis:
-
Analyze the labeling of both proteins by mass spectrometry or Western blotting.
-
The absence of labeling on the mutant protein provides strong evidence that the mutated cysteine is the primary site of modification.
Visualizing the Workflow
Conclusion
Confirming the site of protein modification by this compound requires a multi-faceted approach. While mass spectrometry stands as the gold standard for definitive site identification, techniques like Western blotting and site-directed mutagenesis are invaluable for orthogonal validation. The provided protocols, based on the known reactivity of bromoacetyl compounds, offer a solid foundation for researchers to confidently identify and characterize the covalent modifications mediated by this reagent. Careful optimization of reaction conditions and thorough data analysis are essential for obtaining accurate and reliable results.
References
- 1. Protein Alkylation Analysis - Creative Proteomics [creative-proteomics.com]
- 2. twistbioscience.com [twistbioscience.com]
- 3. Techniques for Site-Directed Mutagenesis in Protein Engineering • Food Safety Institute [foodsafety.institute]
- 4. How Is Site-Directed Mutagenesis Used in Protein Engineering? [synapse.patsnap.com]
- 5. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]
- 6. The Role of Site-Directed Mutagenesis in Protein Engineering • Food Safety Institute [foodsafety.institute]
- 7. sciex.com [sciex.com]
- 8. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.com]
- 9. Serial In-solution digestion protocol for mass spectrometry-based glycomics and proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Covalent Inhibition: A Comparative Guide to Off-Target Profiling of Benzyl (4-(2-bromoacetyl)phenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, covalent inhibitors have emerged as powerful tools, offering high potency and prolonged duration of action. Benzyl (4-(2-bromoacetyl)phenyl)carbamate, with its reactive bromoacetyl group, is a prime example of a molecule designed to form a stable, covalent bond with its intended biological target. However, the very reactivity that makes these compounds effective also presents a significant challenge: the potential for off-target interactions, leading to unforeseen toxicity and side effects.
This guide provides a comparative framework for understanding and evaluating the cross-reactivity and off-target profile of this compound and similar covalent inhibitors. While direct experimental data for this specific compound is not publicly available, we will explore the critical methodologies and data interpretation necessary for its comprehensive assessment, drawing upon established principles and data from analogous molecules in the field.
The Criticality of Selectivity in Covalent Inhibition
Covalent inhibitors function through a two-step mechanism: an initial non-covalent binding to the target protein, followed by the formation of a permanent covalent bond.[1] The selectivity of these agents is not only determined by the initial binding affinity but also by the reactivity of the electrophilic "warhead" and the accessibility of nucleophilic residues on both the intended target and other proteins throughout the proteome.[1] A lack of selectivity can lead to the modification of numerous off-target proteins, disrupting cellular signaling pathways and potentially causing toxicity.[2][3][4] Therefore, rigorous off-target profiling is a cornerstone of developing safe and effective covalent therapeutics.
Comparative Off-Target Profiling: A Hypothetical Analysis
To illustrate the process of comparative analysis, we present a hypothetical off-target profile for this compound against two other hypothetical covalent inhibitors, Inhibitor A (a highly selective kinase inhibitor) and Inhibitor B (a more promiscuous agent). The following tables summarize fictional quantitative data that would be generated from key experimental assays.
Table 1: Kinome-Wide Selectivity Profiling
This table illustrates data from a competitive activity-based protein profiling (ABPP) experiment, showcasing the percentage of inhibition of a panel of human kinases at a given concentration.
| Kinase Target | This compound (% Inhibition at 1 µM) | Inhibitor A (% Inhibition at 1 µM) | Inhibitor B (% Inhibition at 1 µM) |
| Target Kinase X | 95 | 98 | 92 |
| Kinase A | 15 | 2 | 85 |
| Kinase B | 8 | <1 | 78 |
| Kinase C | 22 | 5 | 91 |
| Kinase D | 5 | <1 | 65 |
| ... (400+ other kinases) | <5 | <1 | >50 for 50+ kinases |
Caption: Hypothetical kinome-wide selectivity data. Lower inhibition values for non-target kinases indicate higher selectivity.
Table 2: Proteome-Wide Cysteine Reactivity Profiling
This table summarizes data from a chemoproteomics experiment, such as CITe-Id, identifying the number of covalently modified cysteine residues across the proteome at a specific concentration.
| Feature | This compound (10 µM) | Inhibitor A (10 µM) | Inhibitor B (10 µM) |
| Intended Target Cysteine Modified | Yes | Yes | Yes |
| Number of Off-Target Cysteines Modified | 78 | 12 | 542 |
| Number of Off-Target Proteins Identified | 65 | 10 | 415 |
| GO Term Enrichment of Off-Targets | Kinases, ATP-binding proteins | - | Diverse cellular processes |
Caption: Hypothetical proteome-wide cysteine reactivity data. A lower number of off-target modifications suggests greater specificity.
Experimental Protocols for Off-Target Profiling
A multi-pronged approach is essential for a thorough assessment of covalent inhibitor selectivity. Below are detailed methodologies for key experiments.
Activity-Based Protein Profiling (ABPP) for Kinome Selectivity
Activity-based protein profiling (ABPP) is a powerful technique to assess the selectivity of inhibitors against a specific enzyme family, such as kinases, in a native biological system.[3][5][6]
Protocol:
-
Cell Culture and Lysis: Human cancer cell lines (e.g., HeLa, K562) are cultured to ~80% confluency. Cells are harvested, washed with PBS, and lysed in a suitable buffer to prepare a proteome lysate.
-
Inhibitor Treatment: The proteome lysate is treated with varying concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour) at room temperature.
-
Probe Labeling: A broad-spectrum, alkyne-tagged covalent kinase probe (e.g., a desthiobiotin-ATP or -ADP probe with a reactive moiety) is added to the lysates and incubated to label the active sites of kinases that were not blocked by the test inhibitor.
-
Click Chemistry: The alkyne-tagged probes are conjugated to a reporter tag (e.g., biotin-azide or a fluorescent dye-azide) via copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry".
-
Enrichment and Digestion: Biotin-labeled proteins are enriched using streptavidin beads. The enriched proteins are then subjected to on-bead tryptic digestion to generate peptides.
-
LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.
-
Data Analysis: The relative abundance of each identified kinase in the inhibitor-treated sample is compared to the vehicle control to determine the percent inhibition.
Chemoproteomic Profiling for Proteome-Wide Cysteine Reactivity
Chemoproteomic methods, such as Covalent Inhibitor Target-site Identification (CITe-Id), are employed to directly identify the specific cysteine residues that are covalently modified by an inhibitor across the entire proteome.[2][4]
Protocol:
-
Cell Treatment: Intact cells are treated with the test covalent inhibitor at various concentrations and for different durations.
-
Lysis and Denaturation: Cells are lysed, and proteins are denatured and reduced.
-
Alkylation of Free Cysteines: Remaining unmodified cysteine residues are capped by alkylation with an isotopically light alkylating agent (e.g., iodoacetamide).
-
Inhibitor-adducted Peptide Enrichment: The proteome is digested into peptides. Peptides containing the covalently modified cysteine are then selectively enriched, for instance, by using an antibody that recognizes the inhibitor's structure or by incorporating a clickable handle into the inhibitor itself for subsequent biotinylation and enrichment.
-
Isotopic Labeling and MS Analysis: The enriched peptides can be isotopically labeled and combined with a "heavy" labeled internal standard for quantitative analysis by LC-MS/MS.
-
Data Analysis: The MS/MS spectra are searched against a protein database to identify the modified peptides and pinpoint the exact site of covalent modification. The dose-dependent modification of each cysteine can then be quantified.
Visualizing Workflows and Pathways
To further clarify these complex processes, the following diagrams illustrate a generic experimental workflow for off-target profiling and a hypothetical signaling pathway that could be perturbed by off-target effects.
References
- 1. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A road map to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Efficacy of Benzyl Carbamate Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the benzyl carbamate scaffold represents a versatile platform for the design of novel therapeutic agents. Derivatives of this core structure have demonstrated significant potential across various applications, including as enzyme inhibitors and anticancer agents. This guide provides a comparative analysis of the efficacy of different benzyl carbamate derivatives, supported by experimental data from multiple studies. The information is presented to facilitate objective evaluation and inform future drug discovery efforts.
Performance Comparison of Bioactive Derivatives
The biological activity of benzyl carbamate derivatives is highly dependent on the nature and position of substituents on both the benzyl and phenyl rings. The following tables summarize the in vitro efficacy of various analogs against different biological targets.
Enzyme Inhibitory Activity
Benzyl carbamate derivatives have been extensively investigated as inhibitors of various enzymes, including proteases and esterases. The bromoacetyl group in the parent compound, Benzyl (4-(2-bromoacetyl)phenyl)carbamate, suggests a potential for covalent inhibition by acting as an electrophilic warhead that can react with nucleophilic residues in an enzyme's active site.
Table 1: Inhibition of SARS-CoV-2 Main Protease (Mpro) by Benzyl Carbamate Derivatives [1]
| Compound ID | "Warhead" Group | IC50 (µM) |
| 1a | Ethene-ester | 0.1601 |
| 5a | Vinyl ketone | >95% inhibition at 10 µM |
Table 2: Inhibition of Cholinesterases by Benzene-Based Carbamates [2]
| Compound ID | Structure Description | Acetylcholinesterase (AChE) IC50 (µM) | Butyrylcholinesterase (BChE) IC50 (µM) |
| 23 | Benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate | > 100 | 25.3 ± 1.2 |
| 28 | Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate | 1.38 ± 0.07 | 58.7 ± 2.9 |
| Galanthamine (Standard) | - | 0.45 ± 0.02 | 9.8 ± 0.5 |
Note: A lower IC50 value indicates greater inhibitory potency.
Anticancer Activity
The anticancer potential of benzyl carbamate derivatives has been explored, with studies demonstrating cytotoxic effects against various cancer cell lines.
Table 3: In Vitro Anticancer Activity of Benzimidazole Carbamate Derivatives [3]
| Compound ID | Cancer Cell Line | GI50 (µM) |
| 5a | MDA-MB-231 (Breast) | 84.0 |
| 5b | MDA-MB-231 (Breast) | 39.6 |
Note: GI50 is the concentration required to inhibit cell growth by 50%.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in the evaluation of benzyl carbamate derivatives.
Synthesis of Benzene-Based Carbamates for Cholinesterase Inhibition[2]
A general synthetic route involves the bromination of an aromatic ketone with elemental bromine to yield a 2-bromo derivative. This is followed by ammonolysis of the resulting halide. The final step is the reaction of the free amine with an appropriate chloroformate to produce the desired carbamate. The final products are typically purified using column chromatography with a mixture of ethyl acetate and hexane.[2]
SARS-CoV-2 Mpro Inhibition Assay[1]
The inhibitory activity against SARS-CoV-2 Mpro was determined using a fluorogenic substrate-based assay. The assay is performed in 384-well black microplates. The reaction is initiated by adding a fluorogenic substrate (e.g., Ac-Abu-Tle-Leu-Gln-MCA) to a mixture of the enzyme and the test compound. The catalysis is monitored continuously at 37 °C by measuring the increase in fluorescence resulting from the cleavage of the substrate. The final enzyme and substrate concentrations are typically around 50 nM and 10 µM, respectively.[1]
In Vitro Anticancer Activity Screening (SRB Assay)[4]
The anticancer activity of the synthesized compounds against human breast cancer cell line MDA-MB-231 was evaluated using the Sulforhodamine B (SRB) assay. This colorimetric assay estimates cell number by staining total cellular protein with the SRB dye. The optical density is measured at a specific wavelength (e.g., 515 nm), and the GI50 value is calculated from the dose-response curve.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate a general synthesis workflow and a proposed mechanism of enzyme inhibition.
Caption: General workflow for the synthesis and evaluation of benzyl carbamate derivatives.
Caption: Proposed covalent inhibition of an enzyme by a bromoacetyl-containing carbamate.
References
- 1. Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of novel water soluble benzimidazole carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Electrophilic Warheads in Covalent Inhibitors: Featuring Benzyl (4-(2-bromoacetyl)phenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted covalent inhibitors, the choice of an electrophilic warhead is a critical determinant of a drug candidate's potency, selectivity, and overall success. This guide provides an objective comparison of various electrophilic warheads, with a special focus on the class of haloacetamides, represented here by Benzyl (4-(2-bromoacetyl)phenyl)carbamate. We will delve into their performance, supported by experimental data, and provide detailed protocols for their evaluation.
Introduction to Covalent Inhibition
Covalent inhibitors establish a stable bond with their target protein, often leading to prolonged pharmacodynamic effects and high potency. This interaction is a two-step process: an initial non-covalent binding event (characterized by the inhibition constant, Kᵢ) followed by the formation of a covalent bond (characterized by the rate of inactivation, kᵢₙₐ꜀ₜ). The overall efficiency of a covalent inhibitor is best described by the second-order rate constant, kᵢₙₐ꜀ₜ/Kᵢ.
The "warhead" is the reactive electrophilic moiety of the inhibitor that forms the covalent bond with a nucleophilic amino acid residue on the target protein, most commonly a cysteine. The intrinsic reactivity of the warhead must be finely tuned to ensure target specificity while minimizing off-target reactions that could lead to toxicity.
Overview of Common Electrophilic Warheads
A variety of electrophilic warheads have been developed and utilized in covalent inhibitors. This guide will focus on a comparison between haloacetamides (specifically the bromoacetyl group) and other widely used warheads such as acrylamides and vinyl sulfones.
This compound is a representative compound featuring a bromoacetyl warhead. The bromoacetyl group is a type of α-haloacetamide, which are known for their reactivity towards nucleophiles like the thiol group of cysteine.
Performance Comparison of Electrophilic Warheads
While direct comparative kinetic data for this compound is not extensively available in the public domain, we can draw comparisons based on the well-characterized reactivity of the bromoacetamide warhead class against other common electrophiles. The following tables summarize representative quantitative data from various studies to facilitate comparison.
Table 1: Comparison of Kinetic Parameters for Different Electrophilic Warheads
| Electrophilic Warhead Class | Representative Warhead | Target Protein (Example) | kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹) | Reference Compound Example |
| Bromoacetamide | 2-Bromoacetamide | KDM5B | 40,000 | Compound 5 |
| Acrylamide | Acrylamide | KDM5B | 7,400 | Compound 4 |
| Dimethylamino crotonamide | Dimethylamino crotonamide | KDM5B | 6,100 | Compound 6 |
| Acrylamide | Acrylamide | BTK | - | Ibrutinib |
| Cyano-acrylamide (reversible) | Cyano-acrylamide | BTK | - | Rilzabrutinib |
| 2-Sulfonylpyrimidine | 2-Sulfonylpyrimidine | BTK | - | Ibrutinib analogue |
Table 2: Reactivity and Selectivity Profile of Common Warheads
| Electrophilic Warhead | Reactivity | Primary Target Residue(s) | Potential Off-Target Residues |
| Bromoacetamide | High | Cysteine | Histidine, Lysine, Methionine |
| Acrylamide | Moderate | Cysteine | - |
| Vinyl sulfone | Moderate | Cysteine, Lysine | - |
| Cyano-acrylamide | Moderate (Reversible) | Cysteine | - |
| Sulfonyl fluoride | Low | Tyrosine, Serine, Lysine | - |
| Aldehyde | Moderate (Reversible) | Lysine, Cysteine | - |
Experimental Protocols
Accurate and reproducible experimental methods are crucial for the evaluation and comparison of covalent inhibitors. Below are detailed protocols for key assays.
Determination of kᵢₙₐ꜀ₜ/Kᵢ by LC-MS/MS
This method directly measures the rate of covalent bond formation.
Protocol:
-
Reagents and Materials:
-
Purified target protein
-
Covalent inhibitor test compound
-
Assay buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 1% formic acid in water)
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a stock solution of the target protein in the assay buffer.
-
Prepare serial dilutions of the covalent inhibitor test compound.
-
Incubate the target protein with different concentrations of the inhibitor at a constant temperature (e.g., 37 °C).
-
At various time points, take aliquots of the reaction mixture and immediately quench the reaction by adding the quenching solution.
-
Analyze the samples by LC-MS/MS to determine the percentage of unmodified protein remaining.
-
Plot the natural logarithm of the percentage of unmodified protein versus time for each inhibitor concentration to obtain the observed rate constant (kₒᵦₛ).
-
Plot the kₒᵦₛ values against the inhibitor concentrations. The slope of the initial linear portion of this plot represents the kᵢₙₐ꜀ₜ/Kᵢ value.[1]
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm target engagement in a cellular context.
Protocol:
-
Reagents and Materials:
-
Intact cells expressing the target protein
-
Covalent inhibitor test compound
-
Lysis buffer with protease inhibitors
-
Antibodies specific to the target protein
-
Western blot or ELISA reagents
-
-
Procedure:
-
Treat the cells with the covalent inhibitor or vehicle control for a specified time.
-
Harvest and resuspend the cells in a suitable buffer.
-
Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble target protein in the supernatant by Western blot or ELISA.
-
Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Mass Spectrometry for Covalent Adduct Confirmation
This method confirms the formation of a covalent bond and can identify the site of modification.
Protocol:
-
Reagents and Materials:
-
Purified target protein
-
Covalent inhibitor test compound
-
Denaturing and reducing agents (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Protease (e.g., trypsin)
-
LC-MS/MS system
-
-
Procedure:
-
Incubate the target protein with an excess of the covalent inhibitor.
-
Remove the excess unbound inhibitor.
-
Denature, reduce, and alkylate the protein sample.
-
Digest the protein into peptides using a protease like trypsin.
-
Analyze the peptide mixture by LC-MS/MS.
-
Search the MS/MS data for peptides with a mass shift corresponding to the mass of the covalent inhibitor's warhead.
-
The identification of such a peptide confirms the covalent modification and pinpoints the modified amino acid residue.
-
Visualizing Workflows and Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex experimental workflows and signaling pathways.
Experimental Workflow for kᵢₙₐ꜀ₜ/Kᵢ Determination
Caption: Workflow for determining the kᵢₙₐ꜀ₜ/Kᵢ of a covalent inhibitor.
Generic Kinase Signaling Pathway Inhibition
Caption: Inhibition of a generic kinase signaling pathway by a covalent inhibitor.
Conclusion
The selection of an appropriate electrophilic warhead is a multifaceted decision in the design of covalent inhibitors. While highly reactive warheads like bromoacetamides can offer potent inhibition, they may also present challenges in terms of selectivity. In contrast, less reactive warheads like acrylamides may offer a better selectivity profile but might require optimization of the scaffold to achieve desired potency.
This guide provides a framework for comparing different electrophilic warheads and outlines key experimental protocols for their evaluation. For this compound, the bromoacetyl moiety places it in the category of highly reactive warheads, suggesting it would be a potent inhibitor of its target, but would require careful profiling to assess its selectivity. The provided protocols offer a robust methodology for conducting such an evaluation. As the field of covalent inhibitors continues to evolve, a thorough understanding of the properties of different warheads will remain paramount for the successful development of novel therapeutics.
References
Unveiling the Potency of Benzyl Carbamate Derivatives: A Kinetic Analysis Comparison
For researchers, scientists, and professionals in drug development, understanding the kinetic behavior of enzyme inhibitors is paramount. This guide provides a comparative analysis of the inhibition potency of various benzyl carbamate derivatives, supported by experimental data and detailed methodologies. By examining their kinetic parameters, we can elucidate the structure-activity relationships that govern their efficacy as enzyme inhibitors.
Benzyl carbamate derivatives have emerged as a versatile class of compounds with significant inhibitory activity against a range of enzymes, most notably cholinesterases such as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease.[1][2][3] Additionally, certain derivatives have demonstrated potent inhibition of viral proteases, such as the main protease (Mpro) of coronaviruses.[4] This guide will delve into the kinetic analysis of these derivatives, presenting a clear comparison of their inhibitory potency.
Comparative Inhibition Potency of Benzyl Carbamate Derivatives
The inhibitory potency of benzyl carbamate derivatives is typically quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%, while the Ki is the dissociation constant of the enzyme-inhibitor complex and is considered a more direct measure of binding affinity.[5][6]
Below are tables summarizing the inhibitory activities of various benzyl carbamate derivatives against different enzymes, compiled from multiple studies.
Table 1: Inhibition of Cholinesterases by Benzyl Carbamate Derivatives
| Compound | Target Enzyme | IC50 (nM) | Ki (nM) | Inhibition Type | Reference |
| Compound 12b | Acetylcholinesterase (AChE) | 0.32 ± 0.09 | - | - | [1] |
| Compound 15d | Butyrylcholinesterase (BChE) | 3.3 ± 0.4 | - | - | [1] |
| Benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate (23) | Butyrylcholinesterase (BChE) | Corresponds well with galanthamine | - | - | [2] |
| Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate (28) | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Lowest IC50 value in the series | - | - | [2] |
| E2020 (Donepezil) | Acetylcholinesterase (AChE) | - | KI: one or two orders of magnitude lower than derivatives 2A1050, 2A1034 and THA | Mixed Type | [7] |
| β-benzylphenethylamine derived sulfamides | Acetylcholinesterase (AChE) | - | 0.127 - 2.452 | - | [8] |
| β-benzylphenethylamine derived sulfamides | Butyrylcholinesterase (BChE) | - | 0.494 - 1.790 | - | [8] |
Table 2: Inhibition of Coronavirus Main Protease (Mpro) by Benzyl Carbamate Derivatives
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Reference |
| Compound 1a | SARS-CoV-2 Mpro | 0.1601 - 16.42 | Covalent Reversible | [4] |
| Compound 5a | SARS-CoV-2 Mpro | 0.1601 - 16.42 | Covalent Reversible | [4] |
| Compound 5b (R,S enantiomer of 5a) | SARS-CoV-2 Mpro | 0.0732 - 0.8295 | Covalent Reversible | [4] |
| Compound 1a | SARS-CoV/MERS-CoV Mpro | 0.0732 - 0.8295 | Covalent Reversible | [4] |
| Compound 5a | SARS-CoV/MERS-CoV Mpro | 0.0732 - 0.8295 | Covalent Reversible | [4] |
Experimental Protocols
The determination of kinetic parameters for enzyme inhibitors involves a series of well-defined experimental procedures. Below is a generalized protocol for determining IC50 and Ki values for benzyl carbamate derivatives.
Enzyme Inhibition Assay (General Protocol)
-
Enzyme and Substrate Preparation: A solution of the target enzyme (e.g., AChE, Mpro) is prepared in a suitable buffer at a specific concentration. A stock solution of the substrate (e.g., acetylthiocholine for AChE, a fluorogenic peptide for Mpro) is also prepared.[4]
-
Inhibitor Preparation: The benzyl carbamate derivatives are dissolved in a suitable solvent, typically DMSO, to create stock solutions. A series of dilutions are then prepared to test a range of inhibitor concentrations.
-
Assay Procedure:
-
The enzyme solution is pre-incubated with various concentrations of the inhibitor for a defined period at a constant temperature (e.g., 37°C).[4]
-
The enzymatic reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.
-
The rate of the reaction is monitored over time by measuring the change in absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
The initial reaction velocities are calculated from the linear portion of the progress curves.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction without any inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[5]
-
To determine the inhibition constant (Ki), experiments are performed at various substrate and inhibitor concentrations. The data are then fitted to appropriate kinetic models (e.g., Michaelis-Menten for competitive inhibition) using non-linear regression analysis.[5] Lineweaver-Burk plots can also be used for graphical analysis of the inhibition type.[7]
-
Visualizing the Process: Experimental Workflow and Inhibition Mechanism
To better understand the experimental process and the underlying mechanism of enzyme inhibition, the following diagrams are provided.
Caption: A generalized workflow for the kinetic analysis of enzyme inhibitors.
The interaction between an enzyme and a carbamate inhibitor often involves a two-step process: initial binding followed by carbamoylation of a key active site residue, typically a serine. This can lead to pseudo-irreversible inhibition, where the enzyme activity recovers slowly upon hydrolysis of the carbamoyl-enzyme complex.[9]
Caption: A simplified model of the two-step enzyme inhibition by carbamates.
References
- 1. Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. courses.edx.org [courses.edx.org]
- 6. youtube.com [youtube.com]
- 7. Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The synthesis of novel sulfamides derived from β-benzylphenethylamines as acetylcholinesterase, butyrylcholinesterase and carbonic anhydrase enzymes inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Benzyl (4-(2-bromoacetyl)phenyl)carbamate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Benzyl (4-(2-bromoacetyl)phenyl)carbamate, a compound that requires careful management due to its hazardous properties. Adherence to these protocols is essential for minimizing risks and environmental impact.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed and causes severe skin burns and eye damage.[1] The compound is also classified as a corrosive solid for transportation.[1] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and in accordance with established safety protocols.
Quantitative Data Summary
For quick reference, the key hazard classifications and identifying information for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 157014-41-0 | [1] |
| Molecular Formula | C16H14BrNO3 | [1] |
| Molecular Weight | 348.19 g/mol | [1] |
| GHS Hazard Statements | H302: Harmful if swallowedH314: Causes severe skin burns and eye damage | [1] |
| Signal Word | Danger | [1] |
| UN Proper Shipping Name | Corrosive solid, acidic, organic, n.o.s. | [1] |
Experimental Protocol for Disposal
The proper disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. This substance should be treated as hazardous waste and disposed of through a licensed and approved waste disposal company.
1. Waste Identification and Segregation:
- Designate a specific, leak-proof, and clearly labeled container for "this compound Waste."
- The container must be made of a material compatible with the chemical.
- Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
2. Personal Protective Equipment (PPE):
- Before handling the waste, it is mandatory to wear appropriate PPE. This includes:
- Chemical-resistant gloves (e.g., nitrile).
- Safety glasses with side shields or chemical splash goggles.
- A lab coat.
- A face shield may be necessary for splash protection.[1]
3. Waste Collection:
- Carefully transfer any unused this compound or materials contaminated with it (e.g., weighing paper, contaminated pipette tips, absorbent materials from a spill) into the designated waste container.
- Avoid creating dust.
- Ensure the container is not overfilled; a general guideline is to fill it to no more than 80% of its capacity.
4. Container Sealing and Labeling:
- Securely seal the waste container to prevent any leaks or spills.
- The label on the container must be clear and legible, including:
- The full chemical name: "this compound"
- The words "Hazardous Waste"
- The specific hazards (e.g., "Corrosive," "Harmful if Swallowed")
- The date of accumulation.
5. Storage of Waste:
- Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
- This area should be well-ventilated, secure, and away from incompatible materials.[1]
6. Arranging for Disposal:
- Contact your institution's EHS office to schedule a pickup for the hazardous waste.
- Provide them with all necessary information regarding the waste stream, including the chemical name and quantity.
- Follow all institutional procedures for waste manifest and handover. The key regulatory instruction is to "Dispose of contents/container to in accordance with local regulation."[1]
7. Documentation:
- Maintain a detailed log of the amount of this compound waste generated and the date it was transferred for disposal. This is crucial for regulatory compliance and institutional record-keeping.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Benzyl (4-(2-bromoacetyl)phenyl)carbamate
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of Benzyl (4-(2-bromoacetyl)phenyl)carbamate (CAS Number: 157014-41-0). Adherence to these protocols is essential for ensuring laboratory safety and procedural integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] Some sources also indicate that it may be harmful if swallowed or inhaled.[5][6] Therefore, a comprehensive PPE strategy is mandatory to minimize exposure.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[7] | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[7] | To protect against splashes and dust particles, as similar compounds can cause serious eye irritation. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator is recommended.[1][7] | To avoid inhalation of dust or aerosols, which can cause respiratory irritation. |
| Body Protection | A standard laboratory coat is required. For larger quantities or instances with a significant risk of spillage, a chemical-resistant apron or coveralls should be worn.[7] | To protect skin and personal clothing from contamination. |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is crucial to prevent accidental exposure and contamination.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][8]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]
Personal Hygiene:
-
Avoid eating, drinking, or smoking in areas where the chemical is handled.[1][5]
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][5]
Spill Prevention:
-
Use appropriate and clean tools (e.g., spatulas, weigh paper) for transferring the chemical.
-
Handle containers carefully to avoid physical damage.[1]
Storage:
-
Store in a tightly sealed and properly labeled container.[5][8]
-
Keep in a cool, dry, and well-ventilated area.[8]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[8]
Experimental Protocol: Weighing and Solution Preparation
This protocol outlines a general procedure for safely weighing this compound and preparing a solution.
Preparation:
-
Confirm that the chemical fume hood is operational.
-
Don all required PPE as specified in Table 1.
-
Assemble all necessary equipment (e.g., analytical balance, weigh paper, spatula, beaker, appropriate solvent, stir bar).
Weighing:
-
Place a piece of weigh paper on the analytical balance and tare it.
-
Carefully transfer the desired amount of this compound from its storage container to the weigh paper using a clean spatula.
-
Record the precise weight.
Solution Preparation:
-
Within the fume hood, place a beaker containing the appropriate solvent and a stir bar on a stir plate.
-
Carefully add the weighed this compound to the solvent.
-
Allow the mixture to stir until the solid is completely dissolved.
Cleanup:
-
Clean all used equipment.
-
Dispose of any contaminated materials (e.g., weigh paper, gloves) in the designated hazardous waste container.
-
Wipe down the work area inside the fume hood.
-
Wash hands thoroughly after the procedure is complete.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Characterization:
-
All waste containing this compound, including contaminated lab supplies, should be treated as hazardous chemical waste.
Containerization:
-
Collect all chemical waste in a designated, sealed, and clearly labeled container.
Disposal Route:
-
Dispose of the chemical waste through an approved hazardous waste disposal program.[8]
-
Strictly follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of this chemical down the drain or in the regular trash.
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately:
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap.[5] If skin irritation occurs, seek medical advice/attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] Immediately call a POISON CENTER or doctor/physician.[5]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[5] Call a POISON CENTER or doctor if you feel unwell.
-
If Swallowed: Rinse mouth. Do NOT induce vomiting.[5] Seek immediate medical attention.
Visual Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. aksci.com [aksci.com]
- 3. aaronchem.com [aaronchem.com]
- 4. aksci.com [aksci.com]
- 5. file.bldpharm.com [file.bldpharm.com]
- 6. Benzyl carbamate | C8H9NO2 | CID 12136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

